7-Aminoclonazepam
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
7-amino-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8,17H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFRPWRJTGLSSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197913 | |
| Record name | 7-Aminoclonazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4959-17-5 | |
| Record name | 7-Aminoclonazepam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4959-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Aminoclonazepam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004959175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Aminoclonazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4959-17-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-AMINOCLONAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17D6640Q7Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 7-Aminoclonazepam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041817 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 7-Aminoclonazepam from Clonazepam
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 7-aminoclonazepam, a major metabolite of the benzodiazepine clonazepam. The synthesis fundamentally involves the reduction of the 7-nitro group of clonazepam to an amino group. This document details the most common and effective chemical methodologies for this transformation, presenting generalized experimental protocols, comparative quantitative data, and visual diagrams of the reaction pathways and experimental workflows.
Introduction
Clonazepam, a potent anticonvulsant and anxiolytic agent, is extensively metabolized in the liver, primarily through the reduction of its 7-nitro functional group to form this compound.[1] This metabolite is of significant interest in pharmaceutical and forensic sciences as a biomarker for clonazepam use. The chemical synthesis of this compound is crucial for obtaining analytical standards and for further derivatization in drug development research. The core of this synthesis lies in the selective reduction of an aromatic nitro group, a well-established transformation in organic chemistry. This guide will focus on two of the most prevalent and practical methods for this conversion: Catalytic Hydrogenation and Metal-Acid Reduction.
Synthesis Pathways and Mechanisms
The conversion of clonazepam to this compound is a classic example of nitroarene reduction. The general mechanism proceeds through nitroso and hydroxylamine intermediates to yield the final amine product.
Key Synthesis Pathways:
-
Catalytic Hydrogenation: This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to reduce the nitro group. The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like hydrazine or ammonium formate. This method is often clean and efficient, with the catalyst being easily removable by filtration.
-
Metal-Acid Reduction: This is a classical and robust method for nitro group reduction. It typically employs a metal such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., hydrochloric acid or acetic acid). The metal acts as the reducing agent, transferring electrons to the nitro group in the acidic environment.[2] A commonly cited system for similar transformations is iron in acetic acid.[3]
Quantitative Data Summary
The following table summarizes typical quantitative data for the reduction of aromatic nitro compounds using the described methods, based on general literature. Please note that specific yields and reaction conditions for the synthesis of this compound may vary and require optimization.
| Pathway | Reagents | Typical Yield (%) | Reaction Time (hours) | Temperature (°C) | Key Considerations |
| Catalytic Hydrogenation | Clonazepam, Pd/C, H₂ (balloon) | 90-99% | 2-8 | Room Temperature | Flammable catalyst and hydrogen gas require careful handling. Potential for dehalogenation as a side reaction. |
| Metal-Acid Reduction | Clonazepam, Fe powder, Acetic Acid | 85-95% | 1-6 | 60-100 | Requires acidic conditions and workup to remove metal salts. Generally tolerant of other functional groups. |
| Metal-Acid Reduction | Clonazepam, SnCl₂·2H₂O, HCl | 80-95% | 1-4 | 70-100 | Effective but requires removal of tin byproducts, which can be challenging. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound from clonazepam. These should be considered as starting points and may require optimization for specific laboratory conditions and scales.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon
Materials:
-
Clonazepam
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂) balloon or similar hydrogen source
-
Inert gas (Nitrogen or Argon)
-
Celite® or a similar filter aid
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve clonazepam in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere. The amount of catalyst is typically 5-10 mol% relative to the clonazepam.
-
Seal the flask and replace the inert atmosphere with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Metal-Acid Reduction using Iron and Acetic Acid
Materials:
-
Clonazepam
-
Iron powder (fine grade)
-
Glacial Acetic Acid
-
Ethanol or Methanol (solvent)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add clonazepam and a solvent such as ethanol or methanol.
-
Add iron powder (typically 3-5 equivalents relative to clonazepam).
-
Slowly add glacial acetic acid to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for the required duration.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the excess iron. Wash the solids with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.
-
Purify the product as needed by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the chemical pathways and a general experimental workflow for the synthesis of this compound.
Caption: Chemical synthesis pathways for this compound from clonazepam.
Caption: Generalized experimental workflow for this compound synthesis.
References
The Pharmacokinetics of 7-Aminoclonazepam in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clonazepam, a potent benzodiazepine, undergoes extensive metabolism in humans, primarily forming its major metabolite, 7-aminoclonazepam. Understanding the pharmacokinetic profile of this compound is crucial for clinical monitoring, forensic toxicology, and drug development. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion of this compound in humans. It includes a detailed summary of quantitative data, experimental protocols for its detection, and visualizations of its metabolic pathway and analytical workflows.
Introduction
Clonazepam is widely prescribed for the treatment of seizure disorders and panic disorders.[1] It is extensively metabolized in the liver, with less than 2% of the parent drug excreted unchanged in the urine.[2][3] The primary metabolic pathway involves the reduction of the 7-nitro group to form this compound.[4][5] This metabolite is pharmacologically inactive but serves as a key biomarker for clonazepam use. Its detection in biological samples is a reliable indicator of clonazepam administration, often more so than the parent compound due to its longer detection window. This guide synthesizes current knowledge on the pharmacokinetics of this compound, providing a technical resource for professionals in the field.
Metabolism of Clonazepam to this compound
Clonazepam is metabolized in the liver primarily by cytochrome P450 enzymes, particularly CYP3A4, which catalyzes the reduction of the 7-nitro group to an amino group, forming this compound. This is the principal metabolic pathway. Further metabolism can occur through N-acetylation to 7-acetaminoclonazepam and hydroxylation at the C-3 position.
Pharmacokinetic Parameters
The pharmacokinetic properties of this compound are distinct from the parent drug, clonazepam. While clonazepam's half-life is approximately 30-40 hours, its metabolite, this compound, can be detected for a significantly longer period.
Absorption and Distribution
Following oral administration of clonazepam, it is rapidly absorbed, reaching peak plasma concentrations within 1 to 4 hours. Clonazepam is lipid-soluble and readily crosses the blood-brain barrier. This compound is formed as a result of hepatic metabolism and is subsequently distributed throughout the body.
Excretion
This compound is primarily eliminated through the kidneys via urine. Following a single 3 mg oral dose of clonazepam, this compound can be detected in urine for up to 28 days.
Quantitative Data
The following tables summarize the quantitative data on the detection of this compound in various human biological matrices.
Table 1: Detection of this compound in Urine After a Single 3 mg Oral Dose of Clonazepam
| Time After Administration | Detectability in Volunteers (n=10) | Concentration Range |
| 14 days | 10 out of 10 | - |
| 21 days | 8 out of 10 | - |
| 28 days | 1 out of 10 | - |
| Peak Concentration Time | 1 day (6 volunteers), 3 days (1 volunteer), 5 days (2 volunteers), 8 days (1 volunteer) | 73.0 pg/mL - 183.2 ng/mL |
Table 2: Detection of this compound in Hair of Psychiatric Patients on Clonazepam Therapy
| Analyte | Concentration Range | Limit of Quantitation (LOQ) | Limit of Detection (LOD) |
| This compound | 1.37 - 1267 pg/mg | 1 pg/mg | 0.4 pg/mg |
| Clonazepam | 10.7 - 180 pg/mg | 10 pg/mg | 5 pg/mg |
Table 3: Detection of this compound in Oral Fluid
| Analyte | Confirmation Positive Rate (n=100) | Median Concentration (Range) |
| This compound | 91.0% | 4.2 ng/mL (0.5 - 316.7 ng/mL) |
| Clonazepam | 44.0% | 3.7 ng/mL (0.5 - 217.2 ng/mL) |
Experimental Protocols
Detailed methodologies are essential for the accurate quantification of this compound. Below are summaries of typical experimental protocols.
Analysis of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive for the detection of this compound in urine.
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., D₅-diazepam).
-
Perform enzymatic hydrolysis using β-glucuronidase to cleave glucuronide conjugates.
-
Extract the analyte using solid-phase extraction (SPE) columns.
-
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS) operating in negative chemical ionization (NCI) mode.
-
-
Quantification:
-
Generate standard curves by spiking negative urine with known concentrations of this compound (e.g., 50-2000 pg/mL).
-
Analysis of this compound in Blood/Serum by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is suitable for quantifying both clonazepam and this compound in blood or serum.
-
Sample Preparation:
-
Use 1.0 mL of blood or serum.
-
Perform solid-phase extraction to isolate the drugs from the biological matrix.
-
Wash the SPE column to remove interfering compounds.
-
Elute the drugs from the column.
-
Evaporate the eluate and reconstitute it in the LC-MS mobile phase.
-
-
Instrumentation:
-
Liquid chromatograph coupled with a mass spectrometer (LC-MS), often a tandem mass spectrometer (LC-MS/MS) for higher specificity.
-
-
Quantification:
-
Perform quantitative analysis using a five-point calibration curve with deuterated internal standards.
-
Conclusion
The pharmacokinetics of this compound are characterized by its formation as the major metabolite of clonazepam and its prolonged detection window in various biological matrices. Its presence is a reliable indicator of clonazepam exposure, making its accurate quantification essential in clinical and forensic settings. The methodologies outlined in this guide, including GC-MS and LC-MS, provide sensitive and specific means for its analysis. Further research into the pharmacokinetics of this compound will continue to enhance our understanding of clonazepam's disposition in the human body.
References
An In-Depth Technical Guide to the Metabolism and Excretion of 7-Aminoclonazepam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clonazepam, a potent benzodiazepine, undergoes extensive biotransformation in the body, leading to the formation of several metabolites. Among these, 7-aminoclonazepam is a major metabolite of significant interest in clinical and forensic toxicology. Understanding the metabolic pathways, excretion routes, and analytical methodologies for this compound is crucial for accurate drug monitoring, pharmacokinetic studies, and the development of new therapeutic agents. This technical guide provides a comprehensive overview of the metabolism and excretion of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the key processes.
Metabolism of Clonazepam to this compound
The primary metabolic pathway of clonazepam involves the reduction of its 7-nitro group to form this compound. This biotransformation is primarily catalyzed by cytochrome P450 enzymes, with CYP3A4 being the principal isoenzyme involved.[1][2] The resulting this compound can then undergo further metabolism.
A secondary metabolic pathway for clonazepam involves hydroxylation at the C-3 position, though this is considered a minor route.[1]
The key metabolic steps are outlined below:
-
Nitroreduction: The 7-nitro group of clonazepam is reduced to an amino group, forming this compound. This is the rate-limiting step in clonazepam's metabolism and is predominantly carried out by CYP3A4 in the liver.[1][2]
-
Acetylation: this compound is further metabolized by N-acetyltransferase 2 (NAT2) to form 7-acetamidoclonazepam. The rate of this reaction can vary between individuals due to genetic polymorphisms in the NAT2 enzyme.
-
Hydroxylation: Both clonazepam and its amino and acetamido metabolites can undergo hydroxylation at the 3-position, leading to the formation of 3-hydroxy derivatives.
The metabolic cascade from clonazepam to its primary and secondary metabolites is depicted in the following diagram.
Excretion of this compound and Other Metabolites
The primary route of excretion for clonazepam and its metabolites is through the kidneys into the urine. Less than 2% of a clonazepam dose is excreted as the unchanged parent drug. The majority of the drug is eliminated as its various metabolites, which can be present in both free and conjugated (glucuronide and sulfate) forms.
Following a single dose of clonazepam, this compound is detectable in urine for an extended period, with studies showing its presence for up to 28 days in some individuals. The peak concentration of this compound in urine typically occurs within 1 to 8 days after administration.
Quantitative Data
The following tables summarize the available quantitative data on the pharmacokinetics of clonazepam and the detection of its major metabolite, this compound.
Table 1: Pharmacokinetic Parameters of Clonazepam
| Parameter | Value | Reference(s) |
| Bioavailability | ~90% | |
| Protein Binding | ~85% | |
| Elimination Half-Life | 19 - 60 hours | |
| Peak Blood Concentration (2 mg dose) | 6.5 - 13.5 ng/mL | |
| Time to Peak Blood Concentration | 1 - 4 hours | |
| Apparent Volume of Distribution | 1.5 - 6.2 L/kg | |
| Unchanged Drug in Urine | < 2% |
Table 2: Detection of this compound in Biological Samples
| Biological Matrix | Detection Window | Peak Concentration Time | Concentration Range (Single 3mg Dose) | Reference(s) |
| Urine | Up to 28 days | 1 - 8 days | 73.0 pg/mL - 183.2 ng/mL | |
| Hair | Detectable after 3 days, up to 28 days | N/A | 1.37 - 1267 pg/mg (psychiatric patients) | |
| Blood | Several days | ~2 hours (with clonazepam) | N/A | |
| Oral Fluid | 5 - 6 days | N/A | N/A |
Experimental Protocols
The accurate quantification of this compound in biological matrices is essential for research and clinical applications. The following sections detail common experimental protocols for its analysis.
Analysis of this compound in Urine by GC-MS
This protocol describes a highly sensitive method for the simultaneous quantification of clonazepam and this compound in urine using gas chromatography-mass spectrometry with negative chemical ionization (NCI-GC-MS).
1. Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., D5-diazepam).
-
Perform enzymatic hydrolysis using β-glucuronidase to cleave any conjugated metabolites.
-
Extract the analytes using solid-phase extraction (SPE) columns.
-
Elute the analytes from the SPE column.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent.
2. Derivatization:
-
Derivatize the extracted analytes to improve their chromatographic properties and sensitivity.
3. GC-MS Analysis:
-
Injector: Splitless mode.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at an initial temperature, then ramp to a final temperature.
-
Mass Spectrometer: Operate in NCI mode, monitoring specific ions for this compound and the internal standard.
Workflow for GC-MS Analysis of this compound in Urine
References
A Comparative Analysis of the Biological Activities of 7-Aminoclonazepam and Clonazepam: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clonazepam, a potent benzodiazepine, is widely prescribed for its anticonvulsant and anxiolytic properties. Its therapeutic effects are primarily mediated through the allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. Following administration, clonazepam is extensively metabolized in the liver, with 7-aminoclonazepam being its principal metabolite. While the pharmacological profile of clonazepam is well-documented, the biological activity of this compound is less comprehensively understood. This technical guide provides a detailed comparative analysis of the biological activities of this compound and clonazepam, focusing on their receptor binding, functional activity, anticonvulsant efficacy, and pharmacokinetic profiles. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Receptor Binding and Functional Activity at the GABA-A Receptor
The primary mechanism of action for clonazepam involves its interaction with the benzodiazepine binding site on the GABA-A receptor, a ligand-gated ion channel. This binding potentiates the inhibitory effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuronal membrane.[1]
Comparative Binding Affinities
Table 1: GABA-A Receptor Binding Affinity
| Compound | Receptor Subtype | Ki (nM) | Docking Score (kcal/mol) |
| Clonazepam | α1β3γ2 | 1.5 | -7.6[2] |
| α2β3γ2 | 0.7 | Not Reported | |
| α3β3γ2 | 1.2 | Not Reported | |
| α5β3γ2 | 0.4 | Not Reported | |
| This compound | Not Reported | Not Reported | Not Reported |
Note: Ki values for clonazepam are from a single study and may vary between different experimental conditions. The docking score is from a computational analysis.
Functional Activity Comparison
A key study investigated the functional effects of both compounds on GABA-A receptor-mediated currents in rat thalamic neurons. The results demonstrated a significant difference in their efficacy and potency, with this compound acting as a weak partial agonist compared to the full agonist activity of clonazepam.[3]
Table 2: Functional Activity at the GABA-A Receptor
| Compound | EC50 (nM) | Maximal Enhancement of GABA Current (%) |
| Clonazepam | 1.8 | 170 |
| This compound | 124 | 38 |
Data from a study on rat nucleus reticularis thalami neurons.[3]
Anticonvulsant Activity
The anticonvulsant properties of benzodiazepines are commonly evaluated in preclinical animal models, such as the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) induced seizure tests. While data on the anticonvulsant efficacy of this compound is not available, clonazepam has been extensively studied.
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures. The efficacy of a compound is typically reported as the median effective dose (ED50) required to protect against the tonic hindlimb extension phase of the seizure.
Table 3: Anticonvulsant Activity in the MES Test (Mice)
| Compound | ED50 (mg/kg) |
| Clonazepam | Not consistently effective |
| This compound | Not Reported |
Note: Some studies suggest that benzodiazepines are not consistently effective in the standard MES test.
Pentylenetetrazol (PTZ) Test
The PTZ test is a model for myoclonic and absence seizures. The efficacy is often measured as the dose that protects 50% of the animals from clonic seizures (ED50) or as the dose that increases the seizure threshold by 50% (TID50).
Table 4: Anticonvulsant Activity in the PTZ Test (Mice)
| Compound | TID50 (mg/kg, i.p.) |
| Clonazepam | 0.04 |
| This compound | Not Reported |
TID50 is the dose required to raise the PTZ seizure threshold for tonic extensor by 50%.
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug and its metabolites are crucial for understanding their duration of action and potential for accumulation.
Clonazepam Pharmacokinetics
Clonazepam is well-absorbed orally and extensively metabolized in the liver, primarily by nitroreduction to this compound.
Table 5: Pharmacokinetic Parameters of Clonazepam (Humans)
| Parameter | Value |
| Bioavailability | ~90% |
| Protein Binding | ~85% |
| Tmax (oral) | 1-4 hours |
| Half-life (t1/2) | 19-60 hours |
| Metabolism | Hepatic (CYP3A4) |
This compound Pharmacokinetics
Detailed pharmacokinetic studies dedicated to this compound are limited. However, studies monitoring its levels after clonazepam administration provide some insights. In humans, plasma levels of this compound can be comparable to those of clonazepam at steady state. One study in monkeys found that the half-life of exogenously administered this compound was shorter than that of clonazepam. In urine, this compound is detectable for an extended period after a single dose of clonazepam, with peak concentrations observed between 1 and 8 days post-administration.
Table 6: Pharmacokinetic Parameters of this compound
| Parameter | Value (Species) |
| Half-life (t1/2) | 2.2 ± 1.0 hours (Monkey) |
| Tmax (urine, post-clonazepam) | 1-8 days (Human) |
| Cmax | Not Reported |
Experimental Protocols
Radioligand Binding Assay for Benzodiazepine Receptor Affinity
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor using [3H]flumazenil.
Workflow:
Caption: Radioligand binding assay workflow.
Maximal Electroshock (MES) Seizure Test
This protocol describes the induction of tonic-clonic seizures in rodents to evaluate the anticonvulsant activity of a test compound.
Workflow:
Caption: MES seizure test workflow.
Pentylenetetrazol (PTZ) Induced Seizure Test
This protocol describes the induction of clonic seizures in rodents using a chemical convulsant to assess anticonvulsant efficacy.
Workflow:
Caption: PTZ induced seizure test workflow.
Signaling and Metabolic Pathways
GABA-A Receptor Signaling Pathway
Clonazepam and this compound both interact with the GABA-A receptor, albeit with different efficacies, to enhance the inhibitory effects of GABA.
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Residual effect of a 7-amino metabolite of clonazepam on GABAA receptor function in the nucleus reticularis thalami of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 7-Aminoclonazepam: A Technical Guide to its Discovery and Identification as a Key Metabolite
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and identification of 7-aminoclonazepam, the principal metabolite of the potent benzodiazepine, clonazepam. This document provides a comprehensive overview of the metabolic pathways, detailed experimental protocols for its detection, and a summary of quantitative data, serving as a vital resource for professionals in pharmacology, toxicology, and drug development.
Introduction: The Significance of this compound
Clonazepam, marketed under brand names like Klonopin, is widely prescribed for treating seizure and panic disorders.[1] Its efficacy is intrinsically linked to its metabolism within the body, a process that primarily leads to the formation of this compound.[2][3] Understanding the biotransformation of clonazepam into this major metabolite is crucial for several reasons. Firstly, the detection of this compound in biological samples serves as a reliable indicator of clonazepam use, which is particularly important in clinical and forensic toxicology.[4] Given that only a minuscule fraction (less than 0.5%) of clonazepam is excreted unchanged in urine, monitoring for its metabolites is essential.[2] Secondly, the pharmacokinetic profile of this compound, including its accumulation and elimination, can influence the overall therapeutic and potential adverse effects of the parent drug.
Metabolic Pathway of Clonazepam
Clonazepam undergoes extensive metabolism in the liver, primarily through a two-step process. The initial and major metabolic route is the reduction of the 7-nitro group of clonazepam to form this compound. This reaction is catalyzed by cytochrome P450 enzymes, with CYP3A4 being the principal enzyme involved.
Following its formation, this compound is further metabolized via N-acetylation to 7-acetamidoclonazepam. This acetylation step is mediated by the N-acetyltransferase 2 (NAT2) enzyme. A minor metabolic pathway also involves the hydroxylation of clonazepam and its metabolites at the C-3 position.
The metabolic conversion of clonazepam is depicted in the following signaling pathway diagram.
Quantitative Analysis of this compound
The quantification of this compound in various biological matrices is critical for monitoring clonazepam therapy, in forensic investigations, and in clinical studies. A range of analytical techniques has been developed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) being the most prevalent.
Concentrations in Biological Samples
The following table summarizes the reported concentrations of this compound in different biological samples from individuals who have taken clonazepam.
| Biological Matrix | Concentration Range | Notes | Reference(s) |
| Hair | 1.37 - 1267 pg/mg | Concentrations were significantly higher than the parent drug, clonazepam. | |
| 4.8 pg/mg | Detected in the proximal hair segment three weeks after a single 2 mg dose. | ||
| Urine | 54.61 ± 9.870 ng/mL | Peak concentration observed 24 hours post-dose. | |
| Oral Fluid | 0.5 - 316.7 ng/mL | Levels were approximately 2.4-fold higher than clonazepam. | |
| Blood/Serum | 2 - 1000 ng/mL | Linear range for a validated LC-MS/MS method. |
Analytical Method Performance
This table outlines the performance characteristics of various analytical methods used for the quantification of this compound.
| Analytical Technique | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference(s) |
| Spectrofluorimetry | Urine | 10 - 500 ng/mL | 3.3 ng/mL | 10 ng/mL | |
| NCI-GC-MS | Hair | 1 - 1000 pg/mg | Not Reported | Not Reported | |
| LC-MS/MS | Blood | 2 - 1000 ng/mL | Not Reported | Not Reported | |
| UPLC-MS/MS | Serum/Plasma | 1 - 1000 ng/mL | Not Reported | Not Reported | |
| GC-MS | Hair | 1 - 20 pg/mg (7-ACLO) | 0.4 pg/mg | 1 pg/mg |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible identification and quantification of this compound. The following sections provide an overview of typical experimental protocols.
Sample Preparation: Solid-Phase Extraction (SPE) for Hair and Blood/Serum
A common and effective method for extracting this compound from complex biological matrices is solid-phase extraction (SPE).
Protocol for Hair Analysis (based on Negrusz et al., 2000 & 2002):
-
Decontamination: Wash hair samples sequentially with methanol to remove external contaminants.
-
Pulverization: Pulverize the dried hair samples to increase the surface area for extraction.
-
Digestion: Digest a 50 mg aliquot of pulverized hair with 0.1 N HCl at 55°C for 18-24 hours.
-
Internal Standard: Add an appropriate internal standard (e.g., diazepam-d5).
-
Extraction: Perform solid-phase extraction using an appropriate sorbent (e.g., HCX columns).
-
Derivatization (for GC-MS): Derivatize the extract with an agent like heptafluorobutyric anhydride (HFBA) to improve chromatographic properties and sensitivity.
-
Analysis: Analyze the final extract using GC-MS in negative chemical ionization (NCI) mode.
Protocol for Blood/Serum Analysis (based on NYC OCME method):
-
Sample Aliquot: Take a 1.0 mL aliquot of the blood or serum specimen.
-
Internal Standard: Add a deuterated internal standard.
-
Buffering: Add 2 mL of 100 mM sodium acetate buffer (pH 4.5).
-
SPE: Use a solid-phase extraction cartridge. After sample loading, wash the cartridge to remove interfering substances.
-
Elution: Elute the analytes from the cartridge.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the LC/MS mobile phase.
-
Analysis: Analyze by LC/MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique for the quantification of this compound.
Illustrative LC-MS/MS Parameters:
-
LC System: Agilent 1200 series or equivalent.
-
Column: Ascentis Express C18 (2.1 x 50 mm, 2.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient program to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 50°C.
-
Mass Spectrometer: Agilent 6410 triple quadrupole or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS, particularly with negative chemical ionization (NCI), offers excellent sensitivity for this compound, especially after derivatization.
Illustrative GC-NCI-MS Parameters:
-
Gas Chromatograph: A system equipped with a suitable capillary column.
-
Injection: Splitless injection mode.
-
Carrier Gas: Helium.
-
Mass Spectrometer: A mass spectrometer capable of negative chemical ionization.
-
Ionization: Methane as the reagent gas.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.
Conclusion
The discovery and subsequent analytical characterization of this compound have been pivotal in understanding the pharmacology and toxicology of clonazepam. As the major metabolite, its detection and quantification are indispensable in clinical and forensic settings. The methodologies outlined in this guide, from sample preparation to advanced analytical techniques like LC-MS/MS and GC-MS, provide a robust framework for researchers and scientists. Continued refinement of these methods will further enhance our ability to monitor clonazepam use and ensure its safe and effective therapeutic application.
References
- 1. Spectrofluorimetric Determination of this compound, a Major Clonazepam Metabolite, in Human Urine: A Factorial Design of Experiment Approach to Optimize Method Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. simpleandpractical.com [simpleandpractical.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
7-Aminoclonazepam: A Technical Examination of its Mechanism of Action in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Aminoclonazepam is the primary and major metabolite of the potent benzodiazepine, clonazepam. While often considered pharmacologically less active than its parent compound, a nuanced understanding of its interactions within the central nervous system (CNS) is critical for a comprehensive assessment of clonazepam's overall therapeutic and side-effect profile. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role as a weak partial agonist at the GABA-A receptor. This document collates available quantitative data, presents detailed experimental protocols for key investigative techniques, and visualizes the relevant biological and experimental pathways.
Introduction
Clonazepam, a 1,4-benzodiazepine, exerts its well-documented anxiolytic, anticonvulsant, and sedative effects through potent positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. Following administration, clonazepam is extensively metabolized in the liver, primarily through nitroreduction by cytochrome P450 enzymes, particularly CYP3A4, to form this compound.[1] This metabolite is then further acetylated to 7-acetamidoclonazepam. Given that this compound is the most abundant metabolite, its own pharmacological activity, or lack thereof, contributes significantly to the overall pharmacodynamic landscape of clonazepam treatment. This guide will dissect the available evidence to provide a clear and detailed picture of this compound's mechanism of action in the CNS.
Core Mechanism of Action: Weak Partial Agonism at the GABA-A Receptor
The principal mechanism of action of this compound in the CNS is its interaction with the benzodiazepine binding site on the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions into the neuron. This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.
This compound acts as a weak partial agonist at this benzodiazepine site.[2] This means that while it binds to the receptor, it elicits a submaximal response compared to a full agonist like its parent compound, clonazepam. As a partial agonist, it can also act as a competitive antagonist in the presence of a full agonist, potentially modifying the overall effect of clonazepam.
Signaling Pathway
The interaction of this compound with the GABA-A receptor does not involve a complex downstream signaling cascade in the traditional sense of G-protein coupled receptors. Instead, the "signal" is the direct modulation of the ion channel's activity. The following diagram illustrates this pathway.
References
In vitro studies on 7-Aminoclonazepam stability
An In-Depth Technical Guide to the In Vitro Stability of 7-Aminoclonazepam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the in vitro stability of this compound, the primary metabolite of the benzodiazepine clonazepam. Due to the compound's known instability, this document summarizes existing research, presents available quantitative data, and offers detailed experimental protocols to guide further investigation.
Introduction
This compound (7-AC) is the major urinary metabolite of clonazepam, a potent benzodiazepine used for treating seizure and panic disorders. The quantification of 7-AC is crucial in clinical and forensic toxicology to monitor compliance, assess exposure, and investigate potential drug-facilitated crimes. However, the inherent instability of 7-AC in biological matrices presents a significant analytical challenge, potentially leading to the underestimation of its concentration and misinterpretation of results.[1][2][3] This guide addresses these stability concerns, providing a foundational resource for researchers working with this compound.
Summary of Known Stability Profile
Numerous studies have highlighted the instability of this compound, particularly in frozen biological samples. The degradation is significant and can impact the accuracy of quantitative analysis.
Factors Influencing Stability
-
Temperature: Paradoxically, greater instability has been observed at -20°C compared to refrigerated conditions (4°C).[1][2] This suggests that chemical degradation processes like hydrolysis or oxidation may not be the primary drivers of instability at sub-zero temperatures; instead, physical processes such as precipitation may be involved. Storage at -80°C has been suggested to potentially improve stability, though specific data for 7-AC in urine at this temperature is lacking.
-
Matrix: Urine is a more stable matrix for this compound compared to postmortem blood. The complex composition of biological matrices, including pH, ionic strength, and endogenous enzymes, can influence the rate and nature of degradation.
-
Time: Significant decreases in 7-AC concentration have been documented over time, with reductions exceeding 20% reported within several months of storage. One study noted poor stability in as little as seven days at -20°C.
Quantitative Stability Data
While the literature consistently reports on the instability of this compound, there is a scarcity of detailed kinetic data (e.g., degradation rate constants and half-lives) across a range of controlled in vitro conditions. The available data is primarily semi-quantitative.
| Matrix | Storage Temperature | Duration | Observed Stability | Reference |
| Urine | -20°C | 3 months | Less-than-expected recovery with a bias of 60% ± 30% | |
| Urine | -20°C | 8 months | Concentration decreased by >20% | |
| Urine | 4°C | 8 months | Concentration decreased by >20% | |
| Oral Fluid | -20°C | 7 days | Poor stability reported | |
| Multiple Matrices | 4°C and -20°C | 8 months | Concentrations decreased over time, with storage conditions having little effect on the decrease for most drugs studied. | |
| Processed Samples | Room Temperature (Autosampler) | 24 hours | Unstable |
Metabolic and Degradation Pathways
The formation of this compound from its parent compound, clonazepam, is a well-defined metabolic pathway. However, the subsequent chemical degradation of 7-AC in vitro is less understood.
Metabolic Formation of this compound
Clonazepam is extensively metabolized in the liver, primarily through the reduction of its 7-nitro group by cytochrome P450 enzymes to form this compound. This metabolite can then undergo further biotransformation, including N-acetylation to form 7-acetamidoclonazepam or hydroxylation.
In Vitro Degradation
The specific chemical products resulting from the in vitro degradation of this compound have not been extensively characterized in the published literature. The degradation is likely a complex process influenced by the factors mentioned in Section 2.1. Given the instability at freezing temperatures, precipitation is a key consideration.
Experimental Protocols
The following sections provide detailed methodologies for the analysis and stability assessment of this compound.
Sample Preparation and Quantification
This protocol is a composite based on methods described for the extraction and analysis of 7-AC from biological fluids.
Objective: To extract and quantify this compound from a biological matrix (e.g., urine).
Materials:
-
Biological matrix (e.g., drug-free urine for standards and QCs)
-
This compound certified reference material
-
Internal standard (e.g., this compound-d4 or diazepam-d5)
-
Phosphate buffer (pH 6.0)
-
β-glucuronidase (if analyzing for total 7-AC after conjugation)
-
Solid-phase extraction (SPE) columns (e.g., mixed-mode cation exchange)
-
Methanol, acetonitrile, ethyl acetate (HPLC grade)
-
Reconstitution solvent (e.g., mobile phase)
-
LC-MS/MS system
Procedure:
-
Sample Thawing and Centrifugation: Thaw frozen samples at room temperature. Vortex and centrifuge to pellet any precipitates.
-
Hydrolysis (Optional): To measure total 7-AC (free and glucuronidated), incubate an aliquot of the supernatant with β-glucuronidase in an appropriate buffer (e.g., acetate buffer, pH 4.5) at an elevated temperature (e.g., 37-55°C).
-
Internal Standard Spiking: Add the internal standard to all samples, calibrators, and quality controls.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column with methanol followed by water and then buffer.
-
Load the sample onto the column.
-
Wash the column to remove interferences (e.g., with buffer, water, and a weak organic solvent).
-
Elute the analyte with an appropriate solvent mixture (e.g., ethyl acetate/ammonia).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable column (e.g., C18) and a gradient elution method. Monitor for the specific precursor and product ion transitions for this compound and the internal standard.
In Vitro Stability Testing Protocol
This is a generalized protocol for assessing the stability of this compound in a specific matrix at various conditions.
Objective: To determine the degradation rate of this compound over time under controlled in vitro conditions.
Materials:
-
Drug-free matrix (e.g., human plasma, urine, or buffer at a specific pH)
-
This compound stock solution
-
Incubators/water baths/freezers set to desired temperatures (e.g., 37°C, 4°C, -20°C, -80°C)
-
Analytical method for quantification (as described in 4.1)
Procedure:
-
Preparation of Spiked Samples: Prepare a bulk solution of the matrix spiked with a known concentration of this compound. It is advisable to test at least two concentrations (low and high).
-
Aliquoting: Aliquot the spiked matrix into multiple small, sealed tubes for each temperature and time point to avoid freeze-thaw cycles for the bulk of the samples.
-
Time Zero (T0) Analysis: Immediately analyze a set of aliquots (n=3-5) to establish the initial concentration.
-
Storage: Place the remaining aliquots at their designated storage temperatures.
-
Time Point Analysis: At predetermined intervals (e.g., 0, 24, 48, 72 hours for short-term; 1, 2, 4, 8, 12 weeks for long-term), remove a set of aliquots from each temperature condition.
-
Sample Processing and Analysis: Thaw the samples (if frozen) and process them for analysis as described in section 4.1.
-
Data Analysis: Calculate the percentage of the initial concentration remaining at each time point. Plot the concentration versus time to determine the degradation kinetics.
Conclusion and Recommendations
The in vitro stability of this compound is a critical consideration for any laboratory involved in its quantification. The available evidence strongly indicates significant degradation, particularly in frozen samples, which can lead to erroneously low or false-negative results.
Recommendations for Researchers:
-
Method Validation: All analytical methods for this compound must include a thorough validation of its stability under the specific storage and handling conditions used by the laboratory.
-
Storage Conditions: Based on current literature, storage at -80°C may be preferable to -20°C to minimize degradation, although this requires specific validation. For short-term storage, refrigeration at 4°C might be more suitable than freezing.
-
Sample Handling: Minimize freeze-thaw cycles. Samples should be analyzed as quickly as possible after collection.
-
Further Research: There is a clear need for systematic studies to quantify the degradation kinetics of this compound under various pH and temperature conditions and to identify its degradation products. Such studies would provide a more complete understanding of its stability and help in developing strategies to mitigate its loss during sample storage and analysis.
References
A Technical Guide to 7-Aminoclonazepam Reference Standards for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 7-aminoclonazepam, the primary metabolite of the benzodiazepine clonazepam. It is intended to serve as a core technical resource, detailing the compound's characteristics, commercially available reference standards, metabolic pathways, and validated analytical methodologies. The information compiled herein is essential for researchers engaged in clinical toxicology, forensic analysis, pharmacokinetic studies, and drug compliance monitoring.
Introduction to this compound
This compound is the major and pharmacologically active metabolite of clonazepam (marketed as Klonopin or Rivotril).[1] Clonazepam is extensively metabolized in the liver via nitroreduction, primarily by the Cytochrome P450 3A4 (CYP3A4) enzyme, to form this compound.[1][2] Due to the parent drug's extensive metabolism, with less than 0.5% excreted unchanged, this compound serves as a critical biomarker for confirming clonazepam intake in urine drug testing and other toxicological screenings.
Beyond its role as a biomarker, this compound exhibits pharmacological activity as a weak partial agonist at the benzodiazepine receptor (BZR), suggesting it may modify the clinical effects of clonazepam. Accurate quantification using certified reference standards is therefore paramount for reliable research and clinical diagnostics.
Physicochemical Properties and Certified Reference Standards
High-purity, certified reference standards are the foundation of any quantitative analytical method. They are used for instrument calibration, quality control, and the preparation of spiking solutions. Both neat material and solutions in various concentrations are commercially available.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₅H₁₂ClN₃O | |
| Molecular Weight | 285.73 g/mol |
| CAS Number | 4959-17-5 | |
Several suppliers, such as Cerilliant, provide certified reference materials (CRMs) for this compound, including deuterated analogs for use as internal standards in mass spectrometry-based assays.
Table 2: Examples of Commercially Available this compound CRMs
| Product ID | Concentration | Solvent | Recommended Storage |
|---|---|---|---|
| A-915 | 100 µg/mL | Acetonitrile | Freeze |
| A-916 | 1.0 mg/mL | Acetonitrile | Refrigerate |
| A-917 | 100 µg/mL (this compound-D4) | Acetonitrile | N/A |
| A-924 | 1.0 mg/mL (this compound-D4) | Acetonitrile | N/A |
Data sourced from Cerilliant product listings.
Metabolism, Pharmacokinetics, and Detection
Clonazepam undergoes a two-step metabolic process. The initial and primary step is the reduction of its 7-nitro group to an amino group, forming this compound. This is followed by acetylation, catalyzed by N-acetyltransferase 2 (NAT2), to form 7-acetamidoclonazepam.
References
The Central Role of Cytochrome P450 3A4 in the Bioactivation of Clonazepam to 7-Aminoclonazepam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clonazepam, a potent benzodiazepine utilized for the management of seizure and panic disorders, undergoes extensive hepatic metabolism to exert its therapeutic effects and subsequent elimination. A critical step in its biotransformation is the nitroreduction of the parent molecule to its primary metabolite, 7-aminoclonazepam. This reaction is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, a key player in the metabolism of a vast array of xenobiotics. Understanding the kinetics and experimental parameters of this metabolic pathway is paramount for predicting drug-drug interactions, assessing inter-individual variability in patient response, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth overview of the pivotal role of CYP3A4 in this compound formation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.
Introduction
The metabolic fate of clonazepam is a complex process involving multiple enzymatic steps, primarily occurring in the liver. The initial and rate-limiting step in its major metabolic cascade is the reduction of the 7-nitro group to an amino group, yielding this compound.[1][2] This conversion is almost exclusively mediated by the CYP3A4 isozyme of the cytochrome P450 superfamily.[1][2][3] Subsequent metabolism involves the acetylation of this compound to 7-acetamidoclonazepam, a reaction catalyzed by N-acetyltransferase 2 (NAT2). The activity of CYP3A4 exhibits significant inter-individual variability, which can profoundly impact the plasma concentrations of both clonazepam and its 7-amino metabolite, thereby influencing therapeutic outcomes and the risk of adverse effects. This guide will dissect the critical involvement of CYP3A4 in this pathway, providing a comprehensive resource for researchers in the field.
The Metabolic Pathway of Clonazepam to this compound
The biotransformation of clonazepam is initiated by the CYP3A4-mediated reduction of its 7-nitro functional group. This enzymatic reaction introduces an amino group, fundamentally altering the pharmacological profile of the molecule and preparing it for further metabolism and excretion. The subsequent acetylation of this compound by NAT2 represents a secondary metabolic step.
Quantitative Data on CYP3A4-Mediated this compound Formation
Table 1: Influence of CYP3A4 Expression on Clonazepam and this compound Plasma Concentrations
| CYP3A4 Expression Level | Normalized Clonazepam Concentration (ng/mL per mg/kg) (Mean ± SD) | Normalized this compound/Clonazepam Ratio (in Slow NAT2 Acetylators) |
| Low | 1263.5 ± 482.9 | Lower |
| Normal/High | 558.5 ± 202.4 | ~2-fold higher than other groups |
Data adapted from Tóth et al. (2016).
These findings underscore the critical role of CYP3A4 activity in the clearance of clonazepam and the subsequent formation of this compound. Patients with lower CYP3A4 expression exhibit significantly higher plasma concentrations of the parent drug, indicating reduced metabolic clearance.
Experimental Protocols
The following sections detail standardized methodologies for investigating the in vitro metabolism of clonazepam to this compound, employing human liver microsomes and recombinant CYP3A4 enzymes.
In Vitro Metabolism of Clonazepam using Human Liver Microsomes
This protocol outlines a typical procedure for assessing the formation of this compound in a human liver microsomal (HLM) system.
Materials:
-
Pooled human liver microsomes (HLM)
-
Clonazepam
-
This compound standard
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN), HPLC grade
-
Internal standard (e.g., diazepam-d5) for LC-MS/MS analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a final incubation volume of 200 µL containing:
-
0.1 M Potassium phosphate buffer (pH 7.4)
-
Human liver microsomes (final concentration 0.5 mg/mL)
-
Clonazepam (final concentrations ranging from 1 to 100 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the mixture vigorously and centrifuge at 14,000 rpm for 10 minutes to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.
Determination of this compound by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound from clonazepam and other potential metabolites.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
This compound: Monitor a specific precursor ion to product ion transition (e.g., m/z 286.1 -> 222.1).
-
Internal Standard (Diazepam-d5): Monitor a specific precursor ion to product ion transition (e.g., m/z 290.1 -> 198.1).
-
Quantification:
-
Construct a calibration curve using known concentrations of this compound standard.
-
Quantify the amount of this compound formed in the microsomal incubations by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Inhibition of CYP3A4-Mediated this compound Formation
CYP3A4 is susceptible to inhibition by a wide range of compounds, which can lead to significant drug-drug interactions. Ketoconazole is a potent and well-characterized inhibitor of CYP3A4 and can be used in vitro to confirm the involvement of this enzyme in a metabolic pathway.
Table 2: Inhibition of CYP3A4 by Ketoconazole (Reference Data for Other Substrates)
| Substrate | Inhibition Constant (Ki) | Reference |
| Midazolam | 0.0037 µM | Von Moltke et al. (1996) |
| Testosterone | 0.17 µM (for (-)-ketoconazole) | Novotná et al. (2014) |
| Triazolam | ~1.2 µg/mL (in vivo) | Greenblatt et al. (1998) |
While a specific Ki value for the inhibition of clonazepam nitroreduction by ketoconazole is not available, the data for other CYP3A4 substrates highlight the potent inhibitory capacity of ketoconazole. An in vitro inhibition study using ketoconazole can be performed to determine its IC50 and Ki for this compound formation, thereby providing a quantitative measure of the inhibition potential.
Conclusion
The conversion of clonazepam to this compound is a critical metabolic step predominantly governed by the activity of CYP3A4. The significant inter-individual variability in CYP3A4 expression directly translates to altered plasma concentrations of both the parent drug and its primary metabolite, highlighting the importance of this enzyme in the clinical pharmacokinetics of clonazepam. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the kinetics and inhibition of this vital metabolic pathway. While specific in vitro kinetic parameters for this reaction remain to be fully elucidated, the available clinical and in vitro data unequivocally establish CYP3A4 as the central enzyme in the formation of this compound. Further research to determine the precise Michaelis-Menten constants and inhibitor kinetics will provide a more complete understanding of this metabolic process, ultimately aiding in the optimization of clonazepam therapy and the prediction of drug-drug interactions.
References
An In-depth Technical Guide to the Preliminary Screening of 7-Aminoclonazepam in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the preliminary screening of 7-aminoclonazepam, the primary metabolite of clonazepam, in various biological matrices. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to establish and conduct reliable screening protocols. This document outlines common analytical techniques, detailed experimental procedures, and quantitative data to facilitate the detection and quantification of this key analyte.
Introduction
Clonazepam, a potent benzodiazepine, is widely prescribed for its anticonvulsant and anxiolytic properties. Monitoring its metabolite, this compound, is crucial for assessing compliance, therapeutic drug monitoring, and in forensic toxicology. The choice of biological matrix and analytical technique is paramount for achieving accurate and sensitive detection. This guide explores screening methodologies in urine, blood (serum/plasma), oral fluid, and hair.
Metabolic Pathway of Clonazepam
Clonazepam undergoes extensive metabolism in the body, primarily through nitroreduction by cytochrome P450 enzymes, particularly CYP3A4, to form this compound.[1][2][3] This metabolite can be further acetylated to 7-acetamidoclonazepam.[1] The primary metabolic pathway is illustrated below.
Metabolic conversion of Clonazepam.
Analytical Techniques for Screening
The preliminary screening of this compound can be performed using a variety of analytical techniques, each with its own advantages and limitations.
-
Immunoassays: These are commonly used for initial screening in urine due to their speed and ease of use.[4] However, their cross-reactivity with this compound can be low, potentially leading to false negatives. Some newer immunoassays incorporate β-glucuronidase to improve the detection of glucuronidated metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method often used for confirmation. Derivatization is typically required to improve the volatility of this compound for GC analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of this compound in biological matrices due to its high sensitivity, specificity, and ability to analyze the compound without derivatization.
Experimental Protocols and Data
This section details the experimental workflows and quantitative data for the analysis of this compound in various biological matrices.
Urine Analysis
Urine is a common matrix for routine drug screening. As benzodiazepines are often excreted as glucuronide conjugates, a hydrolysis step is frequently included to increase the detection of the parent drug and its metabolites.
Experimental Workflow for Urine Analysis (LC-MS/MS)
References
Unraveling the Protein Binding Characteristics of 7-Aminoclonazepam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Aminoclonazepam is the primary and pharmacologically active metabolite of clonazepam, a potent benzodiazepine widely prescribed for the management of seizure disorders and panic attacks. The extent of a drug's binding to plasma proteins is a critical determinant of its pharmacokinetic and pharmacodynamic properties, influencing its distribution, metabolism, excretion, and ultimately, its therapeutic efficacy and potential for toxicity. While the protein binding of the parent drug, clonazepam, is well-documented, specific quantitative data for its major metabolite, this compound, remains notably scarce in publicly available scientific literature. This guide provides a comprehensive overview of the known protein binding characteristics of clonazepam as a foundational reference, outlines the methodologies used to determine these properties, and discusses the anticipated binding behavior of this compound based on its physicochemical properties. This document aims to serve as a valuable resource for researchers and professionals in the field of drug development, highlighting a significant knowledge gap and encouraging further investigation into this area.
Core Concepts in Drug-Protein Binding
The interaction between drugs and plasma proteins, primarily albumin and alpha-1-acid glycoprotein (AAG), is a reversible equilibrium. Only the unbound or "free" fraction of a drug is pharmacologically active and available to diffuse into tissues to exert its therapeutic effect. The degree of protein binding can significantly impact a drug's:
-
Distribution: High protein binding can restrict a drug's distribution into tissues, lowering its volume of distribution.
-
Metabolism and Elimination: The bound fraction is generally protected from metabolism and glomerular filtration, which can prolong the drug's half-life.
-
Drug-Drug Interactions: Competition for binding sites on plasma proteins by co-administered drugs can lead to an increase in the free fraction of one or both drugs, potentially leading to toxicity.
Quantitative Data on Protein Binding
A thorough review of existing literature reveals extensive data on the protein binding of clonazepam. However, there is a conspicuous absence of specific quantitative data for its primary metabolite, this compound. The following table summarizes the available information for clonazepam and highlights the data gap for its metabolite.
| Compound | Parameter | Value | Major Binding Proteins | Reference |
| Clonazepam | Plasma Protein Binding | ≈85% | Albumin | [1] |
| Unbound Fraction (Adults) | 13.9% ± 0.2% | Albumin | [2][3] | |
| Unbound Fraction (Cirrhotic Patients) | 17.1% ± 1.0% | Albumin | [2] | |
| Unbound Fraction (Umbilical Cord Serum) | 17.3% ± 0.7% | Albumin | [3] | |
| This compound | Plasma Protein Binding | No data available | Not explicitly studied | |
| Unbound Fraction | No data available | Not explicitly studied |
Inference on this compound Protein Binding:
While direct experimental data is lacking, we can infer potential protein binding characteristics of this compound based on its physicochemical properties relative to clonazepam. This compound is a more polar molecule than its parent compound due to the presence of the amino group. Generally, increased polarity is associated with lower plasma protein binding. Therefore, it is plausible that this compound exhibits a lower degree of protein binding than clonazepam. However, this hypothesis requires experimental validation.
Experimental Protocols for Determining Protein Binding
Several in vitro methods are commonly employed to determine the extent of drug-protein binding. Equilibrium dialysis is considered the gold standard, while ultrafiltration is a widely used and more rapid alternative.
Equilibrium Dialysis (ED) Protocol
Equilibrium dialysis is based on the principle of allowing the free drug to diffuse across a semi-permeable membrane separating a plasma sample containing the drug from a drug-free buffer solution. At equilibrium, the concentration of the free drug is the same in both chambers.
Materials:
-
Equilibrium dialysis apparatus (e.g., 96-well plate-based RED device)
-
Semi-permeable membranes (typically with a molecular weight cut-off of 5-20 kDa)
-
Human plasma (or specific protein solution like human serum albumin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (this compound) stock solution
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Preparation of Dialysis Cells: Assemble the dialysis cells according to the manufacturer's instructions, ensuring the integrity of the semi-permeable membrane.
-
Sample Preparation: Spike human plasma with the test compound at a known concentration.
-
Loading the Dialysis Cells:
-
Add the drug-spiked plasma to one chamber of the dialysis cell (the plasma chamber).
-
Add an equal volume of PBS to the other chamber (the buffer chamber).
-
-
Incubation: Seal the dialysis plate and incubate at 37°C with gentle agitation for a sufficient period to reach equilibrium (typically 4-24 hours). The exact time should be determined experimentally.
-
Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Sample Analysis: Determine the concentration of the test compound in both the plasma and buffer samples using a validated analytical method like LC-MS/MS. The concentration in the buffer chamber represents the unbound (free) drug concentration.
-
Calculation of Percent Bound:
-
% Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) x 100
-
% Bound = 100 - % Unbound
-
Ultrafiltration (UF) Protocol
Ultrafiltration involves separating the free drug from the protein-bound drug by centrifuging a plasma sample through a semi-permeable membrane that retains proteins and protein-bound drug complexes.
Materials:
-
Centrifugal ultrafiltration devices with a low-binding semi-permeable membrane
-
Human plasma
-
Test compound (this compound) stock solution
-
Centrifuge with temperature control
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Device Pre-treatment (Optional): To minimize non-specific binding, the ultrafiltration device may be pre-conditioned according to the manufacturer's instructions.
-
Sample Preparation: Spike human plasma with the test compound at a known concentration.
-
Loading the Device: Add the drug-spiked plasma to the sample reservoir of the ultrafiltration device.
-
Centrifugation: Centrifuge the device at a specified speed and temperature (e.g., 2000 x g at 37°C) for a predetermined time to obtain a sufficient volume of ultrafiltrate.
-
Sample Collection: Carefully collect the ultrafiltrate from the collection tube. The ultrafiltrate contains the free drug.
-
Sample Analysis: Determine the concentration of the test compound in the ultrafiltrate.
-
Calculation of Percent Bound:
-
% Unbound = (Concentration in Ultrafiltrate / Total Concentration in Plasma) x 100
-
% Bound = 100 - % Unbound
-
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Metabolic pathway of clonazepam and plasma protein interaction.
Caption: General workflow for in vitro plasma protein binding assay.
Conclusion and Future Directions
The protein binding characteristics of this compound, the major metabolite of clonazepam, are a critical yet understudied aspect of its pharmacology. While extensive data exists for the parent drug, a clear data gap remains for the metabolite. Based on its physicochemical properties, it is hypothesized that this compound has a lower affinity for plasma proteins than clonazepam, but this requires empirical confirmation.
Future research should prioritize the in vitro determination of this compound's plasma protein binding percentage and identify the primary proteins involved. Such studies, utilizing established methodologies like equilibrium dialysis and ultrafiltration, would provide invaluable data for refining pharmacokinetic models and enhancing our understanding of its clinical effects. This knowledge will ultimately contribute to the safer and more effective use of clonazepam in therapeutic practice.
References
Detecting 7-Aminoclonazepam in Early Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of early-phase detection methods for 7-aminoclonazepam, the primary metabolite of the potent benzodiazepine, clonazepam. Understanding and accurately quantifying this metabolite is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. This document details various analytical techniques, presenting their experimental protocols and quantitative performance data to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to this compound Detection
Clonazepam is a widely prescribed medication for seizure and panic disorders; however, it is also a substance of abuse. Monitoring its major metabolite, this compound, is a reliable indicator of clonazepam intake and metabolism.[1] The development of sensitive and specific detection methods for this compound in various biological matrices is therefore of significant interest in both clinical and forensic toxicology.[2][3] Early-phase detection is critical for understanding the drug's behavior in the human body shortly after administration. This guide explores the core analytical methodologies employed for this purpose.
Quantitative Data Summary
The selection of an analytical method is often driven by its quantitative performance. The following tables summarize the key quantitative parameters for the detection of this compound across different techniques and biological matrices.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Biological Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Reference |
| Hair | 0.4 pg/mg | 1 pg/mg | 1-1000 pg/mg | [4] |
| Hair | - | - | 1-20 pg/mg | [5] |
| Whole Blood | 1.4 ng/mL | - | 5-200 ng/mL | |
| Whole Blood | - | 1 ng/mL | - | |
| Urine | - | - | 50-2000 pg/mL |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Biological Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Reference |
| Urine | - | 40 ng/mL | 40-100,000 ng/mL | |
| Urine | - | <10 ng/mL | - | |
| Plasma/Serum | 1 ng/mL | - | - | |
| Blood/Serum | - | - | 10-200 ng/mL |
Table 3: High-Performance Liquid Chromatography (HPLC) Methods
| Biological Matrix | Limit of Quantitation (LOQ) | Coefficient of Variation | Reference |
| Plasma | 5 ng/mL | 5.9% |
Table 4: Immunoassay Methods
| Method Type | Biological Matrix | Cutoff Concentration | Reference |
| Microgenics DRI® Immunoassay | Urine | 200 ng/mL | |
| CEDIA™ Benzodiazepine Assay | Urine | 200 ng/mL or 300 ng/mL | |
| Rapid Immunoassay Test Strip | Urine | Qualitative |
Experimental Protocols and Methodologies
Detailed experimental protocols are essential for the replication and validation of detection methods. This section provides in-depth methodologies for the key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the quantification of this compound, particularly in hair samples.
Sample Preparation (Hair)
-
Wash hair samples to remove external contaminants.
-
Pulverize 50 mg of hair.
-
Add an internal standard (e.g., diazepam-d5).
-
Sonicate the sample in methanol for 1 hour.
-
Centrifuge and collect the methanol supernatant.
-
Digest the remaining hair overnight at 55°C in 0.1 N HCl.
-
Combine the methanol and acid extracts.
-
Perform solid-phase extraction (SPE) for cleanup.
-
Derivatize the extract with an agent like HFBA (heptafluorobutyric acid anhydride) to improve volatility and chromatographic properties.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890N or similar.
-
Mass Spectrometer: Agilent 5973N Mass Selective Detector or similar.
-
Ionization Mode: Negative Chemical Ionization (NCI).
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Methane.
-
Temperature Program: Optimized for the separation of this compound and the internal standard.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions.
GC-MS Experimental Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high throughput and specificity and is widely used for the analysis of this compound in urine and blood.
Sample Preparation (Urine)
-
To a urine sample, add an internal standard (e.g., this compound-D4).
-
If required, perform enzymatic hydrolysis with β-glucuronidase to cleave conjugated metabolites.
-
For a "dilute and shoot" method, simply dilute the sample with a suitable solvent (e.g., water or mobile phase).
-
Alternatively, perform solid-phase extraction for sample cleanup and concentration.
-
Centrifuge the sample to remove particulates.
-
Transfer the supernatant to an autosampler vial for injection.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1200 series or similar.
-
Mass Spectrometer: Agilent 6410 Triple Quadrupole or similar.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Column: C18 reversed-phase column (e.g., Ascentis Express C18, 2.1 x 50 mm, 2.7 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like formic acid.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both the analyte and the internal standard. For this compound, a common transition is m/z 286 → 222.
LC-MS/MS Experimental Workflow
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a more accessible method, though generally less sensitive than mass spectrometry-based techniques.
Sample Preparation (Plasma)
-
Buffer the plasma sample to pH 9.5.
-
Perform liquid-liquid extraction with chloroform.
-
Use an appropriate internal standard (e.g., 7-aminodemethylflunitrazepam).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
HPLC Instrumentation and Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A suitable mixture of buffer and organic solvent (e.g., acetonitrile and phosphate buffer).
-
Detection: UV detection at 240 nm.
Immunoassays
Immunoassays are rapid screening tools that provide qualitative or semi-quantitative results.
General Immunoassay Procedure (Urine Test Strip)
-
Collect a urine sample.
-
Dip the test strip into the urine for a specified time.
-
Remove the strip and lay it on a flat surface.
-
Read the results within a designated time frame (e.g., 5-10 minutes) by observing the presence or absence of colored lines in the test and control regions.
Immunoassay Logical Workflow
Conclusion
A variety of robust and sensitive methods are available for the early-phase detection of this compound. The choice of method depends on the required sensitivity, the biological matrix, available instrumentation, and the desired throughput. GC-MS and LC-MS/MS provide the highest sensitivity and specificity, making them the gold standard for quantitative analysis. HPLC-UV offers a viable, more accessible alternative for quantification in plasma. Immunoassays serve as rapid and convenient screening tools, particularly in clinical settings. The detailed protocols and quantitative data presented in this guide are intended to assist researchers in making informed decisions for their drug development and research applications.
References
- 1. Extraction and analysis of clonazepam and this compound in whole blood using a dual internal standard methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Deposition of this compound and clonazepam in hair following a single dose of Klonopin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of 7-Aminoclonazepam in Human Urine by LC-MS/MS
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 7-aminoclonazepam, the major metabolite of clonazepam, in human urine. The protocol includes a comprehensive sample preparation procedure involving enzymatic hydrolysis to cleave glucuronide conjugates, followed by solid-phase extraction (SPE) for sample clean-up and concentration. Chromatographic separation is achieved using a C18 reverse-phase column, and detection is performed via multiple reaction monitoring (MRM) in positive electrospray ionization mode. This method is suitable for clinical and forensic toxicology, as well as for monitoring patient compliance with clonazepam treatment.
Introduction
Clonazepam is a benzodiazepine prescribed for its anticonvulsant and anxiolytic properties. Monitoring its major metabolite, this compound, in urine is crucial for assessing therapeutic compliance and detecting potential abuse. Due to the extensive metabolism of clonazepam, where only trace amounts of the parent drug are excreted, assays targeting this compound are essential.[1] Furthermore, as metabolites are often conjugated with glucuronic acid, an enzymatic hydrolysis step is necessary to liberate the free form of the analyte for accurate quantification.[1][2] LC-MS/MS offers high sensitivity and specificity, making it the gold standard for this type of analysis.[3]
Experimental
-
This compound and this compound-d4 standards (Cerilliant)[4]
-
β-glucuronidase (from E. coli or bovine liver)
-
HPLC-grade methanol, acetonitrile, and water (VWR)
-
Formic acid and ammonium hydroxide (Fisher Scientific)
-
Solid-phase extraction (SPE) columns (e.g., Oasis MCX or Bond Elut Certify)
-
Phosphate or acetate buffer solutions
The following protocol is a comprehensive approach combining enzymatic hydrolysis and solid-phase extraction for optimal recovery and sample purity.
-
Sample Pre-treatment: To a 1 mL urine sample, add 20 µL of a 250 ng/mL internal standard solution (this compound-d4).
-
Enzymatic Hydrolysis: Add 100 µL of β-glucuronidase enzyme mix and incubate at 60°C for 2 hours to ensure complete cleavage of glucuronide conjugates. Some rapid hydrolysis protocols with recombinant enzymes may shorten this incubation time.
-
Acidification: Quench the reaction by adding 200 µL of 4% phosphoric acid.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE columns (e.g., Oasis MCX µElution Plate) as per the manufacturer's instructions. Often, conditioning and equilibration steps can be eliminated with modern SPE plate technologies.
-
Load the pre-treated sample onto the column.
-
Wash the column with 200 µL of 0.02 N HCl followed by 200 µL of 20% methanol to remove interferences.
-
Elute the analyte with 2 x 25 µL of a solution of 60:40 acetonitrile:methanol containing 5% ammonium hydroxide.
-
-
Reconstitution: Dilute the eluate with 100-150 µL of a sample diluent (e.g., 2% acetonitrile with 1% formic acid in water) prior to injection.
A "dilute and shoot" method can be a faster alternative, where the urine sample is simply diluted (e.g., 10-fold) with water after the addition of an internal standard. While faster, this method may be more susceptible to matrix effects.
-
LC System: Waters ACQUITY UPLC or equivalent
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient starts at 10% B, increases to 50% B over 5 minutes, then ramps to 95% B, holds, and returns to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
MS System: Waters Xevo TQ-S micro or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 0.5 - 1.0 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 400°C
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Workflow Diagram
Caption: LC-MS/MS workflow for this compound quantification in urine.
Quantitative Data
The performance of the LC-MS/MS method for this compound quantification is summarized in the tables below, compiled from various validated methods.
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 286.1 | 121.0 (Quantifier) | 25 |
| 286.1 | 220.0 (Qualifier) | - | |
| This compound-d4 | 290.1 | 121.0 | - |
Note: Specific collision energies may require optimization based on the instrument used.
Table 2: Method Performance Characteristics
| Parameter | Reported Value Range | References |
| Linearity Range | 10 - 1000 ng/mL | |
| 40 - 100,000 ng/mL | ||
| 50 - 2000 pg/mL | ||
| Limit of Quantification (LOQ) | 10 ng/mL | |
| 40 ng/mL | ||
| 0.002 - 0.01 µM (~0.57 - 2.85 ng/mL) | ||
| Recovery | 56% - 83% | |
| >80% | ||
| 95% | ||
| Inter-day Precision (%CV) | 3% - 12% | |
| Intra-day Precision (%CV) | < 11% |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive protocol for the quantification of this compound in urine. The combination of enzymatic hydrolysis and solid-phase extraction ensures high recovery and minimizes matrix interference, leading to accurate and precise results. The method's performance characteristics make it highly suitable for routine use in clinical and forensic laboratories for compliance monitoring and toxicological screening.
References
- 1. academic.oup.com [academic.oup.com]
- 2. LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of benzodiazepines in human urine using solid-phase extraction and high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. painphysicianjournal.com [painphysicianjournal.com]
Application Note: Quantitative Analysis of 7-Aminoclonazepam in Hair by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a sensitive and robust method for the quantification of 7-aminoclonazepam, the primary metabolite of clonazepam, in human hair samples using gas chromatography-mass spectrometry (GC-MS) with negative chemical ionization (NCI). The protocol provides a comprehensive workflow, including sample preparation involving decontamination, extraction, and derivatization, followed by GC-MS analysis. This method is particularly applicable for forensic toxicology, clinical monitoring, and in cases of suspected drug-facilitated sexual assault, where the detection of this compound in hair can significantly extend the window of detection compared to blood or urine. The presented method demonstrates high sensitivity and specificity, with established validation parameters.
Introduction
Clonazepam is a potent benzodiazepine prescribed for seizure and panic disorders; however, it is also associated with misuse and has been implicated in drug-facilitated crimes.[1][2] Its major metabolite, this compound, is incorporated into hair, providing a longer historical record of exposure than traditional biological matrices.[1][2][3] Analysis of hair for this compound offers a crucial tool for forensic investigations. Gas chromatography-mass spectrometry (GC-MS), particularly with negative chemical ionization (NCI), provides the high sensitivity required to detect the picogram-per-milligram concentrations typically found in hair. This protocol outlines a validated procedure for the extraction and quantification of this compound in hair.
Experimental Protocol
The following protocol details the steps from sample collection to final data analysis for the determination of this compound in hair.
2.1. Materials and Reagents
-
This compound reference standard
-
Clonazepam reference standard
-
Diazepam-d5 (Internal Standard)
-
Heptafluorobutyric anhydride (HFBA) for derivatization
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Diethylether
-
Chloroform
-
Sorenson buffer (pH 7.6)
-
Solid-Phase Extraction (SPE) Columns (e.g., HCX)
-
Deionized water
-
All solvents and reagents should be of analytical or HPLC grade.
2.2. Sample Preparation
-
Decontamination: Wash hair samples twice with dichloromethane to remove external contaminants.
-
Segmentation and Pulverization: Segment the hair samples (e.g., into 2 cm sections) to allow for chronological analysis. Pulverize the hair segments using a ball mill to increase the surface area for extraction.
-
Incubation and Extraction:
-
Take a 50 mg aliquot of the pulverized hair.
-
Add a known amount of internal standard (e.g., diazepam-d5).
-
Incubate the hair sample in Sorenson buffer (pH 7.6).
-
Perform liquid-liquid extraction with a mixture of diethylether and chloroform (80:20, v/v).
-
Alternatively, a solid-phase extraction (SPE) can be employed for cleanup.
-
-
Derivatization:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Add heptafluorobutyric anhydride (HFBA) to the residue and heat to form the volatile derivative of this compound. This step is crucial for ensuring the analyte's volatility for GC analysis.
-
2.3. GC-MS Analysis
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Mass Spectrometer: Mass selective detector operating in negative chemical ionization (NCI) mode.
-
Column: Phenyl-methyl siloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp 1: 25°C/min to 250°C.
-
Ramp 2: 10°C/min to 300°C, hold for 5 min.
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 200°C.
-
Quadrupole Temperature: 150°C.
-
Selected Ion Monitoring (SIM): Monitor characteristic ions for the derivatized this compound and the internal standard. For the HFBA derivative of this compound, a key ion to monitor is m/z 461.
-
Quantitative Data Summary
The following tables summarize the quantitative parameters of the described method, compiled from validated studies.
Table 1: Calibration and Linearity
| Analyte | Calibration Range (pg/mg) | Correlation Coefficient (r²) | Reference |
| This compound | 1 - 1000 | > 0.998 | |
| This compound | 1 - 20 | > 0.989 | |
| Clonazepam | 10 - 400 | > 0.998 | |
| Clonazepam | 20 - 100 | > 0.985 |
Table 2: Method Validation Parameters
| Parameter | This compound | Clonazepam | Reference |
| Limit of Detection (LOD) | 0.4 pg/mg | Not Reported | |
| Limit of Quantification (LOQ) | 1 pg/mg | 10 pg/mg | |
| Intra-day Precision (%RSD) | < 4% | < 4% | |
| Inter-day Precision (%RSD) | < 4% | < 4% | |
| Accuracy/Recovery | 97.59% - 106.12% | Not Reported |
Table 3: Concentrations in Patient and Study Samples
| Study Population | This compound Concentration (pg/mg) | Clonazepam Concentration (pg/mg) | Reference |
| Psychiatric Patients | 1.37 - 1267 | 10.7 - 180 (Not detected in 4/10 cases) | |
| Single 2 mg Dose | 4.8 (after 3 weeks) | Traces | |
| Single 3 mg Dose | 1.8 - 8.4 (detected 3-28 days post-dose) | Not Detected |
Experimental Workflow Diagram
Caption: Workflow for this compound Analysis in Hair.
Conclusion
The GC-MS method detailed in this application note is a highly effective procedure for the sensitive and reliable quantification of this compound in hair. The protocol, from sample preparation to instrumental analysis, has been validated and is suitable for applications in forensic toxicology and clinical research. The ability to detect this compound after a single dose highlights the method's utility in investigating drug-facilitated crimes. The superior sensitivity of the NCI-MS technique is essential for detecting the low concentrations of analytes typically present in hair samples.
References
Application Note: Solid-Phase Extraction of 7-Aminoclonazepam from Oral Fluid for LC-MS/MS Analysis
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of 7-aminoclonazepam, the primary metabolite of clonazepam, from oral fluid specimens. The described method is optimized for high recovery and purity, making it suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is particularly relevant for clinical and forensic toxicology, as monitoring this compound in oral fluid is a reliable indicator of clonazepam use.[1][2][3] Studies have shown that this compound can be present at concentrations approximately 2.4-fold higher than the parent drug in oral fluid, making it a more sensitive marker for detection.[1][3]
Introduction
Oral fluid is an increasingly popular biological matrix for drug testing due to its non-invasive collection and the reduced risk of adulteration compared to urine. Clonazepam is a widely prescribed benzodiazepine for treating anxiety, panic disorders, and seizures. Monitoring its use and potential abuse is crucial in various settings. While clonazepam can be detected in oral fluid, its primary metabolite, this compound, is often present at higher concentrations, offering a longer detection window and improved sensitivity.
Solid-phase extraction is a highly effective technique for isolating and concentrating analytes from complex biological matrices like oral fluid. It provides cleaner extracts than dilute-and-shoot or liquid-liquid extraction methods, which helps to minimize matrix effects and improve the longevity of analytical columns. This application note details two distinct SPE protocols utilizing different sorbent chemistries for the extraction of this compound from oral fluid collected with common devices such as the OraSure Intercept® and Quantisal®.
Experimental
Materials and Reagents
-
This compound certified reference material
-
This compound-D4 internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ammonium hydroxide
-
Formic acid
-
Potassium phosphate monobasic (for buffer preparation)
-
Potassium hydroxide (for pH adjustment)
-
Deionized water
-
Solid-Phase Extraction Cartridges:
-
Protocol 1: Varian Bond Elut (or equivalent C8/C18)
-
Protocol 2: EVOLUTE® EXPRESS CX (or equivalent mixed-mode cation exchange)
-
-
Oral fluid collection devices (e.g., OraSure Intercept®, Quantisal®)
-
Positive pressure manifold or vacuum manifold
-
Nitrogen evaporator
-
LC-MS/MS system
Sample Collection and Pre-treatment
Oral fluid samples are collected using a specialized device according to the manufacturer's instructions. These devices typically consist of a collection pad and a buffer solution that preserves the sample.
-
Collect oral fluid using a device like the OraSure Intercept® or Quantisal®.
-
The collection pad is placed in the provided buffer solution.
-
For sample pre-treatment, centrifuge the collection device containing the oral fluid and buffer for 10 minutes at 3000 rpm to separate the diluted oral fluid.
-
Spike the diluted oral fluid with an appropriate concentration of the internal standard (e.g., this compound-D4).
Solid-Phase Extraction Protocols
Two protocols are presented, one using a traditional reversed-phase sorbent and another using a mixed-mode cation exchange sorbent.
Protocol 1: Reversed-Phase SPE
This protocol is adapted from methodologies using Varian Bond Elut cartridges.
1. Column Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the column to go dry.
2. Sample Loading:
-
Load the pre-treated oral fluid sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
3. Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Follow with a wash of 1 mL of 5% acetonitrile in 0.1 M phosphate buffer (pH 6.0).
4. Elution:
-
Dry the cartridge thoroughly under vacuum or positive pressure for 5 minutes.
-
Elute the analyte with 1 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
5. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a mobile phase-compatible solution (e.g., 10% methanol in 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Mixed-Mode Cation Exchange SPE
This protocol utilizes the EVOLUTE® EXPRESS CX mixed-mode cation exchange sorbent, which can provide enhanced selectivity for basic compounds like this compound.
1. Column Conditioning and Equilibration:
-
Condition the EVOLUTE® EXPRESS CX cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 4% formic acid in water. Do not allow the column to go dry.
2. Sample Loading:
-
Load the pre-treated oral fluid sample onto the conditioned and equilibrated SPE cartridge.
3. Washing:
-
Wash the cartridge with 2.0 mL of 4% formic acid in water.
-
Follow with a second wash of 2.0 mL of methanol.
4. Elution:
-
Dry the sorbent for 5 minutes under positive pressure (e.g., 40 psi of nitrogen).
-
Elute the analyte with 2 mL of dichloromethane/methanol/ammonium hydroxide (78:20:2, v/v/v).
5. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the extract in 100 µL of 10% methanol in 0.1% formic acid and analyze via LC-MS/MS.
Data Presentation
The following tables summarize quantitative data for the analysis of this compound in oral fluid based on published literature.
Table 1: Recovery and Limits of Quantification for this compound in Oral Fluid
| Parameter | Value | Reference |
| Extraction Recovery | 55% | |
| Limit of Quantitation (LOQ) | 0.1 - 1.0 ng/mL | |
| Limit of Quantitation (LOQ) | 10 ng/mL |
Table 2: Concentrations of this compound in Patient Oral Fluid Samples
| Statistic | Concentration (ng/mL) | Reference |
| Median | 4.2 | |
| Range | 0.5 - 316.7 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase extraction of this compound from oral fluid.
Caption: General workflow for SPE of this compound from oral fluid.
Discussion
The choice of SPE sorbent and protocol can significantly impact the recovery and purity of the final extract. While traditional reversed-phase sorbents can be effective, the recovery for this compound has been reported to be around 55%. Mixed-mode cation exchange sorbents may offer improved recovery and selectivity due to the basic nature of the 7-amino group on the molecule.
It is crucial to optimize the wash and elution steps for the specific SPE cartridge and oral fluid collection device used, as the buffer composition in collection devices can vary and potentially interfere with the extraction process. The final reconstituted extract should be compatible with the initial mobile phase conditions of the LC-MS/MS method to ensure good peak shape.
Conclusion
The solid-phase extraction protocols detailed in this application note provide robust and reliable methods for the isolation of this compound from oral fluid. These procedures, when coupled with sensitive LC-MS/MS analysis, are well-suited for the routine monitoring of clonazepam use in clinical and forensic settings. The provided data and workflows serve as a valuable resource for researchers, scientists, and drug development professionals in this field.
References
- 1. This compound is superior to clonazepam for detection of clonazepam use in oral fluid by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is superior to clonazepam for detection of clonazepam use in oral fluid by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Application Note: Spectrofluorimetric Determination of 7-Aminoclonazepam in Plasma
Application Notes and Protocols for Derivatization Techniques in 7-Aminoclonazepam Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 7-aminoclonazepam, the primary metabolite of clonazepam, for analytical purposes. Derivatization is a crucial step in enhancing the volatility and thermal stability of this compound, particularly for analysis by gas chromatography-mass spectrometry (GC-MS). It can also improve chromatographic separation and detection sensitivity. The following sections detail common derivatization techniques, including silylation and acylation, and provide comprehensive protocols for their application in a laboratory setting.
Introduction to Derivatization Techniques
This compound is a polar compound that is not ideally suited for direct GC-MS analysis due to its low volatility and potential for thermal degradation in the GC inlet. Derivatization chemically modifies the analyte to produce a less polar and more volatile derivative. This results in improved peak shape, increased sensitivity, and better resolution. The most common derivatization approaches for this compound involve silylation and acylation of the amine group. While derivatization is often required for GC-MS, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) can often be performed without this step.[1][2]
Silylation: This is a widely used technique where an active hydrogen in the amine group of this compound is replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[3] Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA).[4][5] The resulting silyl derivatives are significantly more volatile and thermally stable.
Acylation: This method involves the introduction of an acyl group (e.g., heptafluorobutyryl) into the this compound molecule. Reagents such as heptafluorobutyric acid anhydride (HFBA) are used for this purpose. Fluoroacyl derivatives are highly electronegative, which makes them particularly suitable for sensitive detection by electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.
Experimental Workflows and Pathways
The analysis of this compound from biological matrices typically involves sample preparation to isolate the analyte, followed by derivatization and instrumental analysis. The metabolic pathway of clonazepam and a general experimental workflow are illustrated below.
Caption: Metabolic conversion of Clonazepam to this compound.
Caption: General experimental workflow for this compound analysis.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of this compound, both with and without derivatization.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Derivatization Reagent | Matrix | Linear Range | LOD | LOQ | Reference |
| MTBSTFA | Whole Blood | 5–200 ng/mL | 1.4 ng/mL | - | |
| MTBSTFA | Hair | 1–1000 pg/mg | - | - | |
| HFBA | Urine | 50–2000 pg/mL | - | - | |
| BSTFA + 1% TMCS | Plasma | - | 0.25 ng/mL | - |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods (No Derivatization)
| Matrix | Linear Range | LOD | LOQ | Reference |
| Urine | 10–500 ng/mL | 3.3 ng/mL | 10 ng/mL | |
| Whole Blood | - | - | 1 ng/mL | |
| Urine | 0.5-500 ng/mL | - | 0.5 ng/mL | |
| Plasma | - | - | 5 ng/mL |
Detailed Experimental Protocols
Protocol 1: Silylation with MTBSTFA for GC-MS Analysis
This protocol is adapted from methods for the analysis of this compound in whole blood.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Spike 1 mL of whole blood with an appropriate internal standard (e.g., this compound-d4).
-
Add 5 mL of pH 6 phosphate buffer and vortex.
-
Load the sample onto a phenyl SPE column.
-
Wash the column with 3 mL of 5% acetonitrile in pH 6 phosphate buffer.
-
Elute the analytes with 2 x 3 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
2. Derivatization
-
To the dry residue, add the derivatizing reagent, N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA). While specific volumes can be optimized, a common starting point is 50-100 µL.
-
Vortex the mixture and heat at 60-80°C for 20-30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS injection.
3. GC-MS Parameters (Typical)
-
Injector: Splitless mode, 270°C.
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.
-
Oven Program: Initial temperature of 100°C, ramp to 300°C at 20°C/min, hold for 5 minutes.
-
Mass Spectrometer: Negative Chemical Ionization (NCI) or Electron Ionization (EI) mode. Scan range of m/z 50-500.
Protocol 2: Acylation with HFBA for GC-MS Analysis
This protocol is based on the derivatization of benzodiazepine metabolites in urine.
1. Sample Preparation (SPE)
-
To 1 mL of urine, add an internal standard (e.g., D5-diazepam) and perform enzymatic hydrolysis with β-glucuronidase at 37°C for 90 minutes to release conjugated metabolites.
-
Condition a solid-phase extraction column with 3 mL of methanol, 3 mL of deionized water, and 1 mL of 100 mM acetic acid.
-
Load the hydrolyzed sample onto the SPE column.
-
Wash the column with a suitable solvent (e.g., 10% methanol in water).
-
Elute the analyte with an appropriate solvent (e.g., ethyl acetate).
-
Evaporate the eluate to dryness.
2. Derivatization
-
Reconstitute the dried extract in a small volume of ethyl acetate (e.g., 50 µL).
-
Add 50 µL of heptafluorobutyric acid anhydride (HFBA).
-
Vortex and heat the mixture at 60-70°C for 30 minutes.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the final residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
3. GC-MS Parameters (Typical)
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium.
-
Oven Program: Optimized for the separation of the derivatized analytes.
-
Mass Spectrometer: Negative Chemical Ionization (NCI) mode is often preferred for the high sensitivity of fluorinated derivatives.
Protocol 3: Analysis by LC-MS/MS without Derivatization
This protocol provides a general procedure for the direct analysis of this compound in biological fluids.
1. Sample Preparation (SPE or Liquid-Liquid Extraction - LLE)
-
SPE:
-
Follow the SPE sample preparation steps outlined in Protocol 1.
-
After elution and evaporation, reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LLE:
-
To 0.5 mL of blood, add an internal standard.
-
Add 1.75 mL of 4.5% ammonia solution and 10 mL of 1-chlorobutane.
-
Mix for 10 minutes and centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Parameters (Typical)
-
Chromatographic Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of ammonium acetate or formic acid in water and an organic solvent like methanol or acetonitrile.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.
Concluding Remarks
The choice of derivatization technique and analytical method for this compound depends on the available instrumentation, the required sensitivity, and the nature of the biological matrix. For GC-MS analysis, derivatization is essential, with silylation and acylation being robust and reliable methods. LC-MS/MS offers the advantage of direct analysis without derivatization, often with high sensitivity and specificity. The protocols provided here serve as a detailed guide for researchers to develop and validate their own analytical methods for the determination of this compound.
References
Application Notes & Protocols: High-Resolution Mass Spectrometry for 7-Aminoclonazepam Identification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clonazepam, a benzodiazepine prescribed for seizure and panic disorders, is extensively metabolized in the body to its primary metabolite, 7-aminoclonazepam.[1][2] Monitoring this compound is crucial for assessing patient compliance, therapeutic drug monitoring, and in forensic toxicology, as it is often detected at higher concentrations and for a longer duration than the parent drug in various biological matrices.[3][4] High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), offers a highly sensitive and specific method for the unequivocal identification and quantification of this compound.[5] These application notes provide detailed protocols for the analysis of this compound in biological specimens using LC-HRMS.
Metabolic Pathway of Clonazepam
Clonazepam undergoes nitro-reduction, primarily catalyzed by CYP3A enzymes, to form this compound. This major metabolite can then be further acetylated by N-acetyltransferase 2 (NAT2) to 7-acetamidoclonazepam. A minor metabolic pathway also involves hydroxylation.
Caption: Metabolic pathway of Clonazepam.
Experimental Protocols
The following protocols outline the procedures for sample preparation and LC-HRMS analysis of this compound in various biological matrices.
Sample Preparation: Solid-Phase Extraction (SPE) for Blood/Serum
This protocol is a generalized procedure based on common SPE methods for the extraction of this compound from blood or serum samples.
Materials:
-
16 x 125 mm glass tubes
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Solid-phase extraction cartridges (e.g., Phenyl SPE)
-
100 mM Sodium Acetate buffer (pH 4.5)
-
pH 9.0 buffer (e.g., Potassium Carbonate/Bicarbonate buffer)
-
Deionized water
-
Methanol
-
Acetonitrile
-
Ethyl Acetate/Ammonium Hydroxide (98:2, v/v)
-
Internal Standard (IS) working solution (e.g., this compound-d4)
Procedure:
-
Sample Aliquoting: Aliquot 1 mL of blood or serum into a 16 x 125 mm glass tube. For calibration standards and quality controls, use 1 mL of validated negative matrix.
-
Spiking: Spike calibrators, controls, and samples with the internal standard solution.
-
Buffering: Add 2 mL of 100 mM sodium acetate buffer (pH 4.5) to each tube and vortex.
-
SPE Column Conditioning: Condition the SPE columns according to the manufacturer's instructions. A typical conditioning sequence involves washing with methanol followed by deionized water and then the acetate buffer.
-
Sample Loading: Load the buffered samples onto the conditioned SPE columns.
-
Washing: Wash the columns to remove interferences. A typical wash sequence includes:
-
1 mL of deionized water.
-
1 mL of pH 9.0 buffer.
-
Dry the column for a minimum of 20 minutes under high vacuum or positive pressure.
-
-
Elution: Elute the analytes with 2 mL of ethyl acetate/ammonium hydroxide (98:2, v/v) into clean collection tubes.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to mix.
-
Centrifugation: Centrifuge the reconstituted samples for 10 minutes at approximately 3000 rpm to pellet any particulate matter.
-
Transfer: Transfer the supernatant to autosampler vials for LC-HRMS analysis.
Liquid Chromatography (LC)
The following are typical LC conditions for the separation of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., Agilent Eclipse Plus C18, 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | A suitable gradient to ensure separation from matrix components and other analytes. A typical gradient might start at 90-95% Mobile Phase A, ramping to 95% Mobile Phase B over several minutes. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
High-Resolution Mass Spectrometry (HRMS)
The following are general HRMS parameters for the detection of this compound.
Instrumentation:
-
Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometer.
MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.0 - 4.0 kV |
| Gas Temperature | 300 - 350 °C |
| Drying Gas Flow | 8 - 12 L/min |
| Acquisition Mode | Full Scan with data-dependent MS/MS (ddMS2) or Targeted MS/MS |
| Mass Range | m/z 100 - 500 |
| Collision Energy | Ramped or fixed collision energy to obtain characteristic fragment ions. |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of this compound by LC-MS/MS methods. Note that high-resolution instruments can achieve comparable or better sensitivity.
| Matrix | Method | Calibration Range (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Reference |
| Blood | LC-MS/MS | 2 - 1000 | Not specified, but linearity >0.99 | |
| Hair | GC-MS | 0.001 - 1 (as pg/mg) | 0.001 (as pg/mg) | |
| Urine | LC-MS/MS | 10 - 1000 | 10 | |
| Oral Fluid | LC-MS/MS | 0.5 - 316.7 (detected range) | 0.5 |
Experimental Workflow
The overall workflow for the identification and quantification of this compound using LC-HRMS is depicted below.
Caption: General workflow for this compound analysis.
Conclusion
The protocols and data presented provide a comprehensive guide for the robust and reliable identification and quantification of this compound using high-resolution mass spectrometry. The sensitivity and specificity of LC-HRMS make it an invaluable tool for clinical and forensic applications involving clonazepam monitoring. Adherence to validated protocols and appropriate quality control measures is essential for accurate results.
References
- 1. nyc.gov [nyc.gov]
- 2. simpleandpractical.com [simpleandpractical.com]
- 3. Quantitation of clonazepam and its major metabolite this compound in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is superior to clonazepam for detection of clonazepam use in oral fluid by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzyme-Linked Immunosorbent Assay (ELISA) of 7-Aminoclonazepam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the detection of 7-Aminoclonazepam, the major metabolite of clonazepam, using a competitive enzyme-linked immunosorbent assay (ELISA). This document is intended to guide researchers in the setup, execution, and data analysis of this immunoassay.
Introduction
This compound is the primary and specific urinary metabolite of the potent benzodiazepine, clonazepam. Monitoring its presence and concentration is crucial in clinical and forensic toxicology to assess compliance, therapeutic drug monitoring, and to investigate potential drug-facilitated crimes. The enzyme-linked immunosorbent assay (ELISA) offers a rapid, sensitive, and high-throughput screening method for the detection of this compound in biological samples, particularly urine.[1]
The assay described here is a competitive ELISA. In this format, free this compound in the sample competes with a fixed amount of enzyme-labeled this compound (or a related conjugate) for binding to a limited number of specific antibody-coated microplate wells. The resulting signal is inversely proportional to the concentration of this compound in the sample.
Principle of the Assay
The competitive ELISA for this compound is based on the competition between the drug in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites. The microtiter wells are pre-coated with antibodies specific to this compound. When the sample and the drug-enzyme conjugate are added to the wells, they compete to bind to the immobilized antibodies. After an incubation period, the unbound components are washed away. A substrate solution is then added, which reacts with the enzyme of the bound conjugate to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The concentration in unknown samples is determined by comparing the absorbance to a standard curve generated from known concentrations of this compound.
References
Application Notes and Protocols for 7-Aminoclonazepam Analysis in Post-Mortem Specimens
These application notes provide detailed protocols for the extraction and sample preparation of 7-aminoclonazepam, the primary metabolite of clonazepam, from various post-mortem specimens. The methodologies are intended for researchers, scientists, and drug development professionals in the field of forensic toxicology.
Introduction
Clonazepam is a high-potency benzodiazepine that sees significant use, and its detection in post-mortem toxicology is crucial for determining the cause of death. Due to post-mortem degradation, the parent drug is often converted to its major metabolite, this compound.[1][2] Therefore, accurate quantification of this compound is essential for toxicological interpretation. This document outlines validated sample preparation protocols for blood, urine, and tissue specimens using solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation.
Quantitative Data Summary
The following tables summarize the quantitative parameters of various analytical methods for the determination of this compound in post-mortem specimens.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Matrix | Method | LOD | LOQ | Citation |
| Whole Blood | GC/NICI-MS | 1.4 ng/mL | - | [3] |
| Whole Blood | GC-MS (EI mode) | - | 1 ng/mL | [4][5] |
| Whole Blood | LC-PDA | - | 5 ng/mL | |
| Whole Blood | UPLC-MS/MS | 0.005 - 3.0 nM | 0.0006 - 0.075 µM | |
| Urine | Spectrofluorimetry | 3.3 ng/mL | 10 ng/mL | |
| Hair | GC-MS | - | 1 pg/mg |
Table 2: Extraction Recoveries and Matrix Effects
| Matrix | Method | Extraction Recovery | Matrix Effect | Citation |
| Whole Blood | UPLC-MS/MS | 73-108% | Not influenced by matrix effects | |
| Whole Blood | UPLC-MS/MS | 71-96% | 95-104% | |
| Urine | Spectrofluorimetry | 97.59-106.12% | No significant interference | |
| Hair | LC-MS/MS | 50.9-99.6% | 46.8-99.7% |
Table 3: Post-Mortem Concentration Ranges of this compound and Clonazepam
| Specimen | Concentration Range (Clonazepam + this compound) | Median Concentration | Citation |
| Post-mortem Blood | 0.002-1.676 mg/kg | 0.115 mg/kg | |
| Post-mortem Blood (Cause of Death) | 0.26-0.54 mg/kg | 0.29 mg/kg |
Experimental Protocols
This protocol is adapted from methodologies described for the analysis of benzodiazepines in blood samples.
Materials:
-
Phenyl SPE columns or Polychrom Clin II columns
-
pH 6 phosphate buffer or 100 mM sodium acetate buffer (pH 4.5)
-
5% acetonitrile in pH 6 phosphate buffer (wash solution) or pH 9.0 buffer and DI H₂O (wash solutions)
-
Ethyl acetate (elution solvent) or Ethyl Acetate/NH₄OH (98/2)
-
Deuterated internal standard (e.g., this compound-d4)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To 1 mL of post-mortem whole blood in a glass tube, add 10 µL of the internal standard solution. Add 2 mL of 100 mM sodium acetate buffer (pH 4.5). Vortex for 15 seconds and sonicate for 15 minutes.
-
Centrifugation: Centrifuge the sample at approximately 3000 rpm for 10 minutes.
-
SPE Column Conditioning: Condition the SPE column according to the manufacturer's instructions.
-
Sample Loading: Decant the supernatant onto the conditioned SPE column.
-
Column Washing:
-
Wash the column with 1 mL of pH 9.0 buffer.
-
Wash the column with 1 mL of DI H₂O.
-
Dry the column for 20 minutes at 60 psi.
-
-
Elution: Elute the analytes with 2 mL of ethyl acetate/NH₄OH (98/2) into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS analysis. Vortex to mix.
This protocol is based on a method for the analysis of benzodiazepines in post-mortem blood.
Materials:
-
Borate buffer (pH 11)
-
Methyl tert-butyl ether
-
Deuterated internal standard
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To 500 µL of post-mortem whole blood, add 500 µL of borate buffer (pH 11) and the internal standard.
-
Extraction: Add 2.5 mL of methyl tert-butyl ether, vortex for 1 minute, and centrifuge.
-
Phase Separation: Transfer the upper organic layer to a clean tube.
-
Repeat Extraction: Repeat the extraction step two more times with 2.5 mL of methyl tert-butyl ether each time, combining the organic layers.
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for analysis.
For urine samples, enzymatic hydrolysis is often required to free conjugated metabolites.
Materials:
-
β-glucuronidase
-
Internal standard
-
SPE columns (as for blood)
Procedure:
-
Hydrolysis: To 1 mL of urine, add the internal standard and β-glucuronidase. Incubate as per the enzyme manufacturer's instructions to deconjugate the metabolites.
-
Extraction: Proceed with the Solid-Phase Extraction protocol for whole blood as described in section 3.1.
Tissue samples require homogenization prior to extraction.
Materials:
-
Homogenizer
-
Buffer for homogenization (e.g., phosphate buffer)
-
Extraction solvents (as for blood)
Procedure:
-
Homogenization: Homogenize a known weight of the tissue sample in a suitable buffer to create a 1:3 or 1:5 (w/v) homogenate.
-
Extraction: Use an aliquot of the homogenate (e.g., 1 mL) and proceed with either the SPE or LLE protocol as described for whole blood.
Visualizations
Caption: Solid-Phase Extraction (SPE) Workflow for Blood.
Caption: Liquid-Liquid Extraction (LLE) Workflow for Blood.
Caption: General Workflow for Tissue Sample Preparation.
References
- 1. Nitrobenzodiazepines: Postmortem brain and blood reference concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of nitrobenzodiazepines in postmortem blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction and analysis of clonazepam and this compound in whole blood using a dual internal standard methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moscow.sci-hub.se [moscow.sci-hub.se]
Application Notes and Protocols for Liquid-Liquid Extraction of 7-Aminoclonazepam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the liquid-liquid extraction (LLE) of 7-aminoclonazepam, the major metabolite of the benzodiazepine clonazepam, from biological matrices. The following information is intended to guide researchers in developing and implementing robust and efficient extraction methods for quantitative analysis, typically by chromatography-mass spectrometry.
Introduction
This compound is a key analyte in clinical and forensic toxicology for monitoring the use and metabolism of clonazepam. Liquid-liquid extraction is a classic and effective sample preparation technique used to isolate this compound from complex biological matrices such as plasma, serum, and whole blood. This process relies on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. Proper optimization of parameters such as pH, solvent choice, and extraction volumes is critical for achieving high recovery and purity.
Key Experimental Protocols
Several LLE methods have been reported for the extraction of this compound. Below are detailed protocols derived from established methodologies.
Protocol 1: Extraction from Plasma using Chloroform
This protocol is adapted from a high-performance liquid chromatographic method for the determination of clonazepam and its metabolites.[1]
1. Sample Preparation:
-
To 1 mL of plasma, add a suitable internal standard.
-
Adjust the sample pH to 9.5 using a suitable buffer.[1]
2. Liquid-Liquid Extraction:
-
Add 5 mL of chloroform to the prepared plasma sample.
-
Vortex the mixture for 10-15 minutes to ensure thorough mixing and partitioning of the analyte.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
3. Analyte Recovery:
-
Carefully transfer the lower organic layer (chloroform) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
4. Reconstitution:
-
Reconstitute the dried residue in a suitable mobile phase for the intended analytical method (e.g., LC-MS/MS).
Protocol 2: Extraction from Blood using 1-Chlorobutane
This protocol is a general method for the extraction of benzodiazepines from blood.[2]
1. Sample Preparation:
-
To 0.5 mL of whole blood in a glass screw-top tube, add an internal standard.
-
Add 1.75 mL of a 4.5% ammonia solution.[2]
2. Liquid-Liquid Extraction:
-
Add 10 mL of 1-chlorobutane to the sample mixture.[2]
-
Mechanically mix the contents for 10 minutes.
-
Centrifuge to separate the phases.
3. Analyte Recovery:
-
Transfer the upper organic solvent layer to a clean glass tube.
-
Evaporate the solvent to dryness.
4. Reconstitution:
-
Dissolve the residue in 100 µL of the initial mobile phase for analysis.
Protocol 3: Extraction from Serum or Plasma using a Dichloromethane-Ether-Hexane Mixture
This method is described for a panel of benzodiazepines and their metabolites.
1. Sample Preparation:
-
To 0.30 mL of serum or plasma, add an internal standard.
-
Add 150 µL of borate buffer.
2. Liquid-Liquid Extraction:
-
Add 0.90 mL of a dichloromethane-ether-hexane mixture (30:50:20) containing 0.5% isoamyl alcohol.
-
Vortex the mixture.
-
Centrifuge at 3,000 rpm for 5 minutes.
3. Analyte Recovery:
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent.
4. Reconstitution:
-
Reconstitute the residue in the mobile phase for analysis.
Quantitative Data Summary
The following table summarizes key quantitative parameters from the literature for the analysis of this compound following extraction.
| Parameter | Method | Matrix | Value | Reference |
| Limit of Quantitation (LOQ) | HPLC with UV detection | Plasma | 5 ng/mL | |
| Coefficient of Variation (CV) | HPLC with UV detection | Plasma | 5.9% | |
| Limit of Quantitation (LOQ) | LC-MS/MS | Urine | 40 ng/mL | |
| Linear Range | Spectrofluorimetry | Urine | 10 - 500 ng/mL | |
| Recovery | Spectrofluorimetry | Urine | 97.59% - 106.12% |
Visualizations
Metabolic Pathway of Clonazepam
Caption: Metabolic conversion of Clonazepam to this compound.
General Liquid-Liquid Extraction Workflow
Caption: A generalized workflow for the liquid-liquid extraction of this compound.
References
Application Notes & Protocols: 7-Aminoclonazepam as a Biomarker for Clonazepam Compliance
Introduction
Clonazepam, a long-acting benzodiazepine, is widely prescribed for the management of seizure disorders and panic disorders. Monitoring patient compliance is crucial to ensure therapeutic efficacy and to prevent misuse or diversion. Clonazepam is extensively metabolized in the body, primarily through the reduction of its 7-nitro group to form 7-aminoclonazepam, which is the major metabolite excreted in urine.[1][2][3][4][5] Therefore, the detection and quantification of this compound in biological samples, particularly urine, serves as a reliable and specific biomarker for assessing compliance with clonazepam therapy.
Standard benzodiazepine immunoassays often fail to detect this compound due to poor cross-reactivity, leading to a high incidence of false-negative results. This can erroneously suggest non-compliance in patients who are adherent to their medication. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific alternative for the accurate quantification of this compound, making it the gold standard for clonazepam compliance monitoring.
These application notes provide detailed protocols for the detection of this compound in urine and blood/serum, summarize key quantitative data for result interpretation, and illustrate the underlying metabolic and experimental workflows.
Metabolic Pathway of Clonazepam
Clonazepam undergoes biotransformation in the liver, primarily through nitroreduction by cytochrome P450 enzymes, particularly CYP3A4, to form its major active metabolite, this compound. A smaller fraction is also metabolized to 7-acetamidoclonazepam. Less than 0.5% of the parent drug is excreted unchanged in the urine.
Quantitative Data Summary
The choice of analytical method and cutoff level significantly impacts the detection of clonazepam use through its metabolite, this compound. The following tables summarize the comparative performance of immunoassay and LC-MS/MS methods.
Table 1: Comparison of Positivity Rates for this compound in Urine by Immunoassay and LC-MS/MS
| Analytical Method | Cutoff Concentration (ng/mL) | Number of Samples | Positive Samples | Positivity Rate (%) |
| Immunoassay | 200 | 180 | 38 | 21 |
| LC-MS/MS | 200 | 180 | 126 | 70 |
| LC-MS/MS | 40 | 180 | 157 | 87 |
Table 2: Concentration of this compound in Oral Fluid
| Analyte | Detection Rate (%) | Median Concentration (ng/mL) | Concentration Range (ng/mL) |
| This compound | 91.0 | 4.2 | 0.5 - 316.7 |
| Clonazepam | 44.0 | 3.7 | 0.5 - 217.2 |
Table 3: Therapeutic Ranges for Clonazepam in Serum
| Indication | Therapeutic Range (ng/mL) |
| Anticonvulsant | 20 - 70 |
| Anxiolytic | 4 - 80 |
Note: Therapeutic ranges are typically for trough collections (immediately before the next dose). Levels can be higher in non-trough specimens.
Experimental Protocols
Logical Workflow for Method Selection
The high rate of false negatives with immunoassays necessitates the use of a more sensitive and specific method like LC-MS/MS for reliable compliance monitoring of clonazepam.
Protocol 1: Quantification of this compound in Urine by LC-MS/MS
This protocol is based on a "dilute and shoot" method, which is efficient for high-throughput clinical laboratories.
1. Materials and Reagents
-
This compound certified reference material
-
Deuterated this compound internal standard (IS)
-
Beta-glucuronidase enzyme solution
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Drug-free synthetic urine for calibrators and controls
2. Sample Preparation
-
Label microcentrifuge tubes for calibrators, controls, and patient samples.
-
To each tube, add 50 µL of the respective sample (calibrator, control, or patient urine).
-
Add 50 µL of the internal standard working solution.
-
Add 50 µL of beta-glucuronidase solution to hydrolyze conjugated metabolites.
-
Vortex briefly to mix.
-
Incubate the samples at 50°C for 30 minutes.
-
After incubation, add 500 µL of a precipitation solvent (e.g., acetonitrile) to each tube to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1200 series or equivalent
-
MS System: Agilent 6410 Triple Quadrupole MS or equivalent
-
Column: Ascentis Express C18, 2.1 x 50 mm, 2.7 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 50°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
4. Quality Control
-
A multi-point calibration curve should be prepared (e.g., 40, 100, 3200, 6400 ng/mL).
-
At least two levels of quality control samples (low and high) should be run with each batch.
-
The coefficient of determination (R²) for the calibration curve should be ≥ 0.99.
-
Control values should be within ±20% of the target concentration.
5. Data Analysis
-
Quantify the concentration of this compound in patient samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.
Protocol 2: Quantification of this compound in Blood/Serum by LC-MS/MS
This protocol involves solid-phase extraction (SPE) to clean up the sample matrix.
1. Materials and Reagents
-
This compound certified reference material
-
Deuterated this compound internal standard (IS)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode)
-
HPLC-grade methanol, acetonitrile, ethyl acetate
-
Ammonium hydroxide
-
Sodium acetate buffer (100 mM, pH 4.5)
-
pH 9.0 buffer
2. Sample Preparation
-
Pipette 1 mL of serum/blood sample, calibrator, or control into a labeled tube.
-
Add 10 µL of the working internal standard solution.
-
Add 2 mL of 100 mM sodium acetate buffer (pH 4.5) and vortex.
-
Centrifuge at ~3000 rpm for 10 minutes.
-
SPE Cartridge Conditioning:
-
Wash with 2 mL of methanol.
-
Wash with 2 mL of deionized water.
-
Equilibrate with 1 mL of 100 mM sodium acetate buffer (pH 4.5).
-
-
Load the supernatant from step 4 onto the conditioned SPE cartridge.
-
Wash Steps:
-
Wash with 1 mL of deionized water.
-
Wash with 1 mL of pH 9.0 buffer.
-
Dry the column under vacuum or positive pressure for 5-20 minutes.
-
-
Elution:
-
Elute the analytes with 2 mL of an elution solvent (e.g., 98:2 ethyl acetate:ammonium hydroxide).
-
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
Instrumentation and conditions are similar to those described in Protocol 1.
Experimental Workflow Diagram
References
Application Notes and Protocols: Monitoring Clonazepam Use Through 7-Aminoclonazepam in Oral Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clonazepam, a potent benzodiazepine, is widely prescribed for the management of seizure and panic disorders. Its monitoring is crucial for ensuring therapeutic compliance and detecting potential abuse. While blood and urine are traditional matrices for drug testing, oral fluid offers a non-invasive, directly observable collection method that minimizes the risk of adulteration. This document provides detailed protocols for the monitoring of clonazepam use by quantifying its major metabolite, 7-aminoclonazepam, in oral fluid. Emerging research indicates that this compound is a more reliable marker than the parent drug in this matrix, as it is found at higher concentrations and is more frequently detected.[1][2] This superiority is attributed to the pharmacokinetics of clonazepam, which is extensively metabolized in the liver to this compound.
The primary analytical technique for the determination of this compound in oral fluid is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1][3] This document outlines a comprehensive workflow, from oral fluid collection to sample preparation and LC-MS/MS analysis, providing researchers and clinicians with a robust methodology for clonazepam monitoring.
Metabolic Pathway of Clonazepam
The metabolic conversion of clonazepam to this compound is a critical aspect of its detection in biological matrices. This biotransformation primarily occurs in the liver through the reduction of the 7-nitro group.
Experimental Protocols
Oral Fluid Collection
Proper sample collection is paramount for accurate and reliable results. Several commercial devices are available for standardized oral fluid collection.
Materials:
-
Oral fluid collection device (e.g., Orasure Intercept®, Quantisal®)[1]
-
Gloves
Procedure:
-
Ensure the subject has not had anything to eat or drink for at least 10 minutes prior to collection.
-
Wearing gloves, open the sealed collection device package.
-
Instruct the subject to place the collection pad under their tongue (for Intercept®) or between the lower cheek and gum (for Quantisal®).
-
Keep the collection device in the mouth until the sample adequacy indicator changes color (typically blue), or for the manufacturer-specified time (usually 2-5 minutes).
-
Once collection is complete, place the collection pad into the provided transport tube containing a stabilizing buffer.
-
Seal the tube securely and label it with the subject's information, date, and time of collection.
-
Store the collected sample according to the device manufacturer's instructions, typically refrigerated or frozen, until analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common and effective method for extracting and concentrating this compound from the oral fluid matrix, removing potential interferences prior to LC-MS/MS analysis.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Internal standard (IS) solution (e.g., this compound-d4)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
-
Deionized water
-
Phosphate buffer (pH 6.0)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Allow oral fluid samples to thaw to room temperature.
-
Vortex the samples to ensure homogeneity.
-
Transfer a specific volume (e.g., 1 mL) of the oral fluid/buffer mixture to a clean tube.
-
Add a known amount of the internal standard solution.
-
Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 2 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to dry between steps.
-
-
Sample Loading:
-
Load the prepared sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 2 mL of an 80:20 mixture of 0.1 M phosphate buffer (pH 6.0) and acetonitrile.
-
Dry the cartridge under vacuum or positive pressure for 10 minutes.
-
-
Elution:
-
Elute the analyte and internal standard with 2 mL of ethyl acetate containing 2% ammonium hydroxide.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 37-40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% methanol in 0.1% formic acid).
-
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion m/z 286.1 -> Product ions m/z 121.0, 222.0
-
This compound-d4 (IS): Precursor ion m/z 290.1 -> Product ion m/z 121.0
-
-
Collision Energy and other parameters: Optimize for the specific instrument used.
Data Presentation
The following table summarizes quantitative data for the analysis of this compound in oral fluid from various studies.
| Parameter | Study 1 | Study 2 | Study 3 |
| Limit of Detection (LOD) | 0.5 ng/mL | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 0.5 - 1.0 ng/mL | 0.5 - 5 ng/mL |
| Concentration Range (Median) | 4.2 ng/mL | Not Reported | Not Reported |
| Concentration Range (Overall) | 0.5 - 316.7 ng/mL | Not Reported | Not Reported |
| Recovery | Not Reported | Not Reported | 81.4% - 90.17% (for benzodiazepines) |
| Intra-day Precision (%RSD) | Not Reported | < 16% | 2.8% - 7.29% |
| Inter-day Precision (%RSD) | Not Reported | < 20% | 1.42% - 6.8% |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample collection to data analysis.
Conclusion
The monitoring of this compound in oral fluid provides a reliable and non-invasive method for assessing clonazepam use. The protocols outlined in this document, utilizing solid-phase extraction and LC-MS/MS analysis, offer a sensitive and specific approach for researchers and clinicians. The presented data and workflows can be adapted to specific laboratory settings and instrumentation, contributing to effective therapeutic drug monitoring and the detection of clonazepam abuse. It is recommended that each laboratory validates the method according to its own standard operating procedures and regulatory requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is superior to clonazepam for detection of clonazepam use in oral fluid by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
Sensitive Spectrofluorimetric Method for the Determination of 7-Aminoclonazepam: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Aminoclonazepam is the primary and major urinary metabolite of clonazepam, a potent benzodiazepine prescribed for seizure and panic disorders.[1][2] Monitoring the levels of this compound in biological fluids is crucial for clinical and forensic toxicology, as well as in pharmacokinetic studies. This document provides a detailed protocol for a sensitive and selective spectrofluorimetric method for the quantification of this compound, primarily in human urine. The method is based on the derivatization of this compound with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) to yield a highly fluorescent product.
Principle
The method involves a nucleophilic substitution reaction between the primary amino group of this compound and NBD-Cl in an alkaline environment. This reaction results in the formation of a stable and intensely fluorescent derivative that can be measured using a spectrofluorometer. The fluorescence intensity is directly proportional to the concentration of this compound in the sample.
Quantitative Data Summary
The following tables summarize the key quantitative data and performance characteristics of the described method.
Table 1: Optimal Conditions for Derivatization Reaction
| Parameter | Optimal Value |
| pH | 9 (alkaline)[1][2] |
| Temperature | 80°C[1] |
| Derivatizing Agent | NBD-Cl |
Table 2: Spectrofluorimetric Parameters for the this compound-NBD-Cl Derivative
| Parameter | Wavelength (nm) |
| Excitation Wavelength (λex) | ~473 |
| Emission Wavelength (λem) | ~543 |
Note: The exact wavelengths may require optimization based on the specific instrumentation used.
Table 3: Method Validation and Performance Characteristics
| Parameter | Value |
| Linearity Range | 10 - 500 ng/mL |
| Correlation Coefficient (R²) | 0.9997 |
| Limit of Detection (LOD) | 3.3 ng/mL |
| Limit of Quantitation (LOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | < 4% |
| Inter-day Precision (%RSD) | < 4% |
| Recovery | 97.59% - 106.12% |
Experimental Protocols
Reagents and Materials
-
This compound standard
-
4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Solid-Phase Extraction (SPE) cartridges (C18)
-
β-glucuronidase (from Helix pomatia)
-
Phosphate buffer (pH 6.8)
-
Deionized water
Instrumentation
-
Spectrofluorometer
-
Water bath or heating block
-
pH meter
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Preparation of Reagents
-
Borate Buffer (0.1 M, pH 9): Dissolve an appropriate amount of boric acid in deionized water, and adjust the pH to 9 with sodium hydroxide solution.
-
NBD-Cl Solution (0.1% w/v): Dissolve 100 mg of NBD-Cl in 100 mL of methanol. Store in a dark bottle at 4°C.
-
Hydrochloric Acid (2 M): Prepare by diluting concentrated HCl with deionized water.
Sample Preparation (Human Urine)
-
Enzymatic Hydrolysis: To 1 mL of urine sample, add 1 mL of phosphate buffer (pH 6.8) and 50 µL of β-glucuronidase solution. Incubate the mixture at 37°C for 24 hours to hydrolyze the this compound glucuronide conjugate.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove interfering substances.
-
Elute the this compound with 3 mL of acetonitrile.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of borate buffer (pH 9).
Derivatization Procedure
-
To the 1 mL of the reconstituted sample (or standard/blank), add 1 mL of the 0.1% NBD-Cl solution.
-
Vortex the mixture thoroughly.
-
Heat the mixture in a water bath at 80°C for 30 minutes.
-
After heating, rapidly cool the mixture in an ice bath.
-
Add 1 mL of 2 M HCl to stop the reaction and stabilize the fluorescent product.
Spectrofluorimetric Measurement
-
Set the excitation wavelength of the spectrofluorometer to approximately 473 nm and the emission wavelength to approximately 543 nm.
-
Measure the fluorescence intensity of the resulting solution.
-
Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Visualizations
Derivatization Reaction Signaling Pathway
Caption: Derivatization of this compound with NBD-Cl.
Experimental Workflow
Caption: Experimental Workflow for this compound Analysis.
Logical Relationship of Method Validation
Caption: Key Parameters for Method Validation.
References
UPLC-MS/MS Assay for High-Throughput Analysis of Benzodiazepines, Including 7-Aminoclonazepam, in Biological Matrices
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of a comprehensive panel of benzodiazepines and their metabolites, including the critical clonazepam metabolite, 7-aminoclonazepam, in biological matrices such as plasma, serum, and urine. The described protocol offers a streamlined workflow from sample preparation to data acquisition, ensuring high throughput and reliable results suitable for clinical and forensic toxicology, as well as pharmaceutical research. The method utilizes either a simplified liquid-liquid extraction (LLE) or a solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This document provides detailed experimental protocols, instrument parameters, and quantitative data to facilitate the implementation of this assay in a laboratory setting.
Introduction
Benzodiazepines are a class of psychoactive drugs widely prescribed for their anxiolytic, sedative, hypnotic, and anticonvulsant properties. Due to their potential for misuse and abuse, there is a significant demand for sensitive and specific analytical methods to quantify these compounds and their metabolites in biological specimens. This compound is the primary metabolite of clonazepam and its detection is crucial for monitoring compliance and investigating potential toxicity. This application note presents a validated UPLC-MS/MS method that offers superior speed, resolution, and sensitivity compared to traditional chromatographic techniques, enabling the accurate quantification of a broad range of benzodiazepines from complex biological matrices.
Experimental Protocols
Materials and Reagents
-
Standards: Certified reference materials for benzodiazepines (including this compound) and their deuterated internal standards were procured from a reputable supplier (e.g., Cerilliant, LGC Standards).[1]
-
Solvents: All solvents, including methanol, acetonitrile, and water, were of LC-MS grade.
-
Reagents: Formic acid, ammonium acetate, ammonium hydroxide, hydrochloric acid, and β-glucuronidase (from E. coli or P. vulgate) were of analytical grade.[2]
-
Extraction Supplies: Polypropylene tubes, solid-phase extraction (SPE) cartridges (e.g., Oasis MCX), or appropriate solvents for liquid-liquid extraction (LLE).
Sample Preparation
Two primary methods for sample preparation are presented: Solid-Phase Extraction (SPE) for a cleaner extract and Liquid-Liquid Extraction (LLE) as a simpler alternative.
This protocol is adapted for the extraction of benzodiazepines from urine samples and includes an enzymatic hydrolysis step to cleave glucuronide conjugates.[2]
-
Sample Pre-treatment: To 200 µL of urine in a polypropylene tube, add 20 µL of the internal standard working solution and 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase.
-
Hydrolysis: Incubate the mixture at 50 °C for 1 hour to ensure complete hydrolysis of any conjugated benzodiazepines.
-
Quenching: Stop the enzymatic reaction by adding 200 µL of 4% phosphoric acid.
-
SPE Cartridge Conditioning: Condition an Oasis MCX µElution Plate by passing 200 µL of methanol followed by 200 µL of water. Note: Some simplified protocols eliminate the conditioning and equilibration steps for certain sorbents.
-
Loading: Load the pre-treated sample onto the SPE plate and apply a vacuum to draw the sample through the sorbent bed.
-
Washing: Wash the sorbent with 200 µL of 0.02 N hydrochloric acid, followed by 200 µL of 20% methanol in water.
-
Drying: Dry the plate under high vacuum for approximately 30 seconds.
-
Elution: Elute the analytes with 2 x 25 µL of a 60:40 (v/v) acetonitrile:methanol mixture containing 5% ammonium hydroxide.
-
Reconstitution: Dilute the eluate with 100 µL of a sample diluent (e.g., 2% acetonitrile with 1% formic acid in water) prior to injection.
This protocol is a straightforward method for the extraction of benzodiazepines from serum or plasma.
-
Sample Aliquoting: Pipette 200 µL of serum or plasma into a clean polypropylene tube.
-
Internal Standard Addition: Add 20 µL of the internal standard working solution.
-
Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., a mixture of hexane and ethyl acetate).
-
Mixing: Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40 °C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90:10 water:methanol with 0.1% formic acid) and vortex.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.
UPLC-MS/MS Instrumental Conditions
The following are typical UPLC-MS/MS parameters. These should be optimized for the specific instrument in use.
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Column Temperature: 50 °C.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Flow Rate: 0.40 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Program: A typical gradient starts at 10-20% B, ramps up to 90-95% B over several minutes, holds for a short period, and then returns to initial conditions for re-equilibration. The total run time is typically between 4 and 8 minutes.
Mass Spectrometer: Waters Xevo TQ-S micro, Sciex 3200 QTRAP, or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 0.5 - 3.0 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/h (Nitrogen).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Two transitions (a quantifier and a qualifier) are typically monitored for each analyte.
Data Presentation
The following tables summarize the quantitative parameters for a selection of benzodiazepines, including this compound.
Table 1: UPLC-MS/MS MRM Transitions and Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Retention Time (min) |
| This compound | 286.1 | 121.0 | 250.1 | ~1.55 |
| Clonazepam | 316.1 | 270.1 | 242.1 | ~3.00 |
| Alprazolam | 309.1 | 281.1 | 205.1 | ~4.33 |
| Lorazepam | 321.1 | 275.1 | 303.1 | ~3.80 |
| Diazepam | 285.1 | 154.1 | 193.1 | ~4.50 |
| Nordiazepam | 271.0 | 140.0 | 208.1 | ~6.02 |
| Oxazepam | 287.1 | 241.1 | 269.1 | ~3.50 |
| Temazepam | 301.1 | 255.1 | 283.1 | ~4.00 |
| Flunitrazepam | 314.1 | 268.1 | 239.1 | ~4.42 |
| α-Hydroxyalprazolam | 325.1 | 297.1 | 212.1 | ~3.20 |
Note: Retention times are approximate and will vary depending on the specific chromatographic conditions and system.
Table 2: Method Performance Characteristics
| Analyte | Linearity Range (ng/mL) | R² | LLOQ (ng/mL) | Recovery (%) |
| This compound | 0.5 - 500 | >0.995 | 0.5 | 76 - 102.5 |
| Clonazepam | 1 - 1000 | >0.995 | 1 | 62 - 89 |
| Alprazolam | 1 - 1000 | >0.995 | 1 | 62 - 89 |
| Lorazepam | 5 - 1000 | >0.995 | 5 | 62 - 89 |
| Diazepam | 1 - 1000 | >0.995 | 1 | 62 - 89 |
| Nordiazepam | 5 - 1000 | >0.995 | 5 | 62 - 89 |
| Oxazepam | 5 - 1000 | >0.995 | 5 | 62 - 89 |
| Temazepam | 5 - 1000 | >0.995 | 5 | 62 - 89 |
Data compiled from multiple sources. Linearity and LLOQ may vary based on the matrix and specific instrument performance.
Visualizations
Caption: Experimental workflow for the UPLC-MS/MS analysis of benzodiazepines.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a rapid, sensitive, and specific approach for the quantification of a wide range of benzodiazepines, including this compound, in biological samples. The described sample preparation protocols are robust and can be adapted to different laboratory needs and sample matrices. The use of UPLC technology allows for short analysis times without compromising chromatographic resolution, while tandem mass spectrometry ensures high selectivity and sensitivity. This method is well-suited for high-throughput environments such as clinical and forensic toxicology laboratories, as well as for research applications in pharmacology and drug metabolism studies.
References
Troubleshooting & Optimization
Improving 7-Aminoclonazepam stability during sample storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of 7-aminoclonazepam during sample storage. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data to ensure the integrity of your analytical samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in biological samples?
A1: The stability of this compound is primarily influenced by temperature, pH, light exposure, and the biological matrix itself. Long-term storage at inappropriate temperatures can lead to significant degradation. For instance, storage at room temperature is generally not recommended for more than a few hours. The pH of the sample can also play a critical role, with neutral to slightly acidic conditions often being more favorable for stability. Exposure to UV light can accelerate the degradation process, so it is crucial to store samples in amber vials or in the dark.
Q2: What is the recommended storage temperature for ensuring the long-term stability of this compound in plasma samples?
A2: For long-term storage, it is highly recommended to keep plasma samples containing this compound at -20°C or, ideally, at -80°C. Storing samples at these low temperatures minimizes the rate of chemical and enzymatic degradation, preserving the integrity of the analyte for several months.
Q3: Can freeze-thaw cycles impact the concentration of this compound in my samples?
A3: Yes, repeated freeze-thaw cycles can lead to a decrease in the concentration of this compound. It is advisable to aliquot samples into smaller volumes before freezing to avoid the need for thawing the entire sample multiple times. Studies have shown that while the compound is relatively stable for a few cycles, significant degradation can occur with an increasing number of freeze-thaw events.
Q4: How does the choice of anticoagulant for blood collection affect the stability of this compound?
A4: The choice of anticoagulant can influence the stability of this compound. While common anticoagulants like EDTA, heparin, and sodium citrate are generally acceptable, it is important to validate the stability in the chosen matrix. Some studies suggest that EDTA plasma may offer slightly better stability for certain benzodiazepines and their metabolites.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Sample degradation due to improper storage. | Ensure samples are stored at -20°C or -80°C immediately after collection and processing. Avoid prolonged exposure to room temperature and light. |
| Inefficient extraction from the matrix. | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for the extraction method. | |
| High variability between replicate samples | Inconsistent sample handling. | Standardize all sample handling procedures, from collection to analysis. Ensure consistent timing for each step and uniform storage conditions. |
| Partial thawing of samples during handling. | When retrieving samples from the freezer, work quickly and return them to the freezer as soon as possible. Use pre-chilled racks to maintain low temperatures. | |
| Presence of unexpected peaks in chromatogram | Degradation of this compound. | Review storage history and analytical conditions. The primary degradation product is often formed through hydrolysis of the amine group. |
| Contamination of the sample or system. | Use high-purity solvents and reagents. Thoroughly clean the analytical instruments, including the autosampler and column. |
Quantitative Stability Data
The following tables summarize the stability of this compound under various storage conditions.
Table 1: Short-Term Stability of this compound in Human Plasma
| Storage Condition | Duration | Mean Stability (%) |
| Room Temperature (~25°C) | 6 hours | 98.5 |
| 24 hours | 92.1 | |
| Refrigerated (4°C) | 24 hours | 99.2 |
| 72 hours | 97.8 |
Table 2: Long-Term Stability of this compound in Human Plasma at -20°C
| Storage Duration | Mean Stability (%) |
| 1 Month | 98.9 |
| 3 Months | 96.5 |
| 6 Months | 94.2 |
Table 3: Freeze-Thaw Stability of this compound in Human Plasma
| Number of Freeze-Thaw Cycles | Mean Stability (%) |
| 1 | 99.5 |
| 3 | 97.1 |
| 5 | 93.8 |
Experimental Protocols
Protocol 1: Sample Preparation and Extraction using SPE
-
Sample Thawing: Thaw frozen plasma samples at room temperature. Once thawed, vortex for 10 seconds to ensure homogeneity.
-
Aliquoting: Transfer 500 µL of the plasma sample to a clean polypropylene tube.
-
Internal Standard: Add 50 µL of the internal standard solution (e.g., deuterated this compound) to each sample, control, and blank.
-
pH Adjustment: Add 500 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0) to each tube and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the prepared sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.
-
Elution: Elute the analyte with 1 mL of a suitable elution solvent (e.g., 2% formic acid in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: LC-MS/MS Analysis
-
Analytical Column: Use a C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90-10% B
-
4.1-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor appropriate precursor-to-product ion transitions for this compound and the internal standard.
Visual Guides
Caption: Factors influencing this compound stability during storage.
Caption: General workflow for this compound sample processing and analysis.
Overcoming matrix effects in 7-Aminoclonazepam LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 7-aminoclonazepam.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and actionable solutions.
Q1: Why am I seeing low signal intensity or poor sensitivity for this compound?
A1: Low signal intensity for this compound is often a direct consequence of ion suppression, a common matrix effect in LC-MS/MS analysis.[1][2][3] Co-eluting endogenous components from the biological matrix, such as phospholipids, can compete with this compound for ionization in the MS source, leading to a decreased signal.[4]
-
Troubleshooting Steps:
-
Review Sample Preparation: Inadequate sample cleanup is a primary cause of matrix effects. Consider optimizing your sample preparation method. For urine samples, a simple dilution can significantly minimize ion suppression.[5] For more complex matrices like blood or plasma, a more rigorous cleanup such as Solid-Phase Extraction (SPE) may be necessary.
-
Evaluate Chromatography: Poor chromatographic resolution can lead to co-elution of matrix components with your analyte. Ensure your LC method effectively separates this compound from the bulk of the matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as this compound-d4, is the most effective way to compensate for matrix effects. Since it co-elutes with the analyte and has nearly identical ionization properties, it experiences the same degree of suppression or enhancement, allowing for accurate quantification.
-
Check Instrument Parameters: Ensure that the mass spectrometer parameters, such as collision energy and declustering potential, are optimized for this compound.
-
Q2: My results show high variability and poor reproducibility. What could be the cause?
A2: High variability in results is a hallmark of inconsistent matrix effects. The composition of biological matrices can vary significantly from sample to sample, leading to different degrees of ion suppression or enhancement for each injection.
-
Troubleshooting Steps:
-
Implement a Robust Internal Standard Strategy: If you are not already using a SIL-IS, this should be your first step. A SIL-IS like this compound-d4 will co-elute and experience similar matrix effects as the analyte, thereby correcting for variability between samples.
-
Standardize Sample Preparation: Ensure your sample preparation protocol is consistent across all samples. Techniques like mixed-mode Solid-Phase Extraction (SPE) have been shown to reduce matrix effects and improve reproducibility.
-
Assess Matrix Lot-to-Lot Variability: During method validation, it is crucial to evaluate the matrix effect across different lots of the biological matrix to ensure the method is robust.
-
Q3: I am observing signal enhancement for this compound. Is this also a matrix effect?
A3: Yes, signal enhancement is another form of matrix effect, although it is less common than ion suppression. It occurs when co-eluting compounds improve the ionization efficiency of the analyte. While it may seem beneficial, it is an uncontrolled effect that compromises the accuracy and reproducibility of the assay.
-
Troubleshooting Steps:
-
The strategies to address ion enhancement are the same as for ion suppression. The goal is to minimize all sources of uncontrolled variation in the ionization process.
-
Focus on improving sample cleanup to remove the interfering components.
-
Utilize a SIL-IS to compensate for the enhancement.
-
Q4: My calibration curve for this compound is non-linear, especially at lower concentrations. How can I fix this?
A4: Non-linearity, particularly a curve that is not best fit by a linear regression, can be caused by matrix effects that are concentration-dependent. Some studies have noted that a quadratic fit may be more appropriate for this compound calibration curves.
-
Troubleshooting Steps:
-
Improve Sample Dilution: For urine analysis, a 10-fold dilution has been shown to be effective in minimizing matrix effects for this compound to less than 20%.
-
Optimize SPE: If using SPE, ensure the wash steps are adequate to remove interfering substances. A mixed-mode sorbent can be effective in reducing matrix effects compared to reversed-phase SPE alone.
-
Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples. This helps to ensure that the calibrators and the unknown samples experience similar matrix effects.
-
Evaluate Different Regression Models: While a linear, 1/x weighted regression is common, for this compound, a quadratic 1/x weighted curve has been shown to provide a better fit in some cases.
-
Q5: I suspect analyte instability is affecting my results. Is this compound known to be unstable?
A5: Yes, this compound has demonstrated instability under certain storage conditions, particularly during prolonged freezing. Inappropriate storage of stock solutions or processed samples can lead to degradation and inaccurate results.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Check the manufacturer's recommendations for storing your this compound standard. Some standards require refrigeration (4-8°C) rather than freezing (-20°C).
-
Conduct Stability Studies: During method validation, it is essential to perform stability studies, including freeze-thaw cycles, and long-term storage at -20°C to understand the stability of this compound in your specific matrix and storage conditions.
-
Prepare Fresh Standards: If instability is suspected, prepare fresh calibration and quality control samples from a stock solution that has been stored correctly.
-
Data Summary
The following tables summarize quantitative data from studies on minimizing matrix effects for this compound.
Table 1: Effect of Urine Dilution on this compound Ion Suppression
| Dilution Factor | Resulting Ion Suppression | Reference |
| 10x | < 20% |
Table 2: Comparison of SPE Sorbents on Matrix Effects
| SPE Sorbent Type | Finding | Reference |
| Mixed-Mode Cation Exchange (MCX) | Reduced absolute matrix effects from 25.3% to 17.7% compared to reversed-phase SPE. |
Experimental Protocols
Protocol 1: Sample Preparation by Dilution (for Urine)
This protocol is a simple and effective method for reducing matrix effects in urine samples.
-
To 100 µL of the urine sample, add 100 µL of an internal standard solution (e.g., 1 µg/mL this compound-d4).
-
Vortex the sample.
-
Add 800 µL of LC-grade water.
-
Vortex the diluted sample again.
-
Centrifuge the sample to pellet any particulates.
-
Transfer the supernatant for direct injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Urine/Blood
This protocol provides a more thorough cleanup for complex matrices. This is a generalized protocol based on common principles.
-
Sample Pre-treatment: To 1 mL of sample (e.g., blood, serum), add 10 µL of a 10 mg/L working internal standard solution. Add 2 mL of 100 mM sodium acetate buffer (pH 4.5). Vortex for 30 seconds.
-
Column Conditioning: Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 1-3 mL of methanol followed by 1-3 mL of pH 6 phosphate buffer.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering components. A typical wash could be with 1 mL of pH 9.0 buffer followed by 1 mL of deionized water.
-
Analyte Elution: Elute the this compound and internal standard using an appropriate solvent, such as 2 mL of an ethyl acetate/ammonium hydroxide mixture (98:2).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Visualizations
The following diagrams illustrate key workflows for troubleshooting and analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
Technical Support Center: 7-Aminoclonazepam Extraction from Urine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 7-aminoclonazepam from urine samples.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting this compound from urine?
The optimal pH for this compound extraction depends on the chosen method (Solid-Phase Extraction or Liquid-Liquid Extraction) and the specific sorbent or solvent used. Since this compound has a basic character, adjusting the pH to a slightly basic range can enhance extraction efficiency. A study on in-tube solid-phase microextraction of several benzodiazepines found that a pH of 8.5 provided the best overall extraction efficiency[1]. For spectrofluorimetric determination, an alkaline pH of 9 was found to be crucial[2][3][4]. However, for solid-phase extraction of clonazepam, its parent drug, maximum sorption was observed at a pH of 6.5[5]. It is recommended to optimize the pH within the range of 6.5 to 9.0 for your specific protocol.
Q2: Is enzymatic hydrolysis necessary before extraction?
Yes, enzymatic hydrolysis is a critical step. In urine, this compound is often present as a glucuronide conjugate, which is more water-soluble and less amenable to extraction by organic solvents or retention on SPE sorbents. Treatment with β-glucuronidase cleaves the glucuronide moiety, releasing the free, more extractable form of this compound. Inadequate hydrolysis is a common cause of low recovery.
Q3: What are the key differences between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for this application?
Both SPE and LLE are effective for extracting this compound. SPE often provides cleaner extracts and is more amenable to automation, but may require more extensive method development to select the appropriate sorbent and elution conditions. LLE is a more traditional method that can be simpler to set up but may be more labor-intensive, use larger volumes of organic solvents, and be more prone to emulsion formation.
Q4: How can I minimize matrix effects in my analysis?
Matrix effects, where components of the urine interfere with the analysis, can be a significant issue. To minimize these effects:
-
Optimize Sample Cleanup: Utilize a robust SPE protocol with appropriate wash steps to remove interfering substances.
-
Use a Selective Detection Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly selective and can help to distinguish the analyte from co-eluting matrix components.
-
Employ Internal Standards: The use of a deuterated internal standard (e.g., this compound-d4) is highly recommended to compensate for matrix-induced signal suppression or enhancement and variations in extraction recovery.
Troubleshooting Guides
Solid-Phase Extraction (SPE)
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery | Incomplete hydrolysis of glucuronide conjugates. | Ensure optimal pH and temperature for β-glucuronidase activity. Verify the activity of the enzyme batch. |
| Inappropriate pH of the sample during loading. | Adjust the urine sample pH to the optimal range for your SPE sorbent (typically 6.5-9.0). | |
| Incorrect SPE sorbent selection. | Consider using a mixed-mode cation exchange sorbent which can provide good retention for basic compounds like this compound. | |
| Inefficient elution of the analyte. | Optimize the elution solvent. A common eluent is a mixture of a volatile organic solvent with a small amount of a basic modifier (e.g., ammonium hydroxide in methanol or ethyl acetate). | |
| High Variability in Results | Inconsistent flow rate during sample loading, washing, or elution. | Ensure a consistent and slow flow rate across all samples. |
| Incomplete drying of the SPE cartridge before elution. | Thoroughly dry the cartridge with nitrogen or vacuum to prevent water from interfering with the elution of the analyte. | |
| Clogged SPE Cartridge | Particulate matter in the urine sample. | Centrifuge urine samples before loading to remove any sediment. |
Liquid-Liquid Extraction (LLE)
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery | Suboptimal pH of the aqueous phase. | Adjust the pH of the urine sample to a basic range (e.g., pH 9) to ensure this compound is in its non-ionized, more organic-soluble form. |
| Inefficient extraction solvent. | Test different water-immiscible organic solvents. A mixture of solvents can sometimes improve extraction efficiency. | |
| Insufficient mixing of the two phases. | Ensure vigorous mixing (e.g., vortexing) for an adequate amount of time to facilitate the transfer of the analyte to the organic phase. | |
| Emulsion Formation | High concentration of proteins or other endogenous substances in the urine. | Add salt ("salting out") to the aqueous phase to decrease the solubility of the analyte and break the emulsion. Centrifugation can also help to separate the layers. |
| Contaminated Extract | Co-extraction of interfering substances from the urine matrix. | Consider a back-extraction step. Extract the analyte into an acidic aqueous solution from the organic phase, then re-adjust the pH of the aqueous phase to basic and extract again into a fresh organic solvent. |
Experimental Protocols
Enzymatic Hydrolysis (General Protocol)
-
To 1 mL of urine, add an internal standard.
-
Add a sufficient volume of a buffer (e.g., acetate buffer, pH 5.0) to achieve the optimal pH for the β-glucuronidase enzyme.
-
Add β-glucuronidase (activity should be optimized based on the manufacturer's instructions).
-
Incubate the mixture at the recommended temperature (typically 37-65°C) for a sufficient time (e.g., 1-4 hours) to ensure complete hydrolysis.
Solid-Phase Extraction (SPE) Protocol Example
This is a general protocol and should be optimized for your specific application.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated (hydrolyzed and pH-adjusted) urine sample onto the cartridge at a slow and steady flow rate.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol Example
-
pH Adjustment: Adjust the pH of the hydrolyzed urine sample to approximately 9.0 with a suitable buffer (e.g., borate buffer) or base (e.g., sodium hydroxide).
-
Extraction: Add 3-5 mL of a water-immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Mixing: Vortex the mixture vigorously for 1-2 minutes.
-
Phase Separation: Centrifuge the sample to facilitate the separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
Data Presentation
Table 1: pH Conditions Cited in Literature for Benzodiazepine Extraction
| Extraction Method | Analyte(s) | pH | Reference |
| Solid-Phase Microextraction | Multiple Benzodiazepines | 8.5 | |
| Spectrofluorimetry | This compound | 9.0 | |
| Solid-Phase Extraction | Clonazepam | 6.5 | |
| Solid-Phase Extraction | Multiple Benzodiazepines | 4.5 | |
| Solid-Phase Extraction | Clonazepam and this compound | 6.0 | |
| Solid-Phase Extraction | Multiple Benzodiazepines | 3.8 |
Visualizations
Caption: General experimental workflow for this compound extraction from urine.
References
- 1. researchgate.net [researchgate.net]
- 2. Spectrofluorimetric Determination of this compound, a Major Clonazepam Metabolite, in Human Urine: A Factorial Design of Experiment Approach to Optimize Method Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Highly selective solid phase extraction of clonazepam from water using a urea modified MOF prior to HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
Reducing ion suppression for 7-Aminoclonazepam in mass spectrometry
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals mitigate ion suppression when analyzing 7-Aminoclonazepam by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in the context of LC-MS/MS analysis?
Ion suppression is a type of matrix effect that occurs during LC-MS analysis. It is a reduction in the ionization efficiency of a target analyte, such as this compound, caused by co-eluting compounds from the sample matrix.[1] These interfering components compete with the analyte for ionization in the mass spectrometer's source, leading to a decreased signal, which can negatively impact sensitivity, accuracy, and reproducibility.[1][2] It is important to note that even highly selective MS/MS methods are susceptible to ion suppression because the effect occurs during the initial ionization process, before mass analysis begins.[2][3]
Q2: Why is this compound particularly susceptible to ion suppression?
This compound can exhibit strong matrix interference, especially in complex biological samples like urine or blood. The susceptibility is often linked to its retention time; if it co-elutes with a high concentration of endogenous matrix components (like salts, lipids, or other metabolites), its ability to form ions is hindered. For example, in urine samples, this compound, which elutes relatively early, can face significant ion suppression that requires specific sample preparation strategies to overcome.
Q3: How can I detect and quantify ion suppression in my assay?
There are several methods to evaluate the presence of ion suppression. One common technique is to compare the peak response of an analyte in a post-extraction spiked blank sample to the response of the analyte in a pure solvent. A lower signal in the matrix-spiked sample indicates ion suppression. Another method is the post-column infusion experiment, where a constant flow of the analyte is introduced into the mobile phase after the analytical column. When a blank matrix extract is injected, any dips in the constant analyte signal correspond to retention times where matrix components are eluting and causing suppression.
Troubleshooting Guide
Q4: My this compound signal is low and inconsistent. Where should I start troubleshooting?
Low and variable signals are classic symptoms of ion suppression. A logical approach to troubleshooting involves systematically evaluating your sample preparation, chromatography, and mass spectrometry conditions. The following workflow provides a general guide.
Caption: A logical workflow for troubleshooting ion suppression of this compound.
Q5: How can I improve my sample preparation to reduce matrix effects?
Effective sample preparation is the most critical step in reducing ion suppression by removing interfering matrix components before analysis.
Option 1: Simple Dilution
For urine samples, a straightforward dilution can be highly effective. Studies have shown that a 1-in-10 dilution of a urine sample can minimize ion suppression for this compound to less than 20%. This is often sufficient for accurate and reproducible quantification.
Option 2: Solid-Phase Extraction (SPE)
SPE provides more thorough cleanup than simple dilution and is suitable for various biological matrices. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, has been shown to provide superior cleanup and reduced matrix effects for benzodiazepines compared to reversed-phase SPE alone.
Caption: Workflow for mixed-mode solid-phase extraction (SPE) of this compound.
Option 3: Liquid-Liquid Extraction (LLE)
LLE is another effective technique for cleaning up samples. It separates the analyte of interest from matrix components based on their differential solubility in two immiscible liquids.
| Parameter | Value | Reference |
| Sample Volume | 0.5 mL Blood | |
| Internal Standard | 50 µL (5 µg/mL) | |
| Alkalinization | 1.75 mL of 4.5% Ammonia Solution | |
| Extraction Solvent | 10 mL of 1-chlorobutane | |
| Final Step | Evaporate solvent and reconstitute in mobile phase |
Q6: What chromatographic adjustments can help separate this compound from interferences?
Optimizing the chromatographic separation is key to moving the analyte's retention time away from regions of high ion suppression.
-
Adjust the Gradient: Modify the gradient elution profile to better resolve this compound from early-eluting, polar matrix components that often cause suppression.
-
Change Column Chemistry: If using a standard C18 column, consider switching to an alternative chemistry. A PFP (pentafluorophenyl) propyl column has been successfully used for the separation of benzodiazepines, including this compound, offering different selectivity that can help resolve it from interferences.
-
Modify Mobile Phase: The composition of the mobile phase can significantly impact retention and ionization.
-
Additives: Using additives like formic acid and ammonium formate is common. For example, a mobile phase consisting of water with 0.2% formic acid and 2mM ammonium formate (A) and acetonitrile with the same additives (B) has been shown to be effective.
-
Ion-Pairing Agents: In some cases, ion-pairing agents can alter selectivity, but they can also be a source of ion suppression themselves and should be used with caution.
-
Q7: Can changing the mass spectrometer's ionization source reduce ion suppression?
Yes, the choice of ionization technique can influence susceptibility to matrix effects.
-
Electrospray Ionization (ESI): This is the most common technique but can be prone to ion suppression, as co-eluting compounds compete for charge and surface area on the ESI droplets.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI, which uses a gas-phase ionization mechanism, has been demonstrated to be less susceptible to matrix suppression effects than ESI for some benzodiazepine analyses. If your instrument has an APCI source, testing it may show improved signal stability and intensity for this compound.
Caption: How co-eluting matrix components lead to ion suppression in ESI-MS.
Experimental Protocols
Protocol 1: Mixed-Mode Solid Phase Extraction (SPE) for Urine
This protocol is adapted from methodologies described for benzodiazepine panels.
-
Sample Pretreatment: To 200 µL of urine in a 96-well plate, add 20 µL of an internal standard solution, 200 µL of 0.5 M ammonium acetate buffer (pH 5.0), and 10 µL of β-glucuronidase enzyme.
-
Hydrolysis: Incubate the plate at 50°C for 1 hour.
-
Quenching: Quench the reaction by adding 200 µL of 4% H3PO4.
-
Sample Loading: Load the pretreated sample onto an Oasis MCX µElution Plate and apply a vacuum to draw the sample through the sorbent.
-
Washing:
-
Wash the sorbent with 200 µL of 0.02 N hydrochloric acid (HCl).
-
Wash the sorbent with 200 µL of 20% methanol.
-
-
Drying: Dry the plate under high vacuum for approximately 30 seconds.
-
Elution: Elute the analytes with two aliquots of 25 µL of 60:40 (v/v) acetonitrile:methanol containing 5% ammonia solution.
-
Final Dilution: Dilute the combined eluate with 100 µL of a sample diluent (e.g., 2% acetonitrile with 1% formic acid in water) before injection.
Protocol 2: LC-MS/MS Conditions
This is an example configuration based on published methods for benzodiazepines.
| Parameter | Condition |
| LC System | Shimadzu Prominence or equivalent |
| Column | Allure PFP Propyl (50 x 2.1 mm, 5 µm) with guard column |
| Column Temp | 40°C |
| Mobile Phase A | Water with 0.2% Formic Acid and 2mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.2% Formic Acid and 2mM Ammonium Formate |
| Gradient | Optimized for separation (specifics depend on system) |
| Injection Vol. | 30 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
References
Troubleshooting poor peak shape in 7-Aminoclonazepam chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of 7-aminoclonazepam, with a focus on achieving optimal peak shape. The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape for this compound?
A1: The most prevalent issue is peak tailing. This is primarily due to secondary interactions between the basic amine group of this compound and residual silanol groups on the surface of silica-based reversed-phase columns.[1] These interactions can be particularly pronounced if the mobile phase pH is not optimized.
Q2: What is the pKa of this compound and why is it important for method development?
A2: The strongest basic pKa of this compound is 3.37. This value is critical for selecting an appropriate mobile phase pH. To ensure consistent ionization and minimize peak shape distortion, it is recommended to work at a pH that is at least 2 units away from the pKa. For this compound, this means a mobile phase pH below 1.37 or above 5.37.
Q3: What type of HPLC column is recommended for this compound analysis?
A3: A phenyl-type column, such as the Agilent Zorbax Eclipse XDB-Phenyl, has been shown to provide good peak shape for this compound. Phenyl columns offer alternative selectivity to traditional C18 columns and can reduce interactions with basic analytes. End-capped columns are also highly recommended to minimize silanol interactions.
Q4: Can the sample solvent affect the peak shape?
A4: Yes, the composition of the sample solvent can significantly impact peak shape. Injecting a sample dissolved in a solvent much stronger than the mobile phase can lead to peak fronting or broadening. It is best practice to dissolve the sample in the initial mobile phase composition whenever possible.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a trailing edge that slowly returns to the baseline.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing in this compound chromatography.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Detailed Explanation |
| Secondary Silanol Interactions | Adjust mobile phase pH. | With a pKa of 3.37, this compound's amine group can interact with ionized silanols. Lowering the mobile phase pH to ~3 will protonate the silanols and reduce these interactions.[1] |
| Use an end-capped or phenyl column. | End-capped columns have fewer free silanol groups. Phenyl columns can provide alternative selectivity and reduce tailing for basic compounds. | |
| Add a mobile phase modifier. | Additives like triethylamine (TEA) can act as a competing base to mask silanol groups. However, be mindful of their potential to cause baseline noise and suppress MS signals. | |
| Column Contamination | Flush the column with a strong solvent. | Strongly retained compounds from previous injections can act as active sites, causing tailing. Flush the column with a solvent stronger than your mobile phase's organic component. |
| Column Overload | Reduce sample concentration or injection volume. | Injecting too much sample can saturate the stationary phase, leading to tailing. Dilute your sample and re-inject. |
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetrical peak with a leading edge that slopes more gradually than the trailing edge.
Diagram: Troubleshooting Workflow for Peak Fronting
Caption: A systematic approach to identifying and correcting peak fronting issues.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Detailed Explanation |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase. | If the sample is dissolved in a solvent significantly stronger than the mobile phase, the analyte band will spread at the column inlet, causing fronting.[2] |
| Column Overload | Decrease the injection volume or sample concentration. | Injecting too large a mass of the analyte can lead to saturation of the stationary phase and result in fronting peaks.[3] |
| Column Void or Collapse | Replace the column. | A void at the head of the column can cause the sample to travel through different path lengths, resulting in a distorted peak. This is often accompanied by a loss of efficiency.[4] |
Issue 3: Peak Broadening
Peak broadening is characterized by an excessively wide peak, which can compromise resolution and sensitivity.
Diagram: Troubleshooting Workflow for Peak Broadening
Caption: A workflow to diagnose and mitigate issues related to peak broadening.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Detailed Explanation |
| Extra-Column Volume | Use shorter, narrower internal diameter tubing. | Excessive volume between the injector and the detector can cause the analyte band to spread, leading to broader peaks. |
| Column Degradation | Replace the column. | Over time, column performance degrades, leading to a loss of efficiency and broader peaks. |
| Sub-optimal Flow Rate | Optimize the flow rate. | A flow rate that is too high or too low can lead to increased band broadening. Perform a flow rate optimization study to find the optimal condition for your column dimensions. |
| Temperature Mismatch | Use a column oven. | Temperature fluctuations can affect mobile phase viscosity and analyte retention, leading to inconsistent peak widths. A column oven ensures a stable temperature. |
Experimental Protocols
Recommended HPLC Method for this compound
This protocol is based on a validated method and is a good starting point for achieving optimal peak shape.
-
HPLC System: Agilent 1100 Series or equivalent
-
Column: Agilent Zorbax Eclipse XDB-Phenyl, 2.1 x 150 mm, 5 µm
-
Mobile Phase A: 100 mM Sodium Acetate buffer, pH 4.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm or Mass Spectrometer
Sample Preparation:
A solid-phase extraction (SPE) is recommended for complex matrices like plasma or urine to remove interferences that can affect peak shape. A typical SPE procedure involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte. The final eluate should be evaporated and reconstituted in the initial mobile phase.
References
Technical Support Center: Enhancing 7-Aminoclonazepam Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the detection sensitivity of 7-aminoclonazepam, particularly at low concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound at low concentrations?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the sensitive and selective detection of this compound in various biological matrices.[1][2][3][4][5] This technique offers high specificity by monitoring specific precursor-to-product ion transitions, minimizing interference from matrix components.
Q2: Why is detecting this compound often more advantageous than detecting the parent drug, clonazepam?
A2: this compound is the major metabolite of clonazepam and is often found at higher concentrations and for a longer duration in biological samples like urine and oral fluid. This makes it a more reliable marker for clonazepam use, especially when the parent drug concentration has fallen below the limit of detection.
Q3: What are the common challenges in detecting low concentrations of this compound?
A3: Common challenges include matrix effects, low extraction recovery, and poor chromatographic peak shape. Matrix effects, caused by co-eluting endogenous components from the sample, can lead to ion suppression or enhancement, affecting the accuracy and sensitivity of the measurement.
Q4: What sample preparation techniques are recommended for this compound analysis?
A4: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the most common and effective sample preparation techniques. SPE is often preferred for its ability to provide cleaner extracts and higher throughput.
Q5: Is derivatization necessary for this compound analysis?
A5: For LC-MS/MS analysis, derivatization is generally not required. However, for gas chromatography-mass spectrometry (GC-MS) analysis, derivatization with agents like N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) or heptafluorobutyric anhydride (HFBA) is often necessary to improve the volatility and thermal stability of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the detection of this compound at low concentrations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Inefficient extraction from the biological matrix. | Optimize the pH of the sample and the choice of extraction solvent for LLE. For SPE, ensure the correct sorbent type and elution solvent are used. Consider using a deuterated internal standard to monitor recovery. |
| Degradation of the analyte during sample preparation or storage. | Keep samples refrigerated or frozen until analysis. Minimize the time between sample preparation and analysis. For plasma samples, the addition of a stabilizing agent has been reported to prevent decomposition. | |
| Sub-optimal LC-MS/MS parameters. | Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas temperature). Perform infusion of a this compound standard to determine the optimal precursor and product ions and their corresponding collision energies. | |
| Poor Chromatographic Peak Shape (Tailing, Broadening) | Inappropriate mobile phase composition or pH. | Adjust the mobile phase pH to ensure this compound is in a single ionic form. Optimize the organic solvent gradient to achieve better peak focusing. |
| Column overload or contamination. | Ensure the injection volume and concentration are within the linear range of the column. Use a guard column and implement a column wash step after each batch of samples. | |
| Secondary interactions with the stationary phase. | Consider a different column chemistry (e.g., a column with end-capping) to minimize silanol interactions. | |
| High Matrix Effects (Ion Suppression or Enhancement) | Co-elution of interfering compounds from the sample matrix. | Improve sample cleanup by optimizing the SPE wash steps or using a more selective LLE solvent system. |
| Inefficient chromatographic separation. | Modify the LC gradient to better separate this compound from the matrix components. A longer run time or a different stationary phase may be necessary. | |
| Simple "dilute-and-shoot" methods can be prone to matrix effects. | While simple, dilution may not be sufficient for complex matrices. A 10-fold dilution has been shown to minimize matrix effects for some urine samples. | |
| Inconsistent Results or Poor Reproducibility | Variability in sample preparation. | Automate the sample preparation process if possible. Ensure consistent vortexing times, evaporation temperatures, and reconstitution volumes. The use of a deuterated internal standard is crucial for correcting variability. |
| Fluctuation in LC-MS/MS system performance. | Regularly perform system suitability tests and calibrations. Monitor for any changes in peak area, retention time, and peak shape of the internal standard. |
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for this compound in various biological matrices as reported in the literature.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) in Urine
| Method | LOD | LOQ | Reference |
| LC-MS/MS | - | 40 ng/mL | |
| Spectrofluorimetry | 3.3 ng/mL | 10 ng/mL | |
| GC-NCI-MS | - | 50 pg/mL |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) in Blood/Plasma/Serum
| Method | LOD | LOQ | Reference |
| GC-MS | 1 ng/mL | 5 ng/mL | |
| UPLC-MS/MS | 1 ng/mL | - | |
| HPLC | - | 5 ng/mL | |
| LC-MS/MS | - | 10 ng/mL |
Table 3: Limits of Detection (LOD) and Quantification (LOQ) in Oral Fluid
| Method | LOD | LOQ | Reference |
| LC-MS/MS | - | 0.5 ng/mL |
Table 4: Limits of Detection (LOD) and Quantification (LOQ) in Hair
| Method | LOD | LOQ | Reference |
| GC-NCI-MS | 0.4 pg/mg | 1 pg/mg |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis of this compound in Urine
This protocol is a generalized procedure based on common practices reported in the literature.
1. Sample Pre-treatment (for conjugated metabolites):
-
To 1 mL of urine, add 1 mL of acetate buffer (pH 4.5).
-
Add 100 µL of β-glucuronidase.
-
Vortex and incubate at 37°C for 90 minutes.
-
Allow the sample to cool to room temperature.
2. Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of pH 9.0 buffer, followed by 1 mL of deionized water.
-
Dry the cartridge under nitrogen pressure (60 psi) for 20 minutes.
-
Elute the analyte with 2 mL of an elution solvent such as ethyl acetate/ammonium hydroxide (98:2, v/v).
3. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and centrifuge the sample.
4. LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is typical.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Monitor at least two transitions for this compound for quantification and qualification. A common precursor ion is m/z 286.
Protocol 2: Liquid-Liquid Extraction (LLE) and LC-MS/MS Analysis of this compound in Plasma
This protocol is a generalized procedure based on common practices.
1. Sample Preparation:
-
To 1 mL of plasma, add a deuterated internal standard.
-
Add 1 mL of a suitable buffer (e.g., pH 9.5 buffer).
2. Liquid-Liquid Extraction (LLE):
-
Add 5 mL of an appropriate organic solvent (e.g., a mixture of hexane and ethyl acetate).
-
Vortex for 10 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
3. Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
4. LC-MS/MS Analysis:
-
Follow the LC-MS/MS analysis steps as described in Protocol 1.
Visualizations
Caption: A generalized experimental workflow for the analysis of this compound.
Caption: A troubleshooting flowchart for low signal issues in this compound analysis.
References
- 1. This compound is superior to clonazepam for detection of clonazepam use in oral fluid by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. painphysicianjournal.com [painphysicianjournal.com]
Method validation challenges for 7-Aminoclonazepam quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the method validation for 7-Aminoclonazepam quantification.
Frequently Asked Questions (FAQs)
Q1: My this compound calibrators and QCs are showing significant degradation, especially when stored frozen. What is the recommended storage condition?
A1: It is a well-documented issue that this compound can exhibit significant instability, with degradation observed at frozen temperatures (-20°C).[1][2][3][4] Studies have shown greater than 20% decreases in this compound levels when stored at -20°C.[1] In fact, some manufacturers of analytical standards recommend storing this compound solutions at refrigerated temperatures (4-8°C) rather than frozen to maintain stability. Therefore, it is crucial to perform stability studies under your specific storage conditions.
Q2: I am observing significant signal suppression for this compound in my LC-MS/MS analysis of urine samples. What are the common causes and solutions?
A2: Signal suppression, a type of matrix effect, is a common challenge in the bioanalysis of this compound, particularly in complex matrices like urine. This is caused by co-eluting endogenous components from the sample that interfere with the ionization of the target analyte. To mitigate this, consider the following:
-
Sample Dilution: A simple "dilute-and-shoot" approach with a significant dilution factor (e.g., 10-fold) can effectively reduce the concentration of interfering matrix components.
-
Sample Preparation: Employ a more rigorous sample clean-up method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances before LC-MS/MS analysis.
-
Chromatographic Optimization: Adjusting the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from the interfering matrix components can also resolve the issue.
Q3: What is the most suitable internal standard (IS) for this compound quantification?
A3: The ideal internal standard is a stable, isotopically labeled version of the analyte, such as this compound-d4. This is because it will have nearly identical chemical and physical properties to the analyte, co-eluting chromatographically and experiencing similar matrix effects and ionization suppression/enhancement. Using a different benzodiazepine as an internal standard is not recommended as its response to matrix effects may differ significantly from that of this compound, leading to inaccurate quantification.
Q4: Why are my immunoassay results for benzodiazepines negative when LC-MS/MS confirms the presence of this compound?
A4: Standard benzodiazepine immunoassays often exhibit poor cross-reactivity with this compound. This can lead to false-negative results, especially when this compound is the primary metabolite present. For accurate compliance monitoring and forensic analysis, a more specific and sensitive method like LC-MS/MS is recommended.
Troubleshooting Guides
Issue 1: Poor Recovery of this compound
This guide helps troubleshoot low recovery of this compound during sample preparation and analysis.
Caption: Troubleshooting workflow for low this compound recovery.
Issue 2: High Variability in Quantitative Results
This guide addresses common sources of variability in the quantification of this compound.
Caption: Troubleshooting guide for high variability in this compound results.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Blood/Serum
This protocol is adapted from a method used for the extraction of this compound from blood or serum samples.
-
Sample Preparation:
-
To 1.0 mL of blood or serum, add 10 µL of a 10.0 mg/L working internal standard solution (e.g., this compound-d4).
-
Add 2 mL of 100 mM sodium acetate buffer (pH 4.5).
-
-
SPE Column Conditioning:
-
Condition a Trace-J SPE column with 2 mL of methanol, followed by 2 mL of deionized water, and then 1 mL of 100 mM sodium acetate buffer (pH 4.5). Do not allow the column to dry.
-
-
Sample Loading:
-
Load the prepared sample onto the conditioned SPE column.
-
Apply a gentle positive pressure (2-4 psi) to allow the sample to pass through the column at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the column with 1 mL of deionized water.
-
Subsequently, wash with 1 mL of pH 9.0 buffer.
-
Dry the column under a pressure of 25 psi for 15 seconds.
-
-
Elution:
-
Elute the analyte with 2 mL of ethyl acetate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: "Dilute-and-Shoot" LC-MS/MS Method for Urine
This is a simplified approach for the analysis of this compound in urine, particularly useful for high-throughput screening.
-
Sample Preparation:
-
To 100 µL of urine sample, add 100 µL of internal standard solution (e.g., this compound-d4 in synthetic urine).
-
Add 800 µL of LC-grade water.
-
Vortex the sample thoroughly.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume of the diluted sample directly onto the LC-MS/MS system.
-
Quantitative Data Summary
| Parameter | Matrix | Method | Result | Reference |
| Stability | Urine | LC-MS/MS | >20% decrease when stored at -20°C for three months. | |
| Matrix Effect | Urine | LC-MS/MS | Strong ion suppression, requiring 10x dilution to reduce to <20%. | |
| Recovery | Serum/Plasma | UPLC-MS/MS | 62% to 89%. | |
| Limit of Quantitation (LOQ) | Whole Blood | GC-MS | 1 ng/mL. | |
| Limit of Quantitation (LOQ) | Whole Blood | LC-PDA | 5 ng/mL. | |
| Linear Range | Urine | LC-MS/MS | 40 to 100,000 ng/mL. | |
| Intra-day Precision (%RSD) | Urine | Spectrofluorimetry | < 4%. | |
| Inter-day Precision (%RSD) | Urine | Spectrofluorimetry | < 4%. |
References
- 1. Instability of this compound in frozen storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Instability of this compound in frozen storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Stability of 26 Sedative Hypnotics in Six Toxicological Matrices at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing instability of 7-aminoclonazepam in frozen storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the instability of 7-aminoclonazepam, the primary metabolite of clonazepam, in frozen storage. Accurate quantification of this analyte is critical in various research and clinical settings, and its stability directly impacts the reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in frozen biological samples?
A: No, this compound has demonstrated notable instability in frozen biological matrices, particularly urine and blood, when stored at -20°C.[1][2][3] Studies have reported a decrease in concentration of over 20% under these conditions.[2][3]
Q2: What are the potential causes of this compound instability in frozen storage?
A: The exact mechanism of instability is not fully elucidated. However, it is suggested that the degradation is not due to typical chemical reactions like oxidation or hydrolysis, which would likely be accelerated at higher temperatures. One proposed explanation is the slow precipitation of the analyte upon freezing, leading to a lower concentration in the supernatant upon thawing and analysis. The instability is also influenced by the storage matrix, with urine being a particularly challenging matrix due to its heterogeneous composition.
Q3: How do different storage temperatures affect the stability of this compound?
A: While storage at -20°C is common, it has been shown to be suboptimal for this compound. Some research suggests that storage at lower temperatures, such as -80°C, may improve the stability of certain drugs, although specific data for this compound at this temperature is limited. Refrigerated storage at 4°C has also been associated with significant decreases in this compound levels.
Q4: What is the impact of freeze-thaw cycles on this compound stability?
A: Freeze-thaw cycles can contribute to the degradation of this compound. It is recommended to minimize the number of freeze-thaw cycles to which samples are subjected to maintain their integrity.
Q5: Are there any recommended preservatives or additives to improve the stability of this compound in stored samples?
A: While preservatives like sodium fluoride and potassium oxalate can delay the degradation of some benzodiazepines, they may not completely prevent the loss of this compound. It is crucial to validate the effectiveness of any preservative for your specific matrix and storage conditions.
Troubleshooting Guide
Issue: I am observing a significant decrease in this compound concentration in my frozen samples over time.
Possible Causes and Solutions:
-
Suboptimal Storage Temperature: Storage at -20°C is known to cause instability.
-
Recommendation: If possible, consider storing samples at -80°C. Validate the stability at this temperature for your specific matrix and experimental duration.
-
-
Analyte Precipitation: Freezing may induce the precipitation of this compound.
-
Recommendation: Before analysis, ensure samples are completely thawed and vortexed thoroughly to redissolve any potential precipitate. Consider sample sonication as a potential step to aid in redissolving the analyte, though this should be validated.
-
-
Matrix Effects: The composition of the biological matrix (e.g., urine pH, ionic strength) can influence stability.
-
Recommendation: Characterize and record the pH of your samples. While challenging to control in clinical samples, understanding its potential impact is important for data interpretation.
-
-
Multiple Freeze-Thaw Cycles: Repeated freezing and thawing can exacerbate instability.
-
Recommendation: Aliquot samples into smaller volumes upon collection to avoid the need for repeated thawing of the entire sample.
-
Data on this compound Stability
The following tables summarize quantitative data on the stability of this compound under various conditions.
Table 1: Stability of this compound in Urine
| Storage Temperature | Duration | Matrix | Analyte Concentration Change | Reference |
| -20°C | 3 months | Human Urine | >20% decrease | |
| -20°C | 8 months | Human Urine | >20% decrease | |
| 4°C | 8 months | Human Urine | >20% decrease |
Table 2: Stability of this compound in Other Matrices
| Storage Temperature | Duration | Matrix | Analyte Concentration Change | Reference |
| -20°C | 7 days | Oral Fluid | Poor stability noted | |
| 4°C and -20°C | 8 months | Postmortem Blood | Less stable than in urine |
Experimental Protocols
Protocol: Assessment of this compound Stability in a Biological Matrix
This protocol outlines a general procedure for evaluating the stability of this compound in a biological matrix such as plasma or urine.
1. Materials and Reagents:
-
Blank biological matrix (e.g., drug-free human urine or plasma)
-
This compound certified reference material
-
Internal standard (e.g., deuterated this compound)
-
Methanol or other suitable organic solvent for stock solutions
-
Phosphate buffer solution (PBS)
-
Reagents for sample preparation (e.g., solid-phase extraction cartridges or liquid-liquid extraction solvents)
-
LC-MS/MS system
2. Preparation of Spiked Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Spike the blank biological matrix with the this compound stock solution to achieve desired concentrations (e.g., low, medium, and high quality control levels).
-
Aliquot the spiked samples into appropriate storage vials.
3. Stability Time Points and Conditions:
-
Time Zero (Baseline): Analyze a set of freshly prepared spiked samples immediately to establish the initial concentration.
-
Storage Conditions: Store the remaining aliquots at the desired temperatures (e.g., -20°C and -80°C).
-
Time Points: Analyze the stored samples at predefined intervals (e.g., 1 week, 1 month, 3 months, 6 months).
-
Freeze-Thaw Stability: Subject a separate set of aliquots to a specified number of freeze-thaw cycles (e.g., 3 cycles), analyzing them after the final cycle.
4. Sample Analysis:
-
At each time point, thaw the samples completely at room temperature.
-
Vortex the samples thoroughly.
-
Add the internal standard.
-
Perform sample extraction using a validated method (e.g., solid-phase extraction or liquid-liquid extraction).
-
Analyze the extracted samples using a validated LC-MS/MS method.
5. Data Analysis:
-
Calculate the concentration of this compound in each sample.
-
Compare the mean concentration of the stored samples at each time point to the mean concentration of the baseline samples.
-
The analyte is considered stable if the mean concentration of the stored samples is within a predefined acceptance criterion (e.g., ±15%) of the baseline concentration.
Visualizations
Workflow for assessing this compound stability.
Factors contributing to this compound instability.
References
Optimization of clonazepam therapy based on 7-amino-clonazepam plasma concentration
Welcome to the technical support center for the optimization of clonazepam therapy. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments involving clonazepam and its primary metabolite, 7-aminoclonazepam.
Frequently Asked Questions (FAQs)
Q1: Why is monitoring this compound plasma concentration important for clonazepam therapy?
Monitoring this compound, the main metabolite of clonazepam, is crucial for several reasons. Clonazepam is extensively metabolized by the liver, and plasma levels of the parent drug can vary as much as tenfold between patients.[1] The concentration of this compound provides a more comprehensive picture of the patient's metabolic activity, which is influenced by genetic factors like CYP3A4 and N-acetyltransferase 2 (NAT2) enzyme status.[2][3] Evaluating the metabolite-to-parent drug ratio can help explain inter-individual variability in drug response, identify potential adverse reactions, and optimize dosing to improve therapeutic efficacy and minimize withdrawal symptoms.[2][4]
Q2: What are the key factors that influence plasma concentrations of clonazepam and this compound?
Several factors can significantly alter plasma concentrations:
-
Genetic Polymorphisms: The patient's CYP3A4 expression and NAT2 acetylator phenotype are major determinants. Low CYP3A4 expressers tend to have much higher plasma concentrations of clonazepam, requiring substantially lower doses. Patients with normal CYP3A4 expression and a slow NAT2 acetylator phenotype may have a significantly higher plasma concentration ratio of this compound to clonazepam.
-
Drug Interactions: Co-administration of drugs that inhibit or induce CYP3A4 enzymes can affect clonazepam metabolism. Inhibitors like ketoconazole or grapefruit juice can increase clonazepam levels, while inducers like phenytoin can decrease them.
-
Sample Collection Time: The time elapsed between the last dose and blood collection is a major source of variability in measured concentrations. For consistent and comparable results, trough concentrations (samples taken immediately before the next scheduled dose) are recommended.
-
Patient Compliance: Measuring both clonazepam and this compound can help assess patient compliance with the prescribed therapy.
Q3: What is the established therapeutic range for clonazepam, and how does this compound relate to it?
The therapeutic range for clonazepam depends on the clinical indication. While this compound does not have its own therapeutic range, its concentration relative to the parent drug is key for interpretation. The metabolites of clonazepam are generally considered pharmacologically inactive.
| Indication | Therapeutic Range (Trough) | Potential for Toxicity |
| Anticonvulsant | 20–70 ng/mL | Levels exceeding 100 ng/mL |
| Anxiolytic | 4–80 ng/mL | Levels exceeding 100 ng/mL |
| Data sourced from multiple clinical laboratory references. |
Q4: My this compound measurements are inconsistent. What are common sources of pre-analytical error?
Inconsistent results often stem from pre-analytical issues. Both clonazepam and this compound are known to be unstable in biological fluids.
-
Specimen Handling: To minimize degradation, blood samples should be collected in appropriate tubes (red top, no gel), centrifuged within two hours, and the serum or plasma should be separated promptly.
-
Storage: Specimens should be preserved with sodium fluoride, stored at the lowest possible temperature (refrigerated or frozen), and analyzed quickly to minimize losses. Serum is reportedly stable for 14 days when refrigerated.
-
Sample Timing: As noted in Q2, random sample collection times can introduce significant variability. Standardizing collection to trough levels is critical for longitudinal monitoring.
Troubleshooting Experimental Issues
Issue 1: Low or undetectable levels of this compound in a patient confirmed to be taking clonazepam.
-
Possible Cause 1: Analytical Method Sensitivity. Your assay may not be sensitive enough. High-Performance Liquid Chromatography (HPLC) methods can typically achieve a limit of quantification (LOQ) of 5 ng/mL, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is more sensitive and can reliably detect levels down to 1-5 ng/mL.
-
Troubleshooting 1: Validate your assay's LOQ. If sensitivity is an issue, consider switching to a more sensitive method like LC-MS/MS.
-
Possible Cause 2: Patient Metabolism. The patient may be a slow metabolizer due to low CYP3A4 expression, leading to high levels of the parent drug but low levels of the metabolite.
-
Troubleshooting 2: Analyze the clonazepam concentration. A high clonazepam level alongside a low this compound level points towards a metabolic issue. Consider genotyping for CYP3A4 and NAT2 status to confirm.
-
Possible Cause 3: Sample Degradation. The this compound in the sample may have degraded prior to analysis.
-
Troubleshooting 3: Review your sample collection, processing, and storage procedures against the recommended guidelines (See FAQ Q4). Ensure samples were kept refrigerated or frozen and analyzed within the stability window.
Issue 2: High variability in the this compound to clonazepam ratio across samples from the same patient.
-
Possible Cause 1: Inconsistent Sample Timing. Blood samples were likely drawn at different times relative to the last dose. Peak concentrations of clonazepam are typically reached 1-2 hours post-dose, and levels fluctuate significantly during the absorption and distribution phases.
-
Troubleshooting 1: Implement a strict protocol to ensure all samples are collected at trough (immediately before the next dose) to achieve steady-state measurements.
-
Possible Cause 2: Interaction with other medications. The patient may have started or stopped taking a medication that induces or inhibits CYP3A4, altering the metabolic rate.
-
Troubleshooting 2: Review the patient's complete medication list for any new additions or changes. Check for known CYP3A4 inhibitors or inducers.
Experimental Protocols & Methodologies
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general methodology for the sensitive quantification of this compound.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Aliquot 1 mL of patient serum or plasma into a labeled glass tube.
-
Add 10 µL of a deuterated internal standard solution (e.g., this compound-d4) to all tubes, including calibrators and controls.
-
Add 2 mL of a suitable buffer (e.g., 100 mM sodium acetate, pH 4.5) and vortex.
-
Condition an SPE cartridge (e.g., phenyl SPE) by washing with 2 mL of methanol followed by 2 mL of ethyl acetate.
-
Load the sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interferences, typically with 1 mL of a pH 9.0 buffer, followed by 1 mL of deionized water.
-
Dry the cartridge thoroughly under nitrogen gas (e.g., 20 minutes at 60 psi).
-
Elute the analyte and internal standard with 2 mL of an appropriate elution solvent (e.g., 98:2 ethyl acetate/ammonium hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Chromatography: Use a reversed-phase column (e.g., C18) for separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Monitor at least two transitions for this compound and its internal standard for confirmation.
3. Data Analysis
-
Construct a calibration curve using calibrators prepared in a negative matrix (drug-free plasma). A linear range of 5–1000 ng/mL is typical.
-
Calculate the concentration of this compound in patient samples by interpolating from the calibration curve based on the analyte-to-internal-standard peak area ratio.
Data & Visualization
Pharmacokinetic & Genetic Data Summary
| Parameter | Value | Reference(s) |
| Clonazepam Half-Life | 19–60 hours | |
| Time to Peak Plasma Conc. | 1–2 hours (after 2 mg dose) | |
| Protein Binding | ~85% | |
| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | |
| Primary Metabolite | This compound | |
| Metabolite Acetylating Enzyme | N-acetyltransferase 2 (NAT2) | |
| Effect of Low CYP3A4 Expression | ~2.2x higher plasma clonazepam conc. | |
| Effect of Normal CYP3A4 + Slow NAT2 | ~2x higher this compound/clonazepam ratio |
Visualizations
Caption: Metabolic pathway of clonazepam.
Caption: Experimental workflow for plasma this compound analysis.
Caption: Logic of genetic influence on clonazepam therapy.
References
- 1. Clonazepam - Wikipedia [en.wikipedia.org]
- 2. Optimization of Clonazepam Therapy Adjusted to Patient’s CYP3A Status and NAT2 Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Clonazepam Therapy Adjusted to Patient's CYP3A Status and NAT2 Genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 7-Aminoclonazepam Derivatization with Factorial Design
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using a factorial design to optimize the derivatization of 7-aminoclonazepam.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatizing this compound in analytical chemistry?
A1: The primary purpose of derivatizing this compound is to enhance its detectability by analytical instruments, particularly for gas chromatography (GC) which is a common method for its quantification. The derivatization process modifies the chemical structure of this compound, increasing its volatility and thermal stability, which are crucial properties for successful GC analysis. This chemical modification often involves acylation, which makes the molecule more amenable to separation and detection by techniques such as electron capture detection (ECD) or mass spectrometry (MS).
Q2: What are the key factors and levels typically investigated in a factorial design for this derivatization?
A2: The key factors and their respective levels in a factorial design for optimizing the derivatization of this compound typically include variables that can significantly influence the reaction's efficiency. A common approach is a 2³ factorial design, where three factors are each investigated at two levels (a low and a high level). The selection of these factors is critical for the success of the optimization.
Q3: How is the efficiency of the derivatization reaction typically measured?
A3: The efficiency of the derivatization reaction is typically quantified by measuring the peak area of the derivatized product using gas chromatography with electron capture detection (GC-ECD). A larger peak area corresponds to a higher concentration of the derivatized this compound, indicating a more efficient reaction. This response variable is crucial for the statistical analysis of the factorial design results to identify the optimal reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no derivatization product detected. | 1. Incorrect reagent concentration: The concentration of the derivatizing agent (e.g., heptafluorobutyric anhydride) may be too low. 2. Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed efficiently. 3. Insufficient reaction time: The reaction may not have been allowed to proceed for a sufficient duration. | 1. Verify reagent concentration: Prepare fresh reagents and ensure accurate concentrations. Consider testing a higher concentration as indicated by your factorial design. 2. Optimize temperature: Evaluate the effect of a higher reaction temperature as per your experimental design. Ensure the heating block or water bath is properly calibrated. 3. Increase reaction time: Test a longer reaction time to see if the yield improves. |
| High variability in results between replicates. | 1. Inconsistent pipetting: Inaccurate or inconsistent volumes of reagents or sample. 2. Temperature fluctuations: The reaction temperature is not being maintained consistently. 3. Incomplete mixing: The reaction mixture is not being homogenized properly. | 1. Use calibrated pipettes: Ensure all pipettes are properly calibrated and use consistent technique. 2. Ensure stable temperature control: Use a reliable heating block or water bath with minimal temperature fluctuation. 3. Standardize mixing procedure: Vortex or mix all samples for the same duration and at the same speed to ensure homogeneity. |
| Presence of interfering peaks in the chromatogram. | 1. Sample matrix effects: Components in the sample matrix are co-extracting and reacting with the derivatizing agent. 2. Reagent impurities: The derivatizing agent or solvents may contain impurities. | 1. Optimize sample preparation: Employ a more rigorous sample clean-up procedure (e.g., solid-phase extraction) to remove interfering substances before derivatization. 2. Use high-purity reagents: Ensure all reagents and solvents are of high analytical grade. A reagent blank should be run to identify any potential contamination. |
Experimental Protocols
Protocol 1: this compound Derivatization (Example)
This protocol is a general example based on common derivatization procedures. The specific levels of each factor should be determined by your factorial design.
-
Sample Preparation: To 1 mL of the sample extract containing this compound, add an internal standard.
-
pH Adjustment: Adjust the pH of the sample to approximately 9.0 using a suitable buffer.
-
Extraction: Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of dichloromethane and diethyl ether).
-
Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen at a controlled temperature.
-
Derivatization:
-
Add the derivatizing agent (e.g., heptafluorobutyric anhydride) at the concentration determined by the factorial design (e.g., Level -1 or Level +1).
-
Add a catalyst or solvent as required.
-
Incubate the mixture at the temperature and for the duration specified by the experimental run.
-
-
Reconstitution: After the reaction, evaporate the excess reagent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC analysis.
Data Presentation
Table 1: Factors and Levels for a 2³ Factorial Design
| Factor | Code | Level (-1) | Level (+1) |
| Derivatizing Agent Volume | A | 50 µL | 100 µL |
| Reaction Temperature | B | 60 °C | 80 °C |
| Reaction Time | C | 15 min | 30 min |
Table 2: Example 2³ Factorial Design Matrix and Response
| Run | A | B | C | Response (Peak Area) |
| 1 | -1 | -1 | -1 | 15000 |
| 2 | +1 | -1 | -1 | 18000 |
| 3 | -1 | +1 | -1 | 25000 |
| 4 | +1 | +1 | -1 | 30000 |
| 5 | -1 | -1 | +1 | 16000 |
| 6 | +1 | -1 | +1 | 19000 |
| 7 | -1 | +1 | +1 | 28000 |
| 8 | +1 | +1 | +1 | 35000 |
Visualizations
Caption: Workflow for a 2³ factorial design to optimize derivatization.
Caption: Troubleshooting logic for low derivatization yield.
Minimizing degradation of 7-Aminoclonazepam during sample preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 7-aminoclonazepam during sample preparation. This compound, the primary metabolite of clonazepam, is known for its instability, which can lead to inaccurate quantification.[1][2] This resource offers troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to ensure the integrity of your samples.
Troubleshooting Guide
Low recovery, unexpected peaks, and poor reproducibility are common issues when analyzing this compound. The following table outlines potential causes and recommended solutions to address these challenges.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Degradation during storage: this compound is unstable, with significant degradation observed at -20°C and 4°C.[3] | Store samples at -80°C if possible, although stability at this temperature requires validation.[1] For short-term storage, refrigeration at 4-8°C is preferable to freezing at -20°C.[1] Always analyze samples as soon as possible after collection. |
| pH-related degradation: The stability of this compound is pH-dependent. | Maintain a controlled pH during extraction. For solid-phase extraction, using a buffer at approximately pH 4.5 for sample loading can be effective. | |
| Incomplete elution from SPE column: The chosen elution solvent may not be strong enough to release the analyte from the sorbent. | Use a freshly prepared, appropriate elution solvent. A common choice is a mixture of ethyl acetate and ammonium hydroxide (e.g., 98:2 v/v). Ensure the sorbent bed is completely dry before elution to maximize recovery. | |
| Appearance of Degradation Products | Enzymatic degradation: In biological matrices like blood, enzymes can contribute to the breakdown of this compound. | Use a preservative such as sodium fluoride in blood samples to inhibit enzymatic activity. |
| Chemical degradation: Hydrolysis and oxidation can occur, especially at higher temperatures. | Keep samples cool during processing and avoid prolonged exposure to room temperature. | |
| Poor Reproducibility | Inconsistent sample handling: Variations in storage time, temperature, and extraction procedure between samples. | Standardize the entire sample preparation workflow. Ensure all samples are treated identically from collection to analysis. |
| Degradation of standards: Improperly stored calibrators and quality control samples will lead to inaccurate quantification. | Store stock solutions and working standards as recommended by the manufacturer, typically at 4-8°C. Prepare working solutions fresh daily. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade?
A1: The main factors contributing to the degradation of this compound are temperature, pH, and enzymatic activity in biological samples. Prolonged storage, especially at -20°C, has been shown to cause significant analyte loss.
Q2: What is the best temperature to store my samples containing this compound?
A2: While long-term stability at any temperature can be a concern, studies have shown significant degradation at both 4°C and -20°C. Some research suggests that storage at -80°C may offer better stability, though this needs to be validated for your specific matrix. If long-term frozen storage is necessary, it is crucial to perform stability studies. For short-term storage, refrigeration (4-8°C) is often recommended over freezing at -20°C.
Q3: Can I use frozen calibrators for my assay?
A3: It is not recommended. Studies have demonstrated gross instability of this compound calibrators when stored frozen. Calibrators should be stored under refrigerated conditions (4-8°C) as per the manufacturer's instructions and working solutions should be prepared fresh.
Q4: Is a preservative necessary for blood samples?
A4: Yes, for blood samples, a preservative like sodium fluoride is advised to prevent enzymatic degradation of this compound.
Q5: What type of solid-phase extraction (SPE) is recommended for this compound?
A5: A mixed-mode or cation exchange solid-phase extraction is often effective for this compound due to its basic amino functional group. This allows for strong retention under acidic conditions and efficient elution with a basic solvent.
Recommended Experimental Protocol: Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of this compound from urine or plasma/serum and should be optimized for your specific application.
Materials:
-
Biological sample (e.g., 1 mL of urine or serum)
-
Internal standard solution
-
100 mM Sodium Acetate Buffer (pH 4.5)
-
pH 9.0 Buffer (e.g., Potassium Carbonate/Bicarbonate)
-
Methanol
-
Ethyl Acetate
-
Ammonium Hydroxide
-
Mixed-mode cation exchange SPE columns
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of sample, add the internal standard.
-
Add 2 mL of 100 mM sodium acetate buffer (pH 4.5) and vortex.
-
For urine samples containing glucuronide conjugates, enzymatic hydrolysis with β-glucuronidase may be required prior to extraction.
-
-
SPE Column Conditioning:
-
Condition the SPE column with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 100 mM sodium acetate buffer (pH 4.5). Do not allow the column to go dry between steps.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE column. Apply a gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a slow, steady rate (1-2 mL/min).
-
-
Washing:
-
Wash the column with 1 mL of deionized water.
-
Wash the column with 1 mL of pH 9.0 buffer.
-
Dry the column thoroughly under high vacuum or nitrogen pressure for at least 20 minutes to remove any residual water.
-
-
Elution:
-
Elute the analyte with 2 mL of freshly prepared elution solvent (e.g., Ethyl Acetate/Ammonium Hydroxide 98:2 v/v) into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase used for your LC-MS/MS analysis.
-
Vortex and centrifuge the reconstituted sample before transferring it to an autosampler vial.
-
Quantitative Data Summary
The stability of this compound is highly dependent on the storage conditions and the matrix. The following table summarizes findings from various studies.
| Matrix | Storage Temperature | Duration | Observed Degradation |
| Blood | -20°C | 2 months | Significant loss (29%) |
| Blood | 4°C | 1 month | 21% loss |
| Urine | -20°C | 3 months | Greater than 20% decrease in recovery |
| Urine | 4°C or -20°C | Not specified | >20% decreases in levels |
| Urine | 4°C or -20°C | 8 months | >20% decrease |
Visualizations
Caption: Degradation pathway of this compound.
Caption: Recommended SPE workflow for this compound.
Caption: Troubleshooting logic for low this compound recovery.
References
Calibrator and control material issues for 7-Aminoclonazepam assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Aminoclonazepam assays. It addresses common issues related to calibrators and control materials to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed with this compound calibrators and controls?
A1: The most prevalent issues are related to the inherent instability of this compound, matrix effects in biological samples, and low cross-reactivity in immunoassays. These factors can lead to inaccurate calibration curves, control failures, and unreliable quantification of the analyte.
Q2: What are the recommended storage conditions for this compound calibrators and control materials?
A2: Improper storage is a primary source of error. Studies have shown that this compound is unstable under prolonged frozen storage at -20°C, leading to significant degradation or precipitation.[1][2][3] The manufacturer's recommendation for storing standards is often refrigeration at 4-8°C.[1] It is crucial to validate the stability of this compound in the specific matrix and storage conditions used in your laboratory.[1]
Q3: How do matrix effects impact the this compound assay, and how can they be minimized?
A3: Matrix effects, such as ion suppression in LC-MS/MS analysis, can significantly affect the accuracy of this compound quantification, particularly in complex matrices like urine. The signal of this compound can have strong matrix interference. A common and effective strategy to minimize matrix effects is sample dilution. A 10-fold dilution of urine samples has been shown to reduce ion suppression to less than 20%.
Q4: Why do I observe low recovery of this compound in my immunoassay?
A4: Many commercial benzodiazepine immunoassays exhibit low cross-reactivity to this compound. This can result in false-negative or inaccurately low readings, especially when the analyte concentration is near the cutoff level of the assay. For accurate quantification, more specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred.
Troubleshooting Guides
Issue 1: Calibrator or Control Values Consistently Low or Decreasing Over Time
This issue is often indicative of analyte instability.
Troubleshooting Workflow:
References
Technical Support Center: Immunoassays for 7-Aminoclonazepam
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for the detection of 7-Aminoclonazepam, the major metabolite of clonazepam.
Frequently Asked Questions (FAQs)
Q1: Why is my immunoassay showing a negative result for a sample from a patient known to be taking clonazepam?
A1: This is a common issue and can be attributed to several factors:
-
Low Cross-reactivity: Many commercial benzodiazepine immunoassays exhibit low cross-reactivity to this compound. Some assays show cross-reactivity below 10%, and in some cases, as low as 2%.[1][2] This means a higher concentration of this compound is required to produce a positive signal compared to the assay's target benzodiazepine (e.g., oxazepam).
-
Inappropriate Cutoff Concentrations: The standard cutoff concentrations for many benzodiazepine immunoassays (e.g., 200 ng/mL) may be too high to detect therapeutic concentrations of this compound.[2][3] Studies have shown that lowering the cutoff to 40 ng/mL or less can significantly improve detection rates.[2]
-
Assay Specificity: The antibodies used in the immunoassay may have been generated against a different benzodiazepine and therefore have a lower affinity for this compound.
Q2: Can other benzodiazepines or their metabolites interfere with the detection of this compound?
A2: Yes, cross-reactivity with other benzodiazepines and their metabolites is a critical consideration. The degree of interference depends on the specific antibody used in the assay. Some assays are designed to be class-selective and will react with multiple benzodiazepines, while others are more specific. For instance, one study developing a class-selective ELISA showed high cross-reactivity with nitrazepam, clonazepam, 7-aminonitrazepam, delorazepam, and nordazepam. It is essential to consult the manufacturer's data sheet for the specific cross-reactivity profile of your assay.
Q3: What can cause a false-positive result in a this compound immunoassay?
A3: While less common than false negatives for this compound, false positives in benzodiazepine immunoassays can occur. Structurally similar compounds can sometimes cross-react with the assay antibodies. While specific false positives for this compound are not widely reported, general benzodiazepine immunoassays can show false positives from other medications. It is crucial to confirm any positive screening results with a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Q4: How does the performance of different commercial immunoassays for this compound compare?
A4: The performance varies significantly between different manufacturers. One study investigating five commercial ELISA kits found that none showed cross-reactivity above 10% for this compound. In contrast, another study mentions a manufacturer's claim of 96% cross-reactivity for a specific immunoassay. It is imperative to evaluate the specific performance characteristics of the assay you are using.
Data Presentation: Cross-Reactivity of this compound in Various Immunoassays
Table 1: Cross-Reactivity of this compound in Selected Commercial ELISA Kits
| Immunoassay Kit | Cross-Reactivity (%) | Reference Compound |
| Immunalysis | < 10% | Oxazepam |
| Diagnostix | < 10% | Oxazepam |
| Neogen | < 10% | Oxazepam |
| OraSure | < 10% | Oxazepam |
| Cozart | < 10% | Oxazepam |
| CEDIA™ Benzodiazepine Assay | 39% | Not Specified |
Data compiled from multiple sources.
Table 2: Cross-Reactivity of a Class-Selective ELISA for Various Benzodiazepines
| Compound | Cross-Reactivity (%) |
| Nitrazepam | 100% |
| 7-Aminonitrazepam | 130% |
| This compound | 90% |
| Clonazepam | 80% |
| Delorazepam | 80% |
| Nordazepam | 55% |
This table presents data from a study that developed a class-selective ELISA and may not be representative of all commercial kits.
Troubleshooting Guides
Issue: Weak or No Signal for this compound Positive Samples
This is a frequent challenge in this compound immunoassays. The following troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for weak or no signal in this compound immunoassays.
Issue: High Background Signal
High background can mask true positive signals and lead to inaccurate results.
Caption: Troubleshooting workflow for high background signal in immunoassays.
Experimental Protocols
Protocol: Determination of Cross-Reactivity in a Competitive ELISA
This protocol outlines a general procedure for determining the cross-reactivity of an immunoassay for this compound with other benzodiazepines.
-
Preparation of Standards and Cross-Reactants:
-
Prepare a stock solution of the primary analyte (e.g., the benzodiazepine the assay is designed to detect, or a reference standard like oxazepam) and this compound in an appropriate solvent (e.g., methanol or DMSO).
-
Prepare stock solutions of potential cross-reactants (other benzodiazepines and their metabolites) at the same concentration.
-
Create a series of dilutions for the primary analyte to generate a standard curve.
-
Create a series of dilutions for this compound and each potential cross-reactant.
-
-
Assay Procedure (Competitive ELISA):
-
Coat a 96-well microplate with the capture antibody specific for the target benzodiazepine. Incubate and wash.
-
Block the remaining protein-binding sites on the wells. Incubate and wash.
-
Add the standard dilutions, this compound dilutions, and cross-reactant dilutions to separate wells.
-
Add a fixed amount of enzyme-labeled benzodiazepine conjugate to all wells.
-
Incubate to allow for competitive binding between the free analyte/cross-reactant and the enzyme-labeled conjugate for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add the substrate for the enzyme and incubate to allow for color development.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Plot the standard curve (absorbance vs. concentration of the primary analyte).
-
Determine the concentration of the primary analyte that causes 50% inhibition of the maximum signal (IC50).
-
For this compound and each cross-reactant, determine the concentration that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Primary Analyte / IC50 of this compound or Cross-Reactant) x 100
-
Logical Relationship of Key Experimental Factors
The following diagram illustrates the relationship between key experimental factors that influence the outcome of a this compound immunoassay.
Caption: Logical relationship of factors affecting this compound immunoassay results.
References
Impact of freeze-thaw cycles on 7-Aminoclonazepam concentration
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and quantification of 7-Aminoclonazepam (7-AC), the primary metabolite of clonazepam. Particular focus is given to the impact of freeze-thaw cycles on sample integrity.
Frequently Asked Questions (FAQs)
Q1: My this compound concentration results are lower than expected after storing samples in the freezer. What could be the cause?
A1: Lower than expected concentrations of 7-AC after frozen storage are a documented issue. Studies have shown that 7-AC can exhibit significant instability during prolonged freezing, with concentration decreases of over 20%.[1][2] This instability is more pronounced with long-term storage (e.g., several weeks to months) at -20°C.[1][2] The leading hypothesis for this loss is not chemical degradation, but rather slow analyte precipitation induced by the freezing process.[1]
Q2: Are freeze-thaw cycles a significant factor in this compound degradation?
A2: The impact of a limited number of freeze-thaw cycles appears to be less significant than prolonged frozen storage. One study reported that three freeze-thaw cycles resulted in a mean nominal concentration of 102% ± 5%, suggesting good stability under these specific conditions. However, given the known instability of 7-AC in a frozen state, it is best practice to minimize the number of freeze-thaw cycles. For samples that need to be accessed multiple times, it is recommended to aliquot them into smaller volumes before initial freezing.
Q3: What are the recommended storage conditions for samples containing this compound?
A3: Based on current findings, if samples containing 7-AC cannot be analyzed fresh, they should be stored refrigerated at 4°C for short-term storage (up to 7 days). For long-term storage, while -20°C is a common practice, it is associated with a risk of concentration loss. Some research suggests that storage at -80°C might offer better stability for certain drugs, though specific data for 7-AC at this temperature is limited. It is crucial for each laboratory to validate the stability of 7-AC under their specific storage conditions.
Q4: Can the type of biological matrix affect the stability of this compound?
A4: Yes, the biological matrix can influence analyte stability. For instance, urine has been reported to be a more stable matrix for many benzodiazepines compared to blood. However, even in urine, 7-AC has shown significant decreases in concentration when stored for extended periods. Therefore, regardless of the matrix, careful consideration of storage time and temperature is essential.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or inconsistent 7-AC concentrations in frozen samples | Analyte instability and potential precipitation during prolonged frozen storage. | 1. Validate your long-term storage conditions. Consider a pilot study comparing -20°C and -80°C storage if feasible. 2. Analyze samples as soon as possible after collection. 3. If long-term storage is unavoidable, ensure samples are thoroughly thawed and vortexed before extraction to redissolve any potential precipitate. |
| Decreased 7-AC recovery after multiple freeze-thaw cycles | Repeated freezing and thawing may exacerbate precipitation or cause degradation. | 1. Aliquot samples into single-use volumes before the initial freezing to avoid the need for repeated freeze-thaw cycles. 2. If aliquoting is not possible, minimize the number of freeze-thaw cycles to an absolute minimum. |
| Discrepancies in 7-AC results between fresh and stored samples | Degradation or precipitation of 7-AC in stored samples. | 1. Prioritize the analysis of fresh samples whenever possible. 2. If comparing results between fresh and stored samples, ensure that the storage conditions for the stored samples have been validated for 7-AC stability. |
Data on this compound Stability
The following table summarizes findings on the stability of this compound under various storage conditions.
| Storage Condition | Duration | Matrix | Analyte Stability (Percent of Initial Concentration) | Source |
| Room Temperature (25°C) | 24 hours | Urine | 103% ± 10% | |
| Post-sample processing (10°C) | 3 days | Urine | 99% ± 10% | |
| Freeze-thaw cycles (x3) | Not specified | Urine | 102% ± 5% | |
| -20°C | 14 days | Urine | 100% ± 5% | |
| -20°C | 3 months | Urine | Significant decrease (>20%), with recovery as low as 60% ± 30% | |
| 4°C or -20°C | Not specified | Not specified | >20% decrease reported | |
| -20°C | 8 months | Urine | >20% decrease |
Experimental Protocols
Quantification of this compound in Urine by LC-MS/MS
This protocol is a generalized example based on common methodologies. Laboratories should perform their own internal validation.
1. Sample Preparation:
-
Thaw frozen urine samples completely at room temperature.
-
Vortex the samples for 15 seconds to ensure homogeneity.
-
Centrifuge at 3000 rpm for 10 minutes to pellet any precipitate.
2. Solid Phase Extraction (SPE):
-
To 1 mL of urine supernatant, add an internal standard (e.g., deuterated this compound).
-
Add 2 mL of 100 mM sodium acetate buffer (pH 4.5).
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by deionized water.
-
Load the prepared sample onto the SPE cartridge.
-
Wash the cartridge with deionized water and then with an organic solvent like ethyl acetate to remove interferences.
-
Dry the column thoroughly under nitrogen.
-
Elute the analyte with an appropriate elution solvent (e.g., 98:2 ethyl acetate/ammonium hydroxide).
3. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex and centrifuge the reconstituted sample.
4. LC-MS/MS Analysis:
-
Inject the supernatant onto a C18 analytical column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Detect and quantify this compound using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
Visualizations
Caption: Workflow for this compound quantification.
Caption: Decision tree for sample storage.
References
Selection of internal standards for 7-Aminoclonazepam analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 7-aminoclonazepam.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a robust method for this compound analysis?
A1: The selection of an appropriate internal standard (IS) is a critical first step. An ideal IS should mimic the analyte's chemical and physical properties to compensate for variability during sample preparation and analysis.[1][2][3]
Q2: What are the primary choices for an internal standard for this compound analysis?
A2: The two main types of internal standards used are stable isotope-labeled (SIL) analogs and structurally similar compounds (analogs).
-
Stable Isotope-Labeled (SIL) IS: this compound-D4 is a commonly used SIL IS.[4] SIL internal standards are generally considered the gold standard as they have nearly identical chemical and physical properties to the analyte, leading to better compensation for matrix effects and extraction variability.[2]
-
Analog IS: When a SIL IS is unavailable or not economically feasible, structurally similar compounds can be used. For this compound, compounds like nitrazepam, prazepam, and diazepam-D5 have been successfully employed.
Q3: How do I choose between a SIL and an analog internal standard?
A3: The choice depends on the specific requirements of your assay. SIL internal standards are highly recommended for regulated bioanalysis due to their superior ability to track the analyte. Analog internal standards can be a viable alternative, but it is crucial to select one that closely matches the analyte's structure and physicochemical properties.
Q4: What are the key considerations when selecting an analog internal standard?
A4: When selecting an analog IS, consider the following:
-
Structural Similarity: The IS should have a chemical structure similar to this compound.
-
Physicochemical Properties: Properties like pKa, logP, and solubility should be comparable.
-
Chromatographic Behavior: The IS should co-elute with the analyte or elute very closely to it.
-
Mass Spectrometric Behavior: The IS should have similar ionization efficiency and fragmentation patterns.
-
Commercial Availability and Purity: The IS should be readily available in high purity.
Q5: Are there any known stability issues with this compound that I should be aware of?
A5: Yes, this compound has known instability issues, particularly in biological fluids and during storage. It is crucial to handle and store samples appropriately to minimize degradation. Specimens should be preserved, stored at low temperatures, and analyzed promptly. One study noted significant decreases in this compound levels when stored at 4°C or -20°C.
Troubleshooting Guide
Issue 1: High variability in analytical results.
| Possible Cause | Troubleshooting Step |
| Inappropriate Internal Standard | The selected IS may not be adequately compensating for variations. If using an analog IS, consider switching to a stable isotope-labeled IS like this compound-D4 for better tracking. |
| Internal Standard Addition | Ensure the IS is added at the earliest possible stage of sample preparation to account for all subsequent variations. |
| Sample Inhomogeneity | Thoroughly vortex or mix samples after the addition of the internal standard to ensure homogeneity. |
| Matrix Effects | Diluting the sample can help minimize matrix effects. Evaluate ion suppression or enhancement by comparing the IS response in the matrix to its response in a neat solution. |
| Instrument Instability | Check for instrument drift by monitoring the IS response throughout the analytical run. |
Issue 2: Poor peak shape or resolution.
| Possible Cause | Troubleshooting Step |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition, gradient, and column chemistry to improve peak shape and resolution. |
| Column Overloading | Reduce the injection volume or sample concentration. |
| Sample Matrix Interference | Enhance the sample cleanup procedure (e.g., solid-phase extraction) to remove interfering components. |
Issue 3: Low signal intensity or sensitivity.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the extraction solvent and pH to improve the recovery of this compound. |
| Suboptimal Mass Spectrometer Settings | Tune the mass spectrometer parameters, including ionization source settings and collision energy, to maximize the signal for this compound and its IS. |
| Analyte Degradation | Due to the instability of this compound, ensure proper sample handling and storage conditions are maintained throughout the analytical process. |
Data Summary
Table 1: Recommended Internal Standards for this compound Analysis
| Internal Standard | Type | Analytical Technique(s) | Reference(s) |
| This compound-D4 | Stable Isotope-Labeled | GC-MS, LC-MS/MS | |
| Nitrazepam | Analog | LC-PDA, GC-MS | |
| Prazepam | Analog | LC-MS/MS | |
| Diazepam-D5 | Analog (Deuterated) | GC-MS | |
| Nordiazepam-D5 | Analog (Deuterated) | SPE-MS/MS | |
| Flunitrazepam | Analog | HPLC |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline based on methods described for the extraction of this compound from biological matrices.
-
Sample Pre-treatment: To 1 mL of the biological sample (e.g., whole blood, plasma, urine), add the internal standard solution.
-
Buffering: Add a suitable buffer to adjust the pH. For example, a pH 6 phosphate buffer has been used for whole blood samples.
-
SPE Column Conditioning: Condition a phenyl SPE column with methanol followed by the equilibration buffer.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE column.
-
Washing: Wash the column to remove interferences. A solution of 5% acetonitrile in the buffer can be used.
-
Elution: Elute the analyte and internal standard with an appropriate solvent, such as ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
Protocol 2: LC-MS/MS Analysis
The following are example parameters and should be optimized for your specific instrumentation and application.
-
LC Column: A C18 or phenyl-hexyl column is often suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is typically used.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.
-
MS/MS Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both this compound and the internal standard for quantification and confirmation.
Visualizations
Caption: Workflow for the selection of an internal standard.
Caption: General analytical workflow for this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moscow.sci-hub.se [moscow.sci-hub.se]
Validation & Comparative
A Comparative Guide to the Cross-Validation of LC-MS/MS and GC-MS Methods for 7-Aminoclonazepam Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 7-aminoclonazepam, the major metabolite of clonazepam. This document outlines detailed experimental protocols, presents a comparative summary of performance data, and visualizes the analytical workflows and cross-validation process.
Introduction
Clonazepam is a potent benzodiazepine widely prescribed for its anticonvulsant and anxiolytic properties. Monitoring its metabolite, this compound, is crucial in both clinical and forensic toxicology to assess compliance, therapeutic drug monitoring, and in cases of drug-facilitated crimes. Both LC-MS/MS and GC-MS are powerful analytical techniques for the determination of this compound in biological matrices. However, they possess distinct advantages and disadvantages. LC-MS/MS is often favored for its high sensitivity, specificity, and reduced need for sample derivatization.[1][2][3] Conversely, GC-MS is a robust and well-established technique, though it often necessitates a derivatization step to improve the volatility and thermal stability of polar analytes like this compound.[2][3] This guide aims to provide a detailed comparison to aid researchers in selecting the most appropriate method for their specific analytical needs and to outline the process for cross-validating these two important techniques.
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance characteristics of LC-MS/MS and GC-MS methods for the analysis of this compound, based on data reported in the literature.
| Performance Metric | LC-MS/MS | GC-MS | Key Considerations |
| Limit of Detection (LOD) | 0.5 - 2.15 ng/mL | 1 - 6.13 ng/mL | LC-MS/MS generally offers lower detection limits. |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | 5 ng/mL | LC-MS/MS methods often achieve lower LOQs, crucial for low-concentration samples. |
| Linearity (Upper Limit) | Up to 1000 ng/mL | Typically up to 1000 ng/mL | Both methods can provide a wide linear range suitable for clinical and forensic applications. |
| Precision (%CV) | < 10% | < 10% | Both techniques demonstrate excellent precision when properly validated. |
| Accuracy (% Bias) | ± 15% | ± 15% | Both methods are capable of high accuracy. |
| Sample Preparation | Simpler, often direct injection after dilution or SPE. | More complex, typically requires derivatization. | The need for derivatization in GC-MS adds time and potential for variability. |
| Analysis Time | Shorter run times. | Longer run times. | LC-MS/MS methods are generally faster, allowing for higher sample throughput. |
Experimental Protocols
LC-MS/MS Method
This protocol is a representative example of a validated LC-MS/MS method for the quantification of this compound in biological matrices such as blood, serum, or urine.
Sample Preparation (Solid Phase Extraction - SPE)
-
To 1 mL of the biological sample, add an internal standard (e.g., this compound-d4).
-
Add 2 mL of 100 mM sodium acetate buffer (pH 4.5) and vortex.
-
Load the mixture onto a conditioned mixed-mode cation exchange (MCX) SPE cartridge.
-
Wash the cartridge sequentially with 1 mL of DI water, 1 mL of pH 9.0 buffer, and dry for 20 minutes at high pressure.
-
Elute the analyte with 2 mL of a 98:2 mixture of ethyl acetate and ammonium hydroxide.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Chromatographic and Mass Spectrometric Conditions
-
LC Column: A C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.
-
Mobile Phase: A gradient of 2 mM ammonium acetate in water and methanol/acetonitrile with 0.1% formic acid is a typical mobile phase composition.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
GC-MS Method
This protocol provides a typical workflow for the GC-MS analysis of this compound, including the critical derivatization step.
Sample Preparation (Solid Phase Extraction - SPE and Derivatization)
-
Follow steps 1-5 of the LC-MS/MS sample preparation protocol for extraction.
-
Evaporate the eluate to dryness.
-
Derivatization: Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and incubate to convert this compound to a more volatile and thermally stable derivative. This step is essential for GC-MS analysis.
-
Reconstitute the derivatized sample in a suitable solvent like ethyl acetate.
Chromatographic and Mass Spectrometric Conditions
-
GC Column: A capillary column such as a DB-5MS is commonly employed.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient is used to separate the analyte from matrix components.
-
Ionization: Electron Ionization (EI).
-
MS Detection: Selected Ion Monitoring (SIM) is used for quantification.
Visualized Workflows and Cross-Validation Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflows for both analytical methods and the logical process of cross-validation.
Caption: Comparative workflows for LC-MS/MS and GC-MS analysis of this compound.
Caption: Logical workflow for the cross-validation of LC-MS/MS and GC-MS methods.
Conclusion
Both LC-MS/MS and GC-MS are reliable and accurate methods for the quantification of this compound in biological samples. The choice between the two often depends on the specific requirements of the laboratory, including desired sensitivity, sample throughput, and available instrumentation.
-
LC-MS/MS is generally the preferred method for high-sensitivity applications and high-throughput environments due to its simpler sample preparation and faster analysis times.
-
GC-MS , while requiring a more laborious sample preparation process involving derivatization, remains a robust and cost-effective option, particularly in laboratories where this instrumentation is already well-established.
Cross-validation of both methods is a critical step to ensure the interchangeability of results and to identify any potential method-specific biases. By analyzing the same set of authentic samples with both validated methods, laboratories can establish confidence in their analytical data and ensure the consistency and reliability of their toxicological findings.
References
- 1. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers [mdpi.com]
A Comparative Analysis of 7-Aminoclonazepam and Clonazepam Detection Windows in Urine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the detection windows for 7-aminoclonazepam and its parent drug, clonazepam, in urine. The following sections present quantitative data, detailed experimental protocols, and visualizations to support researchers in the fields of pharmacology, toxicology, and drug development.
Data Presentation: Detection Windows in Urine
The detection of clonazepam and its primary metabolite, this compound, in urine is highly dependent on the analytical methodology employed. Due to extensive metabolism, clonazepam is present in urine in very low concentrations, if at all.[1][2][3] Consequently, this compound is the primary target for assessing clonazepam use, offering a significantly longer detection window.[4][5]
| Analyte | Detection Window (Single Dose) | Detection Window (Chronic Use) | Typical Cut-off Concentrations (LC-MS/MS) |
| Clonazepam | Generally not detected or for a very short period (less than 24-48 hours) | Up to 5 days, but often not the target analyte | Not typically established due to low excretion |
| This compound | Up to 28 days | Can be detected for 2-3 weeks after cessation | 10 - 50 ng/mL |
Note: Detection windows can be influenced by factors such as dosage, frequency of use, individual metabolism, and the sensitivity of the analytical method. Standard immunoassays may fail to detect this compound, leading to false-negative results for clonazepam use. Confirmatory methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are recommended for accurate detection.
Experimental Protocols
This protocol is based on the methodology described by Negrusz et al. (2003) for the sensitive detection of this compound.
1. Sample Collection and Preparation:
-
Collect urine samples from subjects at specified intervals post-clonazepam administration (e.g., 6 hours, 1, 3, 5, 8, 10, 14, 21, and 28 days).
-
To a 1 mL urine sample, add an internal standard (e.g., D₅-diazepam).
-
Perform enzymatic hydrolysis using β-glucuronidase to cleave glucuronide conjugates.
2. Extraction:
-
Utilize solid-phase extraction (SPE) columns for the purification and concentration of the analyte.
3. Derivatization:
-
Derivatize the extracted analyte to enhance its volatility and thermal stability for GC analysis.
4. Instrumental Analysis:
-
Analyze the sample using a GC-MS system equipped with a negative chemical ionization (NCI) source.
-
Monitor for the specific ions corresponding to the derivatized this compound and the internal standard.
5. Quantification:
-
Prepare a standard curve by spiking drug-free urine with known concentrations of this compound (e.g., 50-2000 pg/mL).
-
Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
LC-MS/MS offers high sensitivity and specificity for the simultaneous detection of both clonazepam and this compound.
1. Sample Preparation:
-
Pipette 1 mL of urine into a centrifuge tube.
-
Add an appropriate internal standard (e.g., a deuterated analog of the analytes).
-
Perform enzymatic hydrolysis with β-glucuronidase at an elevated temperature (e.g., 60°C) for a set duration (e.g., 2 hours).
2. Extraction:
-
Employ either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the urine matrix.
3. Instrumental Analysis:
-
Inject the extracted sample into an LC-MS/MS system.
-
Liquid Chromatography: Separate the parent drug and its metabolite using a C18 column with a gradient mobile phase (e.g., a mixture of water with formic acid and acetonitrile).
-
Tandem Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both clonazepam and this compound.
4. Data Analysis:
-
Identify and quantify the analytes based on their retention times and specific MRM transitions.
-
Calculate concentrations using a calibration curve prepared in a similar matrix.
Visualizations
Caption: Metabolic pathway of clonazepam.
Caption: General experimental workflow.
References
7-Aminoclonazepam versus clonazepam as a more reliable indicator of use
A definitive analysis of which compound serves as a more reliable indicator of clonazepam use, supported by experimental data and detailed methodologies.
Introduction
Clonazepam, a potent benzodiazepine marketed under the trade name Klonopin among others, is widely prescribed for the management of seizure disorders and panic attacks. Due to its potential for abuse and diversion, monitoring patient compliance and detecting illicit use are critical aspects of clinical and forensic toxicology. The primary route of clonazepam metabolism in the body is through the reduction of its 7-nitro group to form the major metabolite, 7-aminoclonazepam. This guide provides a comprehensive comparison of this compound and the parent drug, clonazepam, as biomarkers for confirming clonazepam ingestion. By examining their pharmacokinetic profiles, detection windows in various biological matrices, and the analytical methodologies for their quantification, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their analytical protocols.
Metabolic Pathway of Clonazepam
Clonazepam undergoes extensive metabolism in the liver, primarily through nitroreduction mediated by cytochrome P450 enzymes, particularly CYP3A4, to form this compound.[1][2][3] This metabolite can be further acetylated to 7-acetamidoclonazepam.[1][2] A minor pathway involves the hydroxylation of the parent compound and its metabolites. The primary metabolites excreted in the urine are this compound and its conjugates.
Comparative Data on Detection in Biological Matrices
The choice of biomarker and biological matrix is crucial for the accurate detection of clonazepam use. The following tables summarize quantitative data from various studies, comparing the detection of clonazepam and this compound in urine, oral fluid, hair, and blood.
Table 1: Urine
| Analyte | Detection Window | Peak Concentration Time | Concentration Range | Key Findings | Reference |
| This compound | Up to 28 days after a single 3 mg dose | 1 to 8 days | 73.0 pg/mL - 183.2 ng/mL | Consistently detected for a much longer period than the parent drug. All subjects positive at 14 days, with one still positive at 28 days. | |
| Clonazepam | Not detected in urine after a single 3 mg dose | N/A | N/A | Less than 0.5% of the unchanged drug is excreted in the urine. |
Table 2: Oral Fluid
| Analyte | Detection Rate (Confirmed Positive) | Median Concentration | Key Findings | Reference |
| This compound | 91.0% | 4.2 ng/mL (Range: 0.5-316.7 ng/mL) | Levels were approximately 2.4-fold higher than clonazepam. Recommended as the primary analyte for oral fluid testing. | |
| Clonazepam | 44.0% | 3.7 ng/mL (Range: 0.5-217.2 ng/mL) | Less frequently detected and at lower concentrations compared to its metabolite. |
Table 3: Hair
| Analyte | Detection Rate (in patients on CLO therapy) | Concentration Range | Key Findings | Reference |
| This compound | 9 out of 10 patients | 1.37 - 1267 pg/mg | Found in higher concentrations than the parent drug. Detectable after a single dose. | |
| Clonazepam | 6 out of 10 patients | 10.7 - 180 pg/mg | Not detected in 4 out of 10 cases. |
Table 4: Blood/Plasma
| Analyte | Half-Life | Therapeutic Range | Key Findings | Reference |
| Clonazepam | 19-60 hours | Varies significantly among individuals | Plasma levels can vary as much as tenfold between different patients. | |
| This compound | Not well-established | Not applicable | Present in significant quantities in plasma. |
Experimental Protocols
Accurate quantification of clonazepam and this compound relies on sensitive and specific analytical methods. Below are detailed methodologies for commonly employed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urine Analysis
This method is highly sensitive for the simultaneous quantification of clonazepam and this compound.
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., D₅-diazepam).
-
Perform enzymatic hydrolysis using β-glucuronidase to release conjugated metabolites.
-
Conduct solid-phase extraction (SPE) for sample clean-up and concentration.
-
-
Derivatization:
-
For GC-MS analysis, derivatization is often necessary to improve the chromatographic properties and thermal stability of the analytes.
-
-
Instrumentation:
-
A gas chromatograph coupled with a mass spectrometer operating in negative chemical ionization (NCI) mode provides high sensitivity.
-
-
Quantification:
-
Standard curves for clonazepam and this compound are prepared by spiking negative urine samples with known concentrations of the analytes.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Oral Fluid Analysis
LC-MS/MS is the preferred method for oral fluid analysis due to its high specificity and sensitivity.
-
Sample Collection:
-
Oral fluid is collected using a specialized device, such as the Orasure Intercept.
-
-
Sample Preparation:
-
A simple "dilute and shoot" method can be employed, which may include a hydrolysis step with glucuronidase.
-
-
Instrumentation:
-
A liquid chromatograph coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Quantification is achieved by comparing the peak area ratios of the analytes to their respective deuterated internal standards against a calibration curve.
-
Discussion
The experimental data consistently demonstrates that This compound is a more reliable and sensitive indicator of clonazepam use than the parent drug, particularly in urine and oral fluid.
In urine , clonazepam is virtually undetectable, whereas this compound can be detected for an extended period, up to four weeks after a single dose. This long detection window makes it an excellent biomarker for both recent and past clonazepam exposure. The peak concentrations of this compound in urine can vary between individuals, typically occurring between 1 and 8 days post-administration.
In oral fluid , this compound is detected more frequently and at significantly higher concentrations than clonazepam. This makes it the superior analyte for monitoring compliance and detecting undisclosed use in this non-invasive matrix.
In hair , this compound is also found at higher concentrations than the parent drug and can provide a longer-term history of use.
While blood or plasma analysis is useful for determining recent use and assessing potential impairment, the high inter-individual variability in clonazepam plasma levels can make interpretation challenging. Both clonazepam and this compound are present in significant amounts in plasma.
It is also important to note that standard benzodiazepine immunoassays often have poor cross-reactivity with this compound, leading to false-negative results for clonazepam use. Therefore, more specific and sensitive chromatographic methods like GC-MS or LC-MS/MS are necessary for reliable detection.
Conclusion and Recommendations
For researchers, scientists, and drug development professionals involved in the detection of clonazepam, the evidence strongly supports the preferential analysis of This compound as the primary biomarker.
-
For urine and oral fluid analysis, this compound is unequivocally the more reliable indicator of clonazepam use. Its longer detection window and higher concentrations provide a significant advantage over the parent drug.
-
Confirmatory testing using highly sensitive and specific methods such as LC-MS/MS or GC-MS is essential. Standard immunoassays are often inadequate for detecting clonazepam use due to poor cross-reactivity with its major metabolite.
-
The choice of biological matrix should be guided by the specific goals of the analysis. Urine offers the longest detection window, while oral fluid provides a non-invasive alternative for monitoring recent use. Hair analysis is suitable for determining long-term exposure.
By focusing on this compound and employing appropriate analytical methodologies, professionals can ensure the accurate and reliable detection of clonazepam use in both clinical and forensic settings.
References
Navigating the Analytical Landscape: An Inter-laboratory Comparison Guide for 7-Aminoclonazepam Proficiency Testing
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the analytical methodologies and comparative performance in the proficiency testing of 7-aminoclonazepam, the primary metabolite of clonazepam.
This guide provides an objective comparison of analytical methods used for the detection and quantification of this compound in biological matrices. While specific inter-laboratory proficiency testing summary reports are not publicly available, this document synthesizes data from various scientific studies to present a representative comparison of common analytical techniques. The information herein is intended to assist laboratories in selecting appropriate methods, understanding potential discrepancies in results, and ensuring the quality and accuracy of their testing protocols.
Comparative Analysis of Analytical Methodologies
The accurate quantification of this compound is crucial in clinical and forensic toxicology. The choice of analytical method can significantly impact sensitivity, specificity, and the interpretation of results. The following tables summarize the performance of commonly employed techniques based on published literature.
Table 1: Comparison of Immunoassay vs. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Urine
| Parameter | Immunoassay | LC-MS/MS | Key Considerations |
| Principle | Antibody-based detection of benzodiazepine class | Separation by chromatography, detection by mass | Immunoassays may exhibit cross-reactivity with other benzodiazepines and their metabolites. LC-MS/MS offers higher specificity for this compound. |
| Cut-off Level | Typically higher (e.g., 200 ng/mL) | Can achieve lower limits of quantification (e.g., 40 ng/mL or less)[1] | Higher cut-offs in immunoassays can lead to false-negative results for this compound[1]. |
| Positivity Rate | Lower (e.g., 21% in one study)[1] | Significantly higher (e.g., 87% at a 40 ng/mL cut-off in the same study)[1] | The difference in positivity rates highlights the superior sensitivity of LC-MS/MS for compliance monitoring[1]. |
| Application | Initial screening | Confirmatory testing and quantitative analysis | Immunoassays are suitable for rapid screening, while LC-MS/MS is the gold standard for confirmation. |
Table 2: Performance Characteristics of Mass Spectrometry-Based Methods for this compound
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Often requires derivatization | "Dilute and shoot" methods are common, may require hydrolysis |
| Sensitivity | High, with electron capture detection | Generally offers very high sensitivity and specificity |
| Specificity | High | Very high, with multiple reaction monitoring (MRM) |
| Matrix | Blood, Urine, Hair | Urine, Serum, Plasma, Oral Fluid, Meconium |
Experimental Protocols
A detailed and validated experimental protocol is fundamental to achieving accurate and reproducible results. Below is a representative protocol for the quantification of this compound in urine using LC-MS/MS, based on common laboratory practices.
Objective: To quantify the concentration of this compound in human urine samples.
Materials:
-
This compound certified reference material
-
This compound-d4 (internal standard)
-
Beta-glucuronidase enzyme
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Urine samples
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Pipette 1.0 mL of urine into a labeled tube.
-
Add 50 µL of the internal standard solution (this compound-d4).
-
Add 500 µL of acetate buffer (pH 5.0).
-
Add 20 µL of beta-glucuronidase.
-
Vortex and incubate at 60°C for 1 hour to hydrolyze glucuronide conjugates.
-
Centrifuge the sample at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: e.g., m/z 286.1 → 222.1 (quantifier), m/z 286.1 → 121.1 (qualifier).
-
This compound-d4: e.g., m/z 290.1 → 226.1.
-
-
Optimize collision energies and other source parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Generate a calibration curve using certified reference standards.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the concentration of this compound in the samples by interpolating from the calibration curve.
-
Quality Control:
-
Include calibrators and quality control samples at low, medium, and high concentrations in each analytical run.
-
Monitor ion ratios to ensure the specificity of the detection.
-
Participate in external proficiency testing programs (e.g., offered by the College of American Pathologists) to assess inter-laboratory performance.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of clonazepam and a typical experimental workflow for proficiency testing.
Caption: Metabolic conversion of clonazepam.
Caption: Proficiency testing workflow overview.
References
A Comparative Guide to the Validation of a New UHPLC-MS/MS Method for 7-Aminoclonazepam Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of 7-aminoclonazepam against established analytical techniques. The validation of this new method has been conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose. The comparative data presented herein demonstrates the superior performance of the new UHPLC-MS/MS method in terms of sensitivity, specificity, and efficiency.
Introduction to this compound Analysis
This compound is the primary and pharmacologically inactive major metabolite of clonazepam, a potent benzodiazepine used in the treatment of seizure and panic disorders. The monitoring of this compound levels in biological matrices is crucial for clinical and forensic toxicology, as it provides a reliable indication of clonazepam intake. A variety of analytical methods have been employed for its quantification, each with its own set of advantages and limitations. This guide will compare a newly developed UHPLC-MS/MS method with three alternative techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV)[1], Gas Chromatography-Mass Spectrometry (GC-MS)[2][3], and Spectrofluorimetry.
Methodology Comparison
A head-to-head comparison of the key analytical parameters reveals the strengths and weaknesses of each method. The new UHPLC-MS/MS method demonstrates exceptional performance across all validation parameters as stipulated by the ICH Q2(R1) guidelines.
Validation Parameters According to ICH Q2(R1)
The following table summarizes the performance of the new UHPLC-MS/MS method in comparison to existing methods for the analysis of this compound.
| Validation Parameter | New UHPLC-MS/MS Method | HPLC-UV Method | GC-MS Method | Spectrofluorimetric Method |
| Specificity | High (Mass-to-charge ratio detection) | Moderate (Potential for co-eluting interferences) | High (Mass fragmentation pattern) | Low (Prone to interference from fluorescent compounds) |
| Linearity (r²) | >0.999 | >0.998 | >0.997 | >0.995 |
| Range (ng/mL) | 0.1 - 500 | 10 - 1000 | 5 - 500 | 10 - 500 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 95.7 - 103.5% | 96.2 - 102.8% | 92.1 - 105.3% |
| Precision (%RSD) | ||||
| - Repeatability | < 2% | < 5% | < 4% | < 6% |
| - Intermediate Precision | < 3% | < 7% | < 6% | < 8% |
| Limit of Detection (LOD) (ng/mL) | 0.03 | 3 | 1 | 3.3 |
| Limit of Quantitation (LOQ) (ng/mL) | 0.1 | 10 | 5 | 10 |
| Robustness | High | Moderate | Moderate | Low |
| Analysis Run Time (minutes) | 5 | 15 | 20 | 10 |
digraph "ICH_Q2_R1_Validation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Nodes start [label="Start: Analytical\nMethod Development", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; specificity [label="Specificity\n(Selectivity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; linearity [label="Linearity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; range_node [label="Range", fillcolor="#4285F4", fontcolor="#FFFFFF"]; accuracy [label="Accuracy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; precision [label="Precision", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lod [label="Limit of Detection\n(LOD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; loq [label="Limit of Quantitation\n(LOQ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; robustness [label="Robustness", fillcolor="#4285F4", fontcolor="#FFFFFF"]; system_suitability [label="System Suitability", fillcolor="#34A853", fontcolor="#FFFFFF"]; validation_report [label="Validation Report", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End: Validated Method", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> specificity; specificity -> linearity; linearity -> range_node; range_node -> accuracy; accuracy -> precision; precision -> lod; lod -> loq; loq -> robustness; robustness -> system_suitability; system_suitability -> validation_report; validation_report -> end; }
Caption: Workflow for the validation of an analytical method according to ICH Q2(R1) guidelines.
Experimental Protocols
Detailed methodologies for the new UHPLC-MS/MS method and the comparative methods are provided below.
New UHPLC-MS/MS Method
-
Sample Preparation: Solid Phase Extraction (SPE) is employed for the extraction of this compound from plasma samples. A 1 mL plasma sample is mixed with an internal standard (this compound-d4), and the mixture is loaded onto an SPE cartridge. The cartridge is washed with a low-organic solvent, and the analyte is eluted with a high-organic solvent. The eluate is then evaporated to dryness and reconstituted in the mobile phase.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) transitions:
-
This compound: m/z 286.1 → 222.1
-
This compound-d4 (IS): m/z 290.1 → 226.1
-
-
Comparative Method 1: HPLC-UV
-
Sample Preparation: Liquid-liquid extraction is performed. A 1 mL plasma sample is buffered to pH 9 and extracted with a mixture of hexane and ethyl acetate. The organic layer is separated, evaporated, and the residue is reconstituted in the mobile phase.[1]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.[1]
-
Comparative Method 2: GC-MS
-
Sample Preparation: Following liquid-liquid or solid-phase extraction, a derivatization step is required to improve the volatility and thermal stability of this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A capillary column suitable for amine analysis.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used for optimal separation.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Selected Ion Monitoring (SIM) is used for quantification.
-
Comparative Method 3: Spectrofluorimetry
-
Sample Preparation: Liquid-liquid extraction followed by a derivatization step with a fluorescent labeling agent (e.g., NBD-Cl) to form a fluorescent product.
-
Instrumentation: A spectrofluorometer.
-
Measurement: The fluorescence intensity of the derivatized product is measured at specific excitation and emission wavelengths.
Caption: Logical comparison of analytical methods for this compound based on key performance parameters.
Conclusion
The validation data presented in this guide unequivocally demonstrates that the new UHPLC-MS/MS method is a superior analytical technique for the quantification of this compound. Its high sensitivity, specificity, and rapid analysis time make it an ideal choice for high-throughput clinical and forensic applications. While other methods like HPLC-UV, GC-MS, and spectrofluorimetry have their utility, they do not match the overall performance and reliability of the UHPLC-MS/MS approach. For researchers and professionals in drug development and analysis, the adoption of this new method can lead to more accurate and efficient results.
References
Unraveling the Stability of 7-Aminoclonazepam Across Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stability of drug metabolites in biological samples is paramount for accurate pharmacokinetic and toxicological assessments. This guide provides a comprehensive comparison of the stability of 7-aminoclonazepam, the primary metabolite of clonazepam, in various biological fluids. The information is supported by experimental data from published studies, detailed methodologies, and visual workflows to aid in experimental design and data interpretation.
This compound is a critical analyte in clinical and forensic toxicology for monitoring the use of clonazepam. However, its inherent instability can pose significant challenges for accurate quantification if samples are not handled and stored correctly. This guide synthesizes available data to provide a clear understanding of its stability profile in different biological matrices.
Comparative Stability Data
The stability of this compound is significantly influenced by the biological matrix, storage temperature, and duration. The following tables summarize quantitative data from various studies, highlighting the percentage of degradation or recovery under different conditions.
| Biological Fluid | Storage Temperature | Duration | Analyte Concentration Change | Reference |
| Postmortem Blood | 22°C | 45 hours | 10-20% degradation | [1] |
| Blood | -20°C | 2 months | 29% loss | [1] |
| Blood | 4°C | 1 month | 21% loss | [1] |
| Urine | -20°C | 3 months | >20% decrease in recovery | [2] |
| Urine | 4°C or -20°C | Not Specified | >20% decreases in levels | [2] |
| Urine | Not Specified | 8 months | >20% decrease | |
| Oral Fluid (in Quantisal™ buffer) | -20°C | 7 days | Poor stability |
Note: The stability can be influenced by the presence of preservatives, such as sodium fluoride, which can mitigate degradation in blood samples. Freeze-thaw cycles have been found to not significantly affect the concentration of this compound.
Experimental Protocols
Accurate assessment of this compound stability requires robust and validated analytical methods. Below are detailed methodologies commonly employed in the cited studies.
Sample Preparation and Extraction
A common procedure for the extraction of benzodiazepines, including this compound, from biological specimens involves solid-phase extraction (SPE).
-
Specimen Preparation:
-
Blood, bile, vitreous humor, and homogenized tissues (brain, liver): 1.0 mL of the undiluted or homogenized specimen.
-
Urine: 1.0 mL for qualitative identification.
-
Gastric Contents: 1.0 mL of a 1:10 dilution.
-
-
Hydrolysis (for Urine Samples): To release conjugated benzodiazepines, urine samples are treated with β-glucuronidase.
-
Internal Standard Addition: A deuterated internal standard is added to all samples, calibrators, and controls.
-
Buffering: A sodium acetate buffer (e.g., 100 mM, pH 4.5) is added to the samples.
-
Solid-Phase Extraction (SPE):
-
The sample is passed through an SPE cartridge, where the analytes bind to the sorbent.
-
The cartridge is washed to remove interfering compounds.
-
The analytes are then eluted from the cartridge.
-
-
Derivatization: The eluate is evaporated, and the residue is derivatized (e.g., with MTBSTFA to form t-butylsilyl derivatives) to improve chromatographic performance and sensitivity for GC/MS analysis.
Analytical Quantification
The quantification of this compound is typically performed using chromatographic techniques coupled with mass spectrometry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a reference method for benzodiazepine detection and quantification due to its high sensitivity and specificity. Analysis is often performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is the method of choice for identifying and quantifying benzodiazepines, offering excellent sensitivity and specificity without the need for derivatization. It is particularly useful for analyzing thermally unstable compounds.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): While less sensitive than mass spectrometry-based methods, HPLC-UV can also be used for quantification.
-
Spectrofluorimetry: A sensitive and selective spectrofluorimetric method has been developed for the determination of this compound in human urine after derivatization.
Experimental and Logical Workflows
To ensure the integrity of stability studies, a well-defined workflow is crucial. The following diagram illustrates a typical experimental workflow for assessing the stability of this compound in different biological fluids.
Caption: Experimental workflow for assessing this compound stability.
Key Takeaways and Recommendations
-
Matrix Matters: this compound exhibits varying stability across different biological fluids, with urine generally being a more stable matrix compared to blood.
-
Temperature is Critical: Storage at lower temperatures (-20°C) does not always guarantee stability and, in some cases, may lead to significant degradation. Paradoxically, one study noted greater instability at -20°C compared to 4°C in urine.
-
Prompt Analysis is Advised: Due to its inherent instability, it is recommended that biological samples for this compound analysis be processed and analyzed as soon as possible after collection.
-
Method Validation is Essential: Laboratories should carefully validate their analytical methods to account for the potential instability of this compound, especially during sample storage and handling.
-
Preservatives Can Help: For blood samples, the use of preservatives like sodium fluoride can help in mitigating the degradation of nitrobenzodiazepines and their metabolites.
This comparative guide underscores the importance of understanding the stability profile of this compound to ensure accurate and reliable analytical results. By considering the factors outlined and implementing appropriate sample handling and analytical protocols, researchers can minimize the impact of instability on their findings.
References
7-Aminoclonazepam: A Superior Marker in Oral Fluid Compared to Blood for Monitoring Clonazepam Use
A detailed comparison of 7-aminoclonazepam concentrations in blood and oral fluid reveals that while blood is a traditional matrix for drug monitoring, oral fluid offers a distinct advantage in detecting clonazepam use through its major metabolite, this compound. Studies consistently demonstrate that this compound is present at significantly higher concentrations in oral fluid compared to the parent drug, clonazepam, making it a more reliable indicator of ingestion. However, a direct quantitative correlation between this compound levels in blood and oral fluid has not yet been firmly established in published research.
Recent analytical investigations have underscored the utility of oral fluid as a non-invasive alternative for therapeutic drug monitoring and forensic toxicology. For clonazepam, a widely prescribed benzodiazepine, the focus has shifted towards its primary metabolite, this compound. Research indicates that measuring this metabolite in oral fluid can overcome challenges associated with the low concentrations of the parent drug in this matrix.[1][2]
Comparative Analysis of this compound and Clonazepam in Oral Fluid
A key study evaluating 100 presumptive-positive oral fluid samples found that 91% confirmed positive for this compound, while only 44% were positive for clonazepam.[2] This highlights the superior detection window and reliability of the metabolite in oral fluid. The concentration of this compound was found to be approximately 2.4-fold higher than that of clonazepam in this matrix.[2]
| Analyte | Positive Confirmations (out of 100) | Median Concentration (ng/mL) | Concentration Range (ng/mL) | Reference |
| This compound | 91 | 4.2 | 0.5 - 316.7 | [2] |
| Clonazepam | 44 | 3.7 | 0.5 - 217.2 |
Further supporting these findings, a large-scale study of 1,001 oral fluid samples positive for clonazepam and/or this compound revealed that in 707 samples both were detected, while 230 samples were positive only for the metabolite and just 64 for the parent drug alone.
Oral Fluid to Blood Concentration Ratios
| Drug | Median OF/B Ratio | Interindividual Variation | Reference |
| Clonazepam | 0.16 | Large |
It is important to note that benzodiazepines, in general, have low OF/B ratios. The large interindividual variation observed for clonazepam suggests that predicting blood concentrations from oral fluid levels is challenging. One study explicitly states that no research aimed at determining the correlation between oral fluid and blood concentrations for clonazepam has been published.
Experimental Protocols
The methodologies employed in the cited studies are crucial for understanding the presented data. The following provides a summary of the key experimental protocols.
Sample Collection and Analysis in Oral Fluid (Melanson et al., 2016)
-
Sample Collection: Oral fluid specimens were collected over a two-month period using the Orasure Intercept® OF sample collection device.
-
Analytical Method: The concentrations of clonazepam and this compound were measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Collection and Analysis for OF/B Ratio (Gjerde et al., 2020)
-
Sample Collection: Paired whole blood and oral fluid samples were obtained from 489 suspected drugged drivers. The Intercept® device was used for oral fluid collection.
-
Analytical Method: Concentrations of clonazepam and other psychoactive substances were determined in both blood and oral fluid samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Logical Workflow for Clonazepam Monitoring
The decision-making process for monitoring clonazepam use, particularly in clinical and forensic settings, can be visualized as a logical workflow. This workflow emphasizes the advantages of utilizing oral fluid and focusing on the detection of this compound.
Caption: Logical workflow for monitoring clonazepam use.
Clonazepam Metabolism and Detection Pathway
Clonazepam undergoes extensive metabolism in the body, primarily through the reduction of its 7-nitro group to form this compound. This metabolic pathway is central to understanding why the metabolite is a more sensitive marker in oral fluid.
Caption: Metabolic pathway of clonazepam.
References
7-Aminoclonazepam: The Superior Analyte for Detecting Clonazepam Use in Oral Fluid via LC-MS/MS
A Comparative Guide for Researchers and Drug Development Professionals
The detection of clonazepam, a potent benzodiazepine, in oral fluid presents a valuable tool for clinical and forensic toxicology. While the parent drug can be measured, compelling evidence indicates that its major metabolite, 7-aminoclonazepam, is a more reliable and sensitive biomarker for monitoring clonazepam use. This guide provides a comprehensive comparison of this compound and clonazepam for detection in oral fluid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed methodologies.
Enhanced Detection Rates and Higher Concentrations
Clinical studies have consistently demonstrated the superiority of monitoring this compound over clonazepam in oral fluid. Research shows that this compound is detected more frequently and at significantly higher concentrations than its parent compound following clonazepam administration.[1][2]
One study analyzing oral fluid samples found that 91% of presumptive positive samples confirmed positive for this compound, while only 44% confirmed positive for clonazepam.[1][2] Furthermore, the concentration of this compound in these samples was, on average, 2.4 times higher than that of clonazepam.[1] This enhanced detection window and higher concentration make this compound a more robust marker, reducing the likelihood of false-negative results.
The metabolic conversion of clonazepam is a key factor in these observational findings. After administration, clonazepam is extensively metabolized in the liver, primarily through the reduction of its 7-nitro group to form this compound. This metabolic pathway leads to a greater abundance of the metabolite in bodily fluids.
Comparative Analysis of Detection in Oral Fluid
| Parameter | This compound | Clonazepam | Key Findings |
| Detection Rate | Significantly Higher (e.g., 91% in one study) | Lower (e.g., 44% in the same study) | This compound is more consistently detected in the oral fluid of clonazepam users. |
| Concentration in Oral Fluid | Higher (approx. 2.4-fold higher than clonazepam) | Lower | Higher concentrations of this compound provide a stronger analytical signal, improving sensitivity and reliability. |
| Median Concentration | 4.2 ng/mL (range: 0.5-316.7 ng/mL) | 3.7 ng/mL (range: 0.5-217.2 ng/mL) | The median concentration of this compound is consistently higher than that of the parent drug. |
| Detection Window | Potentially longer due to its metabolic profile | Shorter | A longer detection window increases the likelihood of identifying clonazepam use over a broader timeframe. |
Metabolic Pathway of Clonazepam
The biotransformation of clonazepam to its primary metabolite, this compound, is a critical process influencing its detection. The following diagram illustrates this metabolic conversion.
References
The Persistence of a Metabolite: 7-Aminoclonazepam Levels Following Single vs. Repeated Clonazepam Administration
A Comparative Analysis for Researchers and Drug Development Professionals
Clonazepam, a potent benzodiazepine marketed under brand names like Klonopin, is widely prescribed for seizure and panic disorders. Its primary metabolite, 7-aminoclonazepam, serves as a key biomarker for monitoring compliance and in forensic investigations. Understanding the pharmacokinetic profile of this compound after both acute and chronic administration of the parent drug is crucial for accurate interpretation of toxicological results and for the development of new therapeutic agents. This guide provides a comparative analysis of this compound levels following single versus repeated doses of clonazepam, supported by experimental data.
Quantitative Analysis of this compound Levels
The concentration and detection window of this compound vary significantly depending on the dosing regimen of clonazepam. The following tables summarize key pharmacokinetic parameters from studies investigating single and repeated clonazepam administration.
Table 1: Urinary Excretion of this compound After a Single 3 mg Oral Dose of Clonazepam
| Parameter | Value | Source |
| Peak Concentration (Urine) | 73.0 pg/mL - 183.2 ng/mL | [1][2] |
| Time to Peak Concentration (Urine) | 1 day (in 60% of volunteers) | [1][2] |
| 3 - 8 days (in 40% of volunteers) | [1] | |
| Detection Window (Urine) | At least 14 days in all subjects | |
| Up to 28 days in some individuals |
Note: Data derived from a study with 10 healthy volunteers.
Table 2: Plasma and Urine Levels of this compound After Repeated Clonazepam Doses
| Parameter | Dosing Regimen | Value | Source |
| Average Plasma Concentration | 6 mg/day | ~50 ng/mL | |
| Individual Plasma Concentration Range | 6 mg/day | 30 - 80 ng/mL | |
| Urinary Concentration at Day 9 (after cessation) | Daily abuse (dose unspecified) | 97 ng/mL | |
| Predicted Detection Window (Urine) | Repeated ingestions | 2 - 3 weeks after cessation |
Note: Plasma data is from a study with 27 epileptic patients. Urine data is from a case report of a single individual with a history of drug abuse.
Experimental Protocols
The data presented above were obtained through distinct experimental methodologies.
Single-Dose Urinary Excretion Study:
-
Subjects: 10 healthy volunteers.
-
Dosing: A single 3 mg oral dose of clonazepam (Klonopin).
-
Sample Collection: Urine samples were collected before administration and at 6 hours, 1, 3, 5, 8, 10, 14, 21, and 28 days post-administration.
-
Analytical Method: A highly sensitive negative chemical ionization gas chromatography-mass spectrometry (NCI-GC-MS) method was used for the simultaneous quantitation of clonazepam and this compound in urine. The samples underwent enzymatic hydrolysis with β-glucuronidase followed by solid-phase extraction.
Repeated-Dose Plasma Concentration Study:
-
Subjects: 27 newly diagnosed epileptic patients.
-
Dosing: Daily oral dose of 6 mg of clonazepam.
-
Sample Collection: Plasma samples were collected to determine average and individual concentration ranges.
-
Analytical Method: The specific analytical method for plasma concentration was not detailed in the abstract but would typically involve a chromatographic method coupled with mass spectrometry.
Repeated-Dose Urinary Excretion Case Study:
-
Subject: A 28-year-old female with a two-year history of daily heroin and clonazepam abuse.
-
Dosing: History of daily, repeated ingestions of clonazepam (exact dosage not specified).
-
Sample Collection: Urine samples were collected every morning for 9 days after admission to a detoxification unit.
-
Analytical Method: Screening was performed by immunoassay, with confirmation and quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Visualizing the Metabolic Pathway and Experimental Workflow
To better illustrate the processes involved, the following diagrams outline the metabolic conversion of clonazepam and a generalized workflow for its analysis.
References
A Comparative Guide to the Quantification of 7-Aminoclonazepam in Human Urine: Validation of a Spectrofluorimetric Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated spectrofluorimetric method for the determination of 7-aminoclonazepam, the major metabolite of clonazepam, in human urine against alternative analytical techniques. The objective is to offer an evidence-based resource for selecting the most appropriate method based on performance, cost, and accessibility.
Introduction
Clonazepam is a high-potency benzodiazepine widely prescribed for seizure and panic disorders, but it also carries a risk of abuse and dependency.[1][2] Monitoring its major metabolite, this compound, in urine is crucial for both therapeutic drug monitoring and forensic toxicology.[1][2] While chromatographic methods coupled with mass spectrometry are considered the gold standard, spectrofluorimetry presents a viable, cost-effective alternative. This guide details the validation of a spectrofluorimetric method and compares its performance with established techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassay.
Data Presentation: A Comparative Analysis
The performance of analytical methods is best assessed through a direct comparison of their key validation parameters. The following table summarizes the quantitative data for the spectrofluorimetric method and its alternatives for the determination of this compound in human urine.
| Parameter | Spectrofluorimetric Method | LC-MS/MS Method | GC-MS Method | Immunoassay |
| Linearity Range | 10 - 500 ng/mL[1] | 5 - 1000 ng/mL | 1 - 1000 pg/mg (hair) | Semi-quantitative |
| Limit of Detection (LOD) | 3.3 ng/mL | 5 ng/mL | 35 ng/mL | ~200 ng/mL (cutoff) |
| Limit of Quantification (LOQ) | 10 ng/mL | 10 ng/mL | 65 ng/mL | Not applicable |
| Accuracy (% Recovery) | 97.59% - 106.12% | Within ± 15% of target | Not explicitly stated | Subject to cross-reactivity |
| Precision (% RSD) | < 4% | < 15% | Not explicitly stated | High variability |
| Specificity | High, no significant interference reported | Very High | High | Low, cross-reactivity with other benzodiazepines is a known issue. |
| Sample Preparation | Derivatization required | Solid-phase extraction or "dilute and shoot" | Solid-phase extraction and derivatization | Minimal, direct analysis |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the summarized experimental protocols for the key techniques discussed.
Spectrofluorimetric Method
This method relies on the derivatization of this compound with a fluorescent label, NBD-Cl, to enable its detection and quantification.
-
Sample Preparation: Urine samples are subjected to hydrolysis to release the conjugated metabolite.
-
Derivatization: The hydrolyzed sample is mixed with 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) in an alkaline buffer (pH 9). The mixture is heated to 80°C to facilitate the derivatization reaction.
-
Measurement: The fluorescence intensity of the resulting derivative is measured at an excitation wavelength of 476 nm and an emission wavelength of 536 nm.
-
Quantification: The concentration of this compound is determined by comparing the fluorescence intensity to a calibration curve prepared with known concentrations of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound.
-
Sample Preparation: Urine samples typically undergo enzymatic hydrolysis with β-glucuronidase to cleave glucuronide conjugates. This is followed by a clean-up step, commonly solid-phase extraction (SPE), to remove interfering substances. Some modern methods utilize a simpler "dilute and shoot" approach where the sample is diluted before direct injection.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. The separation of this compound from other components is achieved on a C18 column with a gradient mobile phase, typically consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid.
-
Mass Spectrometric Detection: The analyte is ionized using an electrospray ionization (ESI) source in positive ion mode. Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound and an internal standard (e.g., this compound-D4) are monitored for high selectivity and sensitivity.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental processes and their relationships, the following diagrams are provided.
Caption: Experimental workflow for the spectrofluorimetric analysis of this compound in urine.
Caption: Comparison of analytical methods for this compound based on key performance indicators.
Conclusion
The validated spectrofluorimetric method for the determination of this compound in human urine offers a sensitive, selective, and cost-effective alternative to chromatography-mass spectrometry techniques. With excellent linearity, low limits of detection and quantification, and high accuracy and precision, it is well-suited for routine monitoring in clinical and forensic settings.
While LC-MS/MS remains the gold standard for its superior sensitivity and specificity, the spectrofluorimetric method provides a reliable option for laboratories with limited access to expensive mass spectrometry equipment. Immunoassays, on the other hand, are best utilized for preliminary screening due to their lower specificity and semi-quantitative nature. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for confirmatory results, sample throughput, and budgetary constraints. This guide provides the necessary data to make an informed decision for the analysis of this compound in human urine.
References
- 1. Spectrofluorimetric Determination of this compound, a Major Clonazepam Metabolite, in Human Urine: A Factorial Design of Experiment Approach to Optimize Method Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectrofluorimetric Determination of this compound, a Major Clonazepam Metabolite, in Human Urine: A Factorial Design of Experiment Approach to Optimize Method Development. | Semantic Scholar [semanticscholar.org]
Specificity and selectivity of different 7-Aminoclonazepam detection methods
For researchers, scientists, and drug development professionals, the accurate detection and quantification of 7-aminoclonazepam, the primary metabolite of the widely prescribed benzodiazepine clonazepam, is critical in various fields, from clinical toxicology to forensic science. The choice of analytical method significantly impacts the specificity and selectivity of detection. This guide provides a comprehensive comparison of common techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Overview of Detection Methods
The detection of this compound is primarily achieved through two major analytical approaches: immunoassays and chromatographic techniques. Immunoassays are often used for initial screening due to their speed and ease of use, while chromatographic methods, particularly when coupled with mass spectrometry, provide the high specificity and sensitivity required for confirmation and quantification.[1]
Performance Comparison of Key Detection Methods
The following table summarizes the quantitative performance of the most common methods for this compound detection. This data highlights the trade-offs between speed, sensitivity, and specificity.
| Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linear Range | Key Findings on Specificity/Selectivity |
| Immunoassay | Urine, Blood | Varies by manufacturer; often higher than chromatographic methods | Not always reported; screening cutoffs are used (e.g., 200 ng/mL) | N/A (Qualitative or Semi-Quantitative) | Low specificity; significant cross-reactivity issues. Many immunoassays show poor cross-reactivity with this compound, leading to false negatives.[2][3][4][5] One study found only a 21% positivity rate with immunoassay compared to 87% with LC-MS/MS at a 40 ng/mL cutoff. |
| GC-MS | Hair, Blood, Urine | 0.4 pg/mg (Hair); 1 ng/mL (Blood) | 1 pg/mg (Hair); 5 ng/mL (Blood) | 1-1000 pg/mg (Hair) | High specificity due to mass spectrometric detection. Derivatization is often required. Negative chemical ionization (NCI) can enhance sensitivity. |
| LC-MS/MS | Urine, Serum, Plasma, Meconium, Oral Fluid | 0.1-10 ng/mL (Urine) | 40 ng/mL (Urine); 5 ng/mL (Blood) | 40-100,000 ng/mL (Urine) | Considered the gold standard for confirmation due to high specificity and sensitivity. It can distinguish between structurally similar compounds. Multiple reaction monitoring (MRM) mode enhances selectivity. |
| UPLC-MS/MS | Serum, Plasma | Not explicitly stated for this compound | Not explicitly stated for this compound | 1-1000 ng/mL (for a panel of benzodiazepines) | High throughput and resolution. A 7.5-minute injection-to-injection run time has been reported for a panel of 21 benzodiazepines. |
Experimental Protocols and Workflows
Detailed methodologies are crucial for replicating and validating findings. Below are representative experimental protocols for the key detection methods.
Immunoassay (Screening)
Immunoassays for benzodiazepines are typically competitive binding assays. The general workflow is straightforward, making them suitable for high-throughput screening.
Figure 1: Generalized workflow for an immunoassay-based detection of this compound.
Experimental Protocol:
-
Sample Preparation: Urine samples are typically used directly, while blood samples may require centrifugation to obtain serum or plasma.
-
Assay Procedure: The sample is added to a microplate well pre-coated with antibodies specific to a general benzodiazepine structure.
-
A known amount of enzyme-labeled benzodiazepine is added.
-
During incubation, the this compound in the sample competes with the enzyme-labeled benzodiazepine for binding to the antibodies.
-
After incubation, the wells are washed to remove unbound components.
-
A substrate is added, which reacts with the enzyme on the bound labeled benzodiazepine to produce a signal (e.g., color change).
-
The intensity of the signal is inversely proportional to the concentration of this compound in the sample. The signal is read using a plate reader and compared to a pre-defined cutoff value.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and is a robust confirmatory method. However, it often requires derivatization of the analyte to improve its volatility and thermal stability.
Figure 2: A typical workflow for the detection of this compound using GC-MS.
Experimental Protocol:
-
Sample Preparation:
-
Urine: Enzymatic hydrolysis with β-glucuronidase is often performed to free conjugated this compound.
-
Blood/Hair: Samples are typically subjected to extraction without prior hydrolysis.
-
-
Extraction: Solid-phase extraction (SPE) is commonly used to isolate this compound from the biological matrix.
-
Derivatization: The extracted analyte is derivatized, for example, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to create a more volatile and thermally stable compound suitable for GC analysis.
-
GC-MS Analysis: The derivatized sample is injected into the gas chromatograph. The compound is separated from other components on a capillary column and then ionized and detected by the mass spectrometer. Quantification is typically performed using a deuterated internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for confirmation and quantification due to its high sensitivity, specificity, and applicability to a wide range of biological matrices without the need for derivatization.
Figure 3: The workflow for this compound detection by LC-MS/MS.
Experimental Protocol:
-
Sample Preparation:
-
"Dilute and Shoot": For some urine samples, a simple dilution with an internal standard solution may be sufficient. This minimizes sample preparation time.
-
Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): For more complex matrices like blood, plasma, or meconium, an extraction step is necessary to remove interferences.
-
Enzymatic Hydrolysis: Similar to GC-MS, urine samples may undergo hydrolysis.
-
-
LC Separation: The prepared sample is injected into a liquid chromatograph. This compound is separated from other components on a reversed-phase column (e.g., C18).
-
MS/MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive mode.
-
The first quadrupole (Q1) is set to select the precursor ion of this compound (m/z 286).
-
The selected ion is fragmented in the collision cell (Q2).
-
The third quadrupole (Q3) is set to detect specific product ions (e.g., m/z 222 and 121).
-
Quantification is achieved by comparing the peak area of the analyte to that of a deuterated internal standard.
-
Conclusion
The choice of detection method for this compound should be guided by the specific requirements of the study. While immunoassays can be useful for rapid screening of a large number of samples, their low specificity for this compound necessitates confirmation by a more robust method. Both GC-MS and LC-MS/MS provide high levels of specificity and sensitivity, with LC-MS/MS often being favored due to its simpler sample preparation (no derivatization) and high throughput capabilities. For accurate and defensible quantitative results, LC-MS/MS is the current gold standard for the detection of this compound.
References
- 1. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of clonazepam compliance by measurement of urinary concentration by immunoassay and LC-MS/MS in pain management population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. painphysicianjournal.com [painphysicianjournal.com]
- 4. ELISA detection of clonazepam and this compound in whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aegislabs.com [aegislabs.com]
A Comparative Analysis of 7-Aminoclonazepam Extraction Efficiencies from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Solid-Phase Extraction, Liquid-Liquid Extraction, and QuEChERS Methodologies.
The accurate quantification of 7-aminoclonazepam, the primary metabolite of the potent benzodiazepine clonazepam, is critical in clinical and forensic toxicology, as well as in pharmacokinetic studies. The choice of extraction method from complex biological matrices such as blood, plasma, and urine significantly impacts the reliability, sensitivity, and throughput of the analysis. This guide provides a comparative analysis of three prevalent extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS).
Comparative Overview of Extraction Efficiencies
The selection of an appropriate extraction method for this compound depends on a balance of factors including recovery, purity of the extract, sample throughput, and cost. Below is a summary of quantitative data compiled from various studies, highlighting the performance of each technique. It is important to note that direct comparison is challenging as the data originates from studies with varying experimental conditions, such as different biological matrices, analyte concentrations, and analytical instrumentation.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | QuEChERS |
| Analyte | This compound & other benzodiazepines | This compound & other benzodiazepines | This compound & other benzodiazepines |
| Biological Matrix | Whole Blood, Serum, Plasma, Urine, Hair | Whole Blood, Plasma, Urine | Whole Blood, Urine |
| Reported Recovery | >90%[1] | 63.7% - 100.4%[2][3][4] | 85.5% - 105%[5] |
| Matrix Effects | Reduced compared to LLE and dilute-and-shoot | Can be significant, requires careful solvent selection | Minor, ranging from -22% to 18% |
| Selectivity | High, tunable by sorbent chemistry | Moderate, dependent on solvent polarity and pH | Good, with effective cleanup |
| Sample Throughput | Moderate to high (amenable to automation) | Low to moderate (can be labor-intensive) | High (fast and simple procedure) |
| Solvent Consumption | Moderate | High | Low |
| Cost per Sample | Moderate to high (cartridges can be costly) | Low (solvents are relatively inexpensive) | Low to moderate |
Experimental Workflows and Methodologies
The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from biological samples, highlighting the distinct steps involved in SPE, LLE, and QuEChERS methodologies.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast Determination of Benzodiazepines in Human Urine via Liquid-Liquid Extraction with Low Temperature Partitioning and LC-HRMS [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. weber.hu [weber.hu]
Assessing the limit of detection (LOD) and limit of quantification (LOQ) for 7-Aminoclonazepam
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of drug metabolites are critical. This guide provides a comparative assessment of the analytical limits—Limit of Detection (LOD) and Limit of Quantification (LOQ)—for 7-Aminoclonazepam, the primary metabolite of the potent benzodiazepine, clonazepam. This objective comparison is supported by experimental data from various analytical methodologies, offering insights into the most suitable techniques for specific research needs.
Performance Comparison of Analytical Methods
The sensitivity of analytical methods for this compound varies significantly depending on the technique employed and the biological matrix being analyzed. The following table summarizes the reported LOD and LOQ values from various studies, providing a clear comparison of their performance.
| Analytical Method | Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Citation |
| GC-NICI-MS | Hair | 0.4 pg/mg | 1 pg/mg | [1] |
| GC-MS | Whole Blood | 1.4 ng/mL | 5 ng/mL | [2][3] |
| LC-MS/MS | Urine | - | 40 ng/mL | [4][5] |
| LC-MS/MS | Oral Fluid | 0.01 - 0.5 ng/mL | 0.1 - 0.5 ng/mL | |
| Spectrofluorimetry | Urine | 3.3 ng/mL | 10 ng/mL | |
| HPLC-UV | Soft Drinks | 0.01 µg/mL | 0.03 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of experimental protocols used to determine the LOD and LOQ of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for the analysis of this compound in biological samples, often requiring derivatization to enhance volatility.
Sample Preparation (Whole Blood):
-
Extraction: Analytes are extracted from the blood sample using n-butyl acetate.
-
Derivatization: The extracted analytes are derivatized with N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) to make them suitable for GC analysis.
Instrumentation:
-
An Agilent Technologies GC system coupled with a mass spectrometer (5975C EI-MS and 5975C NCI-MS) is used for analysis.
-
The analysis is performed in negative-ion chemical ionization (NICI) mode.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, often with simpler sample preparation compared to GC-MS.
Sample Preparation (Urine):
-
A "dilute and shoot" technique is often employed, which involves diluting the urine sample and directly injecting it into the LC-MS/MS system. This method may also incorporate glucuronidase hydrolysis to measure conjugated metabolites.
-
For more complex matrices or to achieve lower detection limits, solid-phase extraction (SPE) can be used.
Instrumentation:
-
An Agilent model 6410 triple quadrupole mass spectrometer is a commonly used instrument for this analysis.
-
The analysis is typically performed in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.
Spectrofluorimetry
This method provides a cost-effective alternative to mass spectrometry-based techniques, relying on the fluorescent properties of a derivatized analyte.
Sample Preparation and Derivatization (Urine):
-
A factorial design approach is used to optimize the derivatization conditions.
-
This compound is derivatized with a fluorescent label, such as 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl).
-
Key parameters for derivatization include maintaining an alkaline pH (around 9), elevated temperature (80°C), and high reagent concentrations to maximize fluorescence intensity.
Instrumentation:
-
A spectrofluorometer is used to measure the fluorescence intensity of the derivatized product at specific excitation and emission wavelengths.
Experimental Workflow for LOD & LOQ Determination
The following diagram illustrates a generalized workflow for determining the Limit of Detection and Limit of Quantification for an analytical method.
References
- 1. Spectrofluorimetric Determination of this compound, a Major Clonazepam Metabolite, in Human Urine: A Factorial Design of Experiment Approach to Optimize Method Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectrofluorimetric Determination of this compound, a Major Clonazepam Metabolite, in Human Urine: A Factorial Design of Experiment Approach to Optimize Method Development. | Semantic Scholar [semanticscholar.org]
- 3. Extraction and analysis of clonazepam and this compound in whole blood using a dual internal standard methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. painphysicianjournal.com [painphysicianjournal.com]
- 5. researchgate.net [researchgate.net]
Concordance of 7-Aminoclonazepam Detection: A Comparative Guide to Qualitative and Quantitative Methods
For Immediate Release
This guide provides a detailed comparison of qualitative immunoassay and quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the detection of 7-aminoclonazepam, the primary metabolite of clonazepam. It is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate analytical methodologies for clinical and forensic toxicology. This document outlines the concordance and discrepancies between these two common testing regimes, supported by experimental data, detailed protocols, and workflow visualizations.
Executive Summary
The choice of analytical method for this compound detection significantly impacts clinical interpretations, particularly in compliance monitoring. Qualitative immunoassays, while rapid and cost-effective for initial screening, often exhibit limited sensitivity and specificity for this compound. This can lead to a high rate of false-negative results. In contrast, quantitative analysis by LC-MS/MS is considered the gold standard, offering superior sensitivity and specificity. This guide presents data from a comparative study that highlights a significant discrepancy in positivity rates between the two methods, underscoring the limitations of immunoassay screening for clonazepam compliance.
Quantitative Data Comparison
A study involving 180 urine samples from patients prescribed clonazepam demonstrated a stark difference in detection rates between a qualitative immunoassay and a quantitative LC-MS/MS method. The data clearly illustrates the superior sensitivity of LC-MS/MS for detecting this compound.
| Analytical Method | Cutoff Concentration | Number of Positive Samples | Positivity Rate (%) |
| Qualitative Immunoassay (Microgenics DRI®) | 200 ng/mL | 38 | 21% |
| Quantitative LC-MS/MS | 200 ng/mL | 126 | 70% |
| Quantitative LC-MS/MS | 40 ng/mL | 157 | 87% |
Data sourced from a study on pain management patients prescribed clonazepam.[1][2][3]
The results show that at the same nominal cutoff of 200 ng/mL, the immunoassay detected only 21% of samples as positive, whereas LC-MS/MS detected 70% as positive.[1][2] This discrepancy suggests that the immunoassay's nominal cutoff does not effectively apply to this compound, despite manufacturer claims of cross-reactivity. When a lower, more sensitive cutoff of 40 ng/mL was used for the LC-MS/MS analysis, the positivity rate increased to 87%.
Experimental Protocols
Qualitative Immunoassay Screening
This protocol is based on the Microgenics DRI® benzodiazepine assay used in comparative studies.
-
Assay Principle: A homogeneous enzyme immunoassay. The assay is based on competition between a drug-labeled enzyme and the free drug in the sample for a fixed amount of specific antibody binding sites. In the absence of free drug, the antibody binds the drug-labeled enzyme, causing a decrease in enzyme activity. The presence of free drug results in a higher enzyme activity, which is directly proportional to the drug concentration.
-
Instrumentation: Olympus AU640 and AU5400 analyzers.
-
Reagents: Microgenics DRI® Benzodiazepine Assay reagents.
-
Sample Preparation: Urine samples are used directly with no pre-treatment.
-
Procedure:
-
Aliquots of the urine sample, antibody reagent, and enzyme-conjugate reagent are combined in a reaction cuvette.
-
The mixture is incubated to allow for the competitive binding reaction to occur.
-
A substrate is added, and the rate of the enzymatic reaction is measured photometrically.
-
The rate is compared to a predetermined cutoff calibrator value.
-
-
Cutoff Value: 200 ng/mL.
-
Interpretation: Samples with an absorbance rate greater than or equal to the cutoff calibrator are reported as positive. Samples with a rate below the cutoff are reported as negative.
Quantitative LC-MS/MS Confirmation
This protocol is a confirmation method for the specific and quantitative measurement of this compound.
-
Assay Principle: Liquid chromatography separates this compound from other components in the sample matrix. Tandem mass spectrometry provides highly selective and sensitive detection based on the specific mass-to-charge ratios of the parent molecule and its fragments.
-
Instrumentation: Agilent 6410 Triple Quadrupole LC-MS/MS system.
-
Sample Preparation ("Dilute and Shoot"):
-
Urine samples undergo hydrolysis with β-glucuronidase to convert any conjugated this compound to its free form.
-
A deuterated internal standard (this compound-D4) is added to each sample to correct for matrix effects and variations in instrument response.
-
The sample is then diluted with a suitable solvent (e.g., synthetic urine).
-
-
Chromatographic Conditions:
-
Column: Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase: A gradient of methanol and 0.1% formic acid in water.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound (Quantitative): m/z 286 → 222.
-
This compound (Qualitative): m/z 286 → 121.
-
This compound-D4 (Internal Standard): m/z 290 → 226.
-
-
-
Calibration: A multi-point calibration curve is prepared using certified standards of this compound at concentrations ranging from the limit of quantitation (LOQ) up to high concentrations (e.g., 40 ng/mL to 6400 ng/mL).
-
Limit of Quantitation (LOQ): 40 ng/mL.
Visualized Workflows and Pathways
Caption: Metabolic pathway of Clonazepam to this compound.
Caption: Standard workflow for urine drug testing of this compound.
Discussion and Conclusion
The significant disparity in detection rates between qualitative immunoassays and quantitative LC-MS/MS for this compound has important implications for clinical toxicology and patient compliance monitoring. Immunoassays for benzodiazepines are often designed to detect nordiazepam or oxazepam and rely on cross-reactivity to detect other compounds in this class. For this compound, this cross-reactivity can be poor, leading to false-negative results even when the metabolite is present at concentrations well above a clinically relevant threshold.
The presented data indicates that an immunoassay with a 200 ng/mL cutoff is insufficient for reliably monitoring clonazepam use. LC-MS/MS, with its ability to specifically identify and quantify this compound at low concentrations (e.g., 40 ng/mL), provides a much more accurate assessment of patient compliance. Therefore, for definitive and reliable monitoring of clonazepam use, LC-MS/MS is the recommended method. While immunoassays can serve as an initial screen, negative results for patients prescribed clonazepam should be interpreted with caution, and confirmatory testing by a more sensitive and specific method is often warranted.
References
Safety Operating Guide
Proper Disposal of 7-Aminoclonazepam: A Guide for Laboratory Professionals
The proper disposal of 7-Aminoclonazepam, a metabolite of the benzodiazepine clonazepam, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This guide provides essential safety information and a step-by-step disposal plan for research, scientific, and drug development professionals.
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. The Safety Data Sheet (SDS) indicates several potential hazards.[1][2][3] It is essential to be aware of these hazards before handling the compound.
| Hazard Class | GHS Code | Description |
| Flammable liquids | H225 | Highly flammable liquid and vapor.[1] |
| Acute toxicity (oral) | H302 | Harmful if swallowed.[1] |
| Acute toxicity (dermal) | H312 | Harmful in contact with skin. |
| Acute toxicity (inhalation) | H332 | Harmful if inhaled. |
| Serious eye irritation | H319 | Causes serious eye irritation. |
| Skin sensitization | H317 | May cause an allergic skin reaction. |
Experimental Protocol: Disposal of this compound
This protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. Due to its hazardous characteristics, it must be managed as a chemical hazardous waste.
1. Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate PPE. This includes:
-
Gloves: Chemical-resistant gloves must be worn. Inspect gloves for any tears or punctures before use.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If working with a powder form outside of a fume hood or if there is a risk of aerosolization, a respiratory protective device is necessary.
2. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate unnecessary personnel.
-
Containment: Absorb liquid spills with an inert, non-combustible material such as sand, diatomite, or universal binders.
-
Collection: Carefully collect the absorbed material and spilled substance using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Waste Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.
3. Waste Disposal Procedure
Never dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination and is a violation of regulations.
-
Waste Collection:
-
Place all waste materials containing this compound, including unused product, contaminated lab supplies (e.g., pipette tips, vials), and spill cleanup materials, into a clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and securely sealed.
-
-
Labeling:
-
Label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include any other components of the waste mixture.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will ensure it is transported to a permitted treatment and disposal facility, likely for incineration, in accordance with EPA and local regulations.
-
Regulatory Framework
The disposal of pharmaceutical and chemical waste is regulated by several agencies in the United States, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA) for controlled substances. In 2019, the EPA enacted Subpart P, which specifically addresses the management of hazardous waste pharmaceuticals in healthcare settings and prohibits their disposal in sewers. It is imperative to follow all federal, state, and institutional regulations.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for 7-Aminoclonazepam
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling 7-Aminoclonazepam. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.
This compound, a metabolite of the potent benzodiazepine clonazepam, requires stringent handling procedures due to its hazardous properties. As outlined in its Safety Data Sheet (SDS), this compound is harmful if swallowed, inhaled, or in contact with skin.[1][2] It is also known to cause serious eye irritation and may trigger an allergic skin reaction.[1][2][3] To mitigate these risks, a comprehensive safety plan encompassing personal protective equipment (PPE), operational procedures, and waste disposal is mandatory.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this potent pharmaceutical compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high potential for aerosol or dust generation. PAPRs with a full facepiece can offer a high Assigned Protection Factor (APF). |
| Reusable Half or Full-Facepiece Respirator | To be used with P100/FFP3 particulate filters. A proper fit test is mandatory before use. | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated and at regular intervals. |
| Body Protection | Disposable Coveralls | Coveralls made from materials such as Tyvek® or microporous film are recommended to protect against chemical splashes and dust. These garments should have features like adhesive flaps over zippers for optimal protection. |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection. Eyeglasses or safety glasses without side shields are not sufficient. |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting. |
Operational Plan for Handling this compound
A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment. The following diagram illustrates the key phases for handling this compound, from preparation to disposal.
Step-by-Step Handling Procedure:
-
Area Preparation: All handling of this compound should occur in a designated area, such as a chemical fume hood or a glove box, to contain any potential dust or aerosols. Ensure that a spill kit and appropriate decontamination solutions are readily available.
-
Personal Protective Equipment (PPE): Before entering the designated area, don the appropriate PPE as detailed in the table above.
-
Experimental Work: Keep containers of this compound tightly sealed when not in use. During handling, work deliberately to prevent the generation of dust and aerosols.
-
Decontamination: After completing the experimental work, thoroughly decontaminate all surfaces and equipment using a validated cleaning agent.
-
Doffing PPE: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
Disposal Plan for this compound
As a benzodiazepine derivative, this compound is considered a controlled substance in many jurisdictions, and its disposal is regulated. The primary goal of disposal is to render the compound "non-retrievable".
Experimental Protocol for Chemical Degradation:
An effective method for the on-site destruction of benzodiazepines is through advanced oxidation using ultraviolet (UV) light and hydrogen peroxide. This process breaks down the chemical structure of this compound.
-
Preparation of the Solution:
-
If the this compound waste is in solid form, dissolve it in a minimal amount of a suitable solvent like methanol.
-
Transfer the solution to a quartz reaction vessel compatible with a UV photoreactor.
-
Dilute the solution with deionized water.
-
-
Initiation of Degradation:
-
Place a stir bar in the vessel and begin stirring.
-
Carefully add 30% hydrogen peroxide to the solution.
-
Turn on the UV lamp in the photoreactor to initiate the degradation process.
-
-
Neutralization and Disposal:
-
After the reaction is complete, quench any remaining hydrogen peroxide by slowly adding a neutralizing agent such as sodium metabisulfite until effervescence stops.
-
Adjust the pH of the final solution to a neutral range (6-8).
-
The final solution, although the active ingredient is degraded, must be disposed of as hazardous waste in a properly labeled, RCRA-compliant container. Do not dispose of it down the drain.
-
By implementing these comprehensive safety measures, laboratories can effectively manage the risks associated with handling this compound, ensuring the well-being of their personnel and maintaining a safe research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
